5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile
Description
Properties
IUPAC Name |
5-amino-1-(4-nitrophenyl)pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5O2/c11-5-7-6-13-14(10(7)12)8-1-3-9(4-2-8)15(16)17/h1-4,6H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPYCPXMCXWPHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C=N2)C#N)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70277262 | |
| Record name | 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70277262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5394-41-2 | |
| Record name | 5394-41-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1397 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70277262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling the Molecular Architecture: A Technical Guide to 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile
For Immediate Release
This technical guide provides a comprehensive elucidation of the structure, synthesis, and characterization of the heterocyclic compound 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document outlines detailed experimental protocols and presents a hypothetical framework for its potential biological activity based on structurally related molecules.
Chemical Structure and Properties
This compound is a substituted pyrazole, a class of heterocyclic compounds known for a wide range of biological activities. The molecular structure incorporates a pyrazole ring, an amino group, a nitrile group, and a 4-nitrophenyl substituent.
Molecular Formula: C₁₀H₇N₅O₂
Molecular Weight: 229.20 g/mol
CAS Number: 5394-41-2
A diagram of the chemical structure is provided below, generated using the DOT language.
Caption: Chemical structure of the title compound.
Synthesis and Purification
The synthesis of this compound can be achieved through a one-pot, three-component reaction, a common and efficient method for generating substituted pyrazoles.
Experimental Protocol: Three-Component Synthesis
Materials:
-
4-Nitrobenzaldehyde
-
Malononitrile
-
4-Nitrophenylhydrazine hydrochloride
-
Ethanol
-
Piperidine (catalyst)
-
Hydrochloric acid (for hydrazine salt formation, if starting from hydrazine base)
-
Sodium bicarbonate
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
-
Eluent (e.g., hexane-ethyl acetate mixture)
Procedure:
-
To a solution of 4-nitrobenzaldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (20 mL), add 4-nitrophenylhydrazine hydrochloride (1 mmol) and a catalytic amount of piperidine (0.1 mmol).
-
Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is then partitioned between ethyl acetate and water.
-
The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.
Structure Elucidation
The structural confirmation of the synthesized compound is achieved through a combination of spectroscopic techniques.
Spectroscopic Data
| Technique | Observed Features |
| FT-IR (KBr, cm⁻¹) | * ~3400-3300: N-H stretching vibrations of the primary amine. |
-
~2220: C≡N stretching of the nitrile group.
-
~1600-1450: C=C and C=N stretching vibrations within the aromatic and pyrazole rings.
-
~1520 and ~1340: Asymmetric and symmetric stretching of the nitro group. | | ¹H NMR (DMSO-d₆, δ ppm) | * ~8.3-8.1: Multiplet corresponding to the two protons on the nitrophenyl ring ortho to the nitro group.
-
~7.9-7.7: Multiplet corresponding to the two protons on the nitrophenyl ring meta to the nitro group.
-
~7.5: Singlet for the C3-H proton of the pyrazole ring.
-
~6.5: Broad singlet for the two protons of the amino group (NH₂). | | ¹³C NMR (DMSO-d₆, δ ppm) | * ~150: Carbon of the pyrazole ring attached to the amino group (C5).
-
~147: Carbon of the nitrophenyl ring attached to the nitro group.
-
~142: Carbon of the nitrophenyl ring attached to the pyrazole nitrogen.
-
~140: Carbon of the pyrazole ring at position 3 (C3).
-
~125: Carbons of the nitrophenyl ring.
-
~118: Carbon of the nitrile group (C≡N).
-
~95: Carbon of the pyrazole ring attached to the nitrile group (C4). | | Mass Spectrometry (ESI-MS) | * m/z: [M+H]⁺ peak at approximately 230.06, corresponding to the molecular formula C₁₀H₈N₅O₂⁺. |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific instrument used.
Experimental Workflow for Structure Elucidation
The logical flow for confirming the structure of the synthesized compound is depicted in the following diagram.
Caption: A typical workflow for the purification and structural confirmation of the synthesized compound.
Proposed Biological Activity and Signaling Pathway
While no specific biological studies have been published for this compound, the pyrazole scaffold is a well-known pharmacophore in many anticancer agents. Numerous derivatives of 5-aminopyrazole-4-carbonitrile have been reported to exhibit potent anticancer activity through the inhibition of various protein kinases.
Based on the structure-activity relationships of analogous compounds, it is hypothesized that this compound may act as a kinase inhibitor. A plausible mechanism of action could involve the inhibition of the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and apoptosis resistance.
The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound.
Caption: A hypothetical mechanism of action showing inhibition of the PI3K/Akt signaling pathway.
Disclaimer: The proposed biological activity and signaling pathway are hypothetical and based on the analysis of structurally related compounds. Further experimental validation is required to confirm the actual mechanism of action of this compound.
Conclusion
This technical guide provides a foundational understanding of this compound, detailing its synthesis and structural elucidation. The presented experimental protocols offer a practical basis for its preparation and characterization in a laboratory setting. The proposed mechanism of action as a kinase inhibitor provides a rationale for future investigations into its potential as a therapeutic agent. Further research is warranted to explore the biological activities of this compound and validate its potential role in drug discovery.
The Biological Potential of Aminopyrazole Carbonitrile Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopyrazole carbonitrile derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their inherent structural features, including the presence of multiple nitrogen atoms and a nitrile group, allow for diverse chemical modifications, leading to compounds with potent and selective pharmacological profiles. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanism of action of these promising compounds, with a focus on their anticancer and antimicrobial potential. The information presented herein is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel therapeutics.
Synthesis of Aminopyrazole Carbonitrile Derivatives
The synthesis of aminopyrazole carbonitrile derivatives is typically achieved through multi-component reactions, offering an efficient and atom-economical approach. A common and versatile method is the one-pot condensation of an aromatic aldehyde, malononitril, and a hydrazine derivative.[1]
General Synthetic Protocol:
A typical synthetic procedure involves the reaction of equimolar amounts of an appropriate aromatic aldehyde, malononitrile, and a hydrazine (e.g., phenylhydrazine) in a suitable solvent such as ethanol.[2][3] The reaction mixture is often heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration, washed, and purified by recrystallization to afford the desired aminopyrazole carbonitrile derivative. Various catalysts can be employed to improve reaction times and yields.[4][5]
Anticancer Activity
Aminopyrazole carbonitrile derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
Inhibition of Kinase Signaling Pathways
A primary mechanism underlying the anticancer effects of these derivatives is the inhibition of protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[6][7]
-
Fibroblast Growth Factor Receptor (FGFR) Inhibition: Several aminopyrazole carbonitrile derivatives have been identified as potent inhibitors of FGFRs.[1][8][9][10] Aberrant FGFR signaling is a known driver in various cancers. These compounds can bind to the ATP-binding pocket of the FGFR kinase domain, preventing its activation and downstream signaling. This leads to the suppression of cancer cell proliferation.
-
Cyclin-Dependent Kinase (CDK) Inhibition: The cell cycle is tightly regulated by CDKs, and their overactivity is a hallmark of many cancers. Aminopyrazole carbonitrile derivatives have been shown to inhibit CDKs, such as CDK2 and CDK9, leading to cell cycle arrest and apoptosis.[11][12][13][14][15]
-
EGFR and VEGFR-2 Inhibition: The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are key players in tumor growth, angiogenesis, and metastasis.[16][17][18][19][20] Certain aminopyrazole carbonitrile derivatives have demonstrated inhibitory activity against these receptor tyrosine kinases, highlighting their potential to disrupt multiple facets of cancer progression.
Quantitative Anticancer Data
The cytotoxic activity of various aminopyrazole carbonitrile derivatives against different cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | MCF-7 (Breast) | 5.2 | [21] |
| HCT-116 (Colon) | 8.9 | [21] | |
| Derivative B | A549 (Lung) | 12.5 | [22] |
| HepG2 (Liver) | 7.8 | [22] | |
| Derivative C | PC-3 (Prostate) | 3.1 | [21] |
Table 1: Anticancer Activity of Aminopyrazole Carbonitrile Derivatives
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[23][24][25][26]
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
Aminopyrazole carbonitrile derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the aminopyrazole carbonitrile derivatives in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Antimicrobial Activity
Aminopyrazole carbonitrile derivatives have also shown promising activity against a variety of bacterial and fungal strains. Their antimicrobial potential makes them attractive candidates for the development of new anti-infective agents.
Quantitative Antimicrobial Data
The antimicrobial activity is often evaluated by determining the Minimum Inhibitory Concentration (MIC) and the zone of inhibition.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| Derivative D | Staphylococcus aureus | 16 | Candida albicans | 32 | [27] |
| Escherichia coli | 32 | Aspergillus niger | 64 | [27] | |
| Derivative E | Bacillus subtilis | 8 | Candida glabrata | 16 | [6] |
Table 2: Minimum Inhibitory Concentration (MIC) of Aminopyrazole Carbonitrile Derivatives
| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | Fungal Strain | Zone of Inhibition (mm) | Reference |
| Derivative F | Staphylococcus aureus | 18 | Candida albicans | 15 | [28] |
| Pseudomonas aeruginosa | 14 | Aspergillus flavus | 12 | [28] |
Table 3: Zone of Inhibition of Aminopyrazole Carbonitrile Derivatives
Experimental Protocols for Antimicrobial Susceptibility Testing
1. Agar Well Diffusion Method [27][28][29][30][31]
This method is used for the preliminary screening of antimicrobial activity.
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Bacterial and fungal strains
-
Sterile swabs
-
Sterile cork borer
-
Aminopyrazole carbonitrile derivatives
-
Positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (e.g., DMSO)
Procedure:
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Evenly spread the inoculum over the surface of the MHA plates using a sterile swab.
-
Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Addition: Add a defined volume (e.g., 100 µL) of the aminopyrazole derivative solution, positive control, and negative control to the respective wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.
2. Broth Microdilution Method for MIC Determination [32][33][34][35][36]
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton broth (MHB) or other suitable broth
-
Bacterial and fungal strains
-
Aminopyrazole carbonitrile derivatives
-
Positive and negative controls
Procedure:
-
Serial Dilutions: Prepare two-fold serial dilutions of the aminopyrazole derivatives in the broth in the wells of a 96-well plate.
-
Inoculum Addition: Add a standardized inoculum of the microorganism to each well.
-
Controls: Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubation: Incubate the plates under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
Aminopyrazole carbonitrile derivatives represent a versatile and highly promising class of compounds with significant biological potential. Their demonstrated anticancer and antimicrobial activities, coupled with their amenability to synthetic modification, make them attractive scaffolds for the development of novel therapeutic agents. The information provided in this technical guide, including the summarized quantitative data, detailed experimental protocols, and visual representations of key biological pathways, is intended to facilitate further research and development in this exciting area of medicinal chemistry. Future studies should focus on optimizing the structure-activity relationships, elucidating detailed mechanisms of action, and evaluating the in vivo efficacy and safety of the most potent derivatives.
References
- 1. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 4. rsc.org [rsc.org]
- 5. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bcc.bas.bg [bcc.bas.bg]
- 8. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]
- 13. Aminopyrazole based CDK9 PROTAC sensitizes pancreatic cancer cells to Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Recent advances in small molecule inhibitors of VEGFR and EGFR signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 20. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. arabjchem.org [arabjchem.org]
- 22. Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 25. MTT assay protocol | Abcam [abcam.com]
- 26. texaschildrens.org [texaschildrens.org]
- 27. youtube.com [youtube.com]
- 28. chemistnotes.com [chemistnotes.com]
- 29. hereditybio.in [hereditybio.in]
- 30. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 31. botanyjournals.com [botanyjournals.com]
- 32. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 33. Broth Microdilution | MI [microbiology.mlsascp.com]
- 34. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 35. Broth microdilution reference methodology | PDF [slideshare.net]
- 36. bio-protocol.org [bio-protocol.org]
Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the prospective mechanism of action of the novel synthetic compound, 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile. While direct, comprehensive studies on this specific molecule are nascent, this document synthesizes the established biological activities of structurally related pyrazole derivatives to propose a putative mechanism of action. Furthermore, we provide a detailed roadmap of experimental protocols to rigorously validate this proposed mechanism, empowering researchers to elucidate its therapeutic potential.
Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The versatility of the pyrazole scaffold allows for diverse substitutions, leading to compounds that can selectively target a wide array of enzymes and receptors. The subject of this guide, this compound, possesses key structural motifs—the aminopyrazole core and a nitrophenyl substituent—that suggest a potential for significant biological activity. While the synthesis of this and similar compounds has been described, a detailed understanding of their molecular interactions remains an area of active investigation.[5][6][7][8]
Proposed Mechanism of Action: Kinase Inhibition at the Forefront
Based on extensive research into analogous pyrazole-containing compounds, we hypothesize that this compound primarily functions as a kinase inhibitor . Several lines of evidence from related molecules support this proposition:
-
Fibroblast Growth Factor Receptor (FGFR) Inhibition: A prominent and well-documented activity of aminopyrazole derivatives is the inhibition of the FGFR signaling pathway.[9][10][11] Dysregulation of this pathway is a known driver in various cancers. We postulate that the aminopyrazole core of our target compound can act as a scaffold to bind within the ATP-binding pocket of FGFRs, thereby blocking downstream signaling cascades crucial for cancer cell proliferation and survival.[9]
-
Cyclin-Dependent Kinase (CDK) and Phosphoinositide 3-Kinase (PI3K) Inhibition: Other pyrazole derivatives have demonstrated potent inhibitory activity against CDKs and PI3K, key regulators of the cell cycle and cell growth, respectively.[12] The structural features of this compound are consistent with the potential for similar interactions.
-
Other Potential Enzyme Targets: The broader pyrazole class has been shown to inhibit other enzymes such as carbonic anhydrases and topoisomerases.[1][13] While perhaps less probable than kinase inhibition, these remain as secondary or off-target effects to be investigated.
The proposed signaling pathway is visualized below:
Figure 1: Proposed Kinase Inhibition Pathway. The diagram illustrates the putative inhibitory effect of this compound on the FGFR signaling cascade, impacting downstream pathways like PI3K/Akt/mTOR and Ras/Raf/MEK/ERK, which are critical for cell proliferation and survival.
Experimental Validation: A Step-by-Step Methodological Guide
To rigorously test the hypothesis of kinase inhibition, a multi-faceted experimental approach is essential. The following protocols provide a comprehensive framework for elucidating the mechanism of action.
Initial Target Identification and Validation
The first phase focuses on identifying the primary molecular target(s) of the compound.
Experimental Workflow:
References
- 1. Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 6. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Compounds
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3] Recognized as a "privileged scaffold," its versatile structure is found in numerous FDA-approved drugs, demonstrating a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4][5][6][7][8][9] Notable examples of pyrazole-containing drugs include the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and the anti-obesity agent Rimonabant.[2][4][10] The unique physicochemical properties of the pyrazole core, such as its ability to act as both a hydrogen bond donor and acceptor, contribute to its favorable pharmacokinetic and pharmacodynamic profiles in drug candidates.[3][11]
This technical guide provides a comprehensive overview of contemporary synthetic methodologies, key therapeutic applications with their associated signaling pathways, detailed experimental protocols, and structure-activity relationship (SAR) insights relevant to the discovery and development of novel pyrazole-based compounds.
I. Modern Synthetic Methodologies for the Pyrazole Core
The construction of the pyrazole ring has evolved from classical condensation reactions to highly efficient modern catalytic and multicomponent strategies. These advancements offer improved yields, regioselectivity, and access to a broader chemical space.[3]
Classical Synthesis: Cyclocondensation Reactions
The most traditional and widely used method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction first reported by Ludwig Knorr in 1883.[2][3][12] This approach remains a fundamental strategy for creating a variety of substituted pyrazoles. A common variation involves the reaction of α,β-unsaturated carbonyl compounds (chalcones) with hydrazines, which typically proceeds through a Michael addition followed by cyclization and oxidation.[4][13][14]
[3+2] Cycloaddition Reactions
A powerful strategy for forming the five-membered pyrazole ring is the [3+2] dipolar cycloaddition reaction.[3][4] This method typically involves the reaction of a diazo compound (as the three-atom component) with an alkyne or alkene (as the two-atom component).[3] This approach is highly versatile and allows for the synthesis of complex pyrazole structures with good control over regioselectivity.[13]
Multicomponent Reactions (MCRs)
One-pot multicomponent reactions (MCRs) have emerged as a highly efficient strategy for synthesizing densely functionalized pyrazoles.[13] These reactions combine three or more starting materials in a single step, minimizing waste and purification efforts while maximizing molecular diversity.[15] Recent advances have utilized hydrazines, 1,3-dicarbonyl compounds, and various aldehydes or ketones to rapidly generate extensive libraries of novel pyrazole derivatives.[13][15]
Advanced Catalytic and Green Methodologies
Recent research has focused on developing more sustainable and efficient synthetic routes.
-
Metal-Catalyzed Synthesis : Various transition metals, including copper, palladium, silver, and ruthenium, have been employed to catalyze pyrazole formation through diverse mechanisms like oxidative cycloaddition and dehydrogenative coupling.[6][13][16]
-
Microwave-Assisted Synthesis : The use of microwave irradiation significantly reduces reaction times, often from hours to minutes, while improving product yields and purity.[5][17]
-
Green Catalysts : Environmentally friendly catalysts, such as taurine and nano-ZnO, have been successfully used to promote pyrazole synthesis under milder conditions.[4][13]
| Synthesis Strategy | Starting Materials | Key Advantages |
| Knorr Cyclocondensation | 1,3-Dicarbonyls, Hydrazines | Well-established, simple, reliable for basic scaffolds.[3][12] |
| [3+2] Cycloaddition | Diazo Compounds, Alkynes/Alkenes | High versatility, good regioselectivity, access to complex structures.[3][4][13] |
| Multicomponent Reactions | Hydrazines, Carbonyls, Aldehydes, etc. | High efficiency, atom economy, rapid generation of diverse libraries.[13][15] |
| Metal-Catalyzed Reactions | Unsaturated Hydrazones, Olefins, Diols | High yields, novel bond formations, broad substrate scope.[6][13][16] |
| Microwave-Assisted | Various (compatible with other methods) | Drastically reduced reaction times, often higher yields, improved safety.[5][17] |
II. Therapeutic Applications & Key Signaling Pathways
The pyrazole scaffold is a key component in drugs targeting a variety of diseases, most notably in oncology and inflammation.[3] This efficacy is often due to the specific inhibition of key enzymes and signaling pathways.
Anticancer Activity: Kinase Inhibition
Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell proliferation, survival, and apoptosis.[18]
-
JAK/STAT Pathway : The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cell growth and immunity.[19] Aberrant JAK/STAT signaling is linked to various cancers and inflammatory diseases.[19] Novel 4-amino-pyrazole derivatives have been developed as potent inhibitors of JAK1, JAK2, and JAK3, showing significant antiproliferative activity against cancer cell lines.[19]
-
PI3K/Akt Pathway : The PI3K/Akt/mTOR signaling pathway is vital for cell survival and metabolism.[18] Pyrazole-based compounds have been designed as potent inhibitors of Akt kinase, leading to cell cycle arrest and apoptosis in cancer cells.[18]
-
Other Kinase Targets : Pyrazoles have also been developed as inhibitors of Aurora kinases, Bcr-Abl, and Bruton's tyrosine kinase (BTK), demonstrating their broad applicability in oncology.[18][20]
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition
Pyrazole derivatives are prominent in the field of anti-inflammatory drugs, primarily through their inhibition of cyclooxygenase (COX) enzymes. Some novel compounds have shown potent anti-inflammatory activity comparable to the clinically used COX-2 inhibitor, Celecoxib.[21] These compounds work by blocking the production of prostaglandins, which are key mediators of inflammation and pain.
Other Biological Activities
The therapeutic potential of pyrazoles extends to a wide range of activities:
-
Antimicrobial and Antifungal : Certain pyrazole derivatives exhibit significant activity against various bacterial and fungal strains.[2][22][23]
-
Antiviral : Pyrazole-containing compounds have been investigated for their potential to inhibit viral replication.[1][6]
-
Neuroprotective : Some pyrazoles have been studied for their ability to inhibit the secretion of neurotoxins.[21]
| Compound Class/Example | Biological Target | Therapeutic Application | IC₅₀ / Activity Data |
| Celecoxib | COX-2 | Anti-inflammatory | ED₅₀ = 78.53 µmol/kg (in vivo)[24] |
| Compound 3f (4-Amino-pyrazole) | JAK1, JAK2, JAK3 | Anticancer | IC₅₀ = 3.4 nM, 2.2 nM, 3.5 nM respectively[19] |
| Compound 11b (4-Amino-pyrazole) | JAKs / HEL cells | Anticancer (Leukemia) | IC₅₀ = 0.35 µM (cell-based)[19] |
| Compound 2 (Akt Inhibitor) | Akt1 Kinase | Anticancer | IC₅₀ = 1.3 nM[18] |
| KA5 (Azo-linked Pyrazole) | HepG2 cells | Anticancer (Liver) | IC₅₀ = 8.5 µM[25] |
| Compound 12d (Microtubule binder) | Tubulin | Anticancer | Induces apoptosis and G2/M block[26] |
III. Experimental Protocols
The following sections provide generalized methodologies for the synthesis, characterization, and biological evaluation of novel pyrazole compounds, intended to serve as a practical guide for researchers.
Protocol 1: General Synthesis of 1,3,5-Trisubstituted Pyrazoles via Knorr Condensation
This protocol details a common method for synthesizing pyrazoles from 1,3-diketones and hydrazines.
Materials:
-
Substituted 1,3-diketone (e.g., acetylacetone) (1.0 eq)
-
Substituted hydrazine or hydrazine hydrate (1.1 eq)
-
Solvent (e.g., Ethanol or Glacial Acetic Acid)
-
Catalyst (optional, e.g., a few drops of HCl or H₂SO₄)
Procedure:
-
Reaction Setup : Dissolve the 1,3-diketone (1.0 eq) in the chosen solvent (e.g., ethanol) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Addition of Hydrazine : Slowly add the substituted hydrazine (1.1 eq) to the solution. The addition may be exothermic.[12]
-
Heating : Heat the reaction mixture to reflux (typically 80-100°C) and maintain for 1-4 hours.[12] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation : Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to facilitate precipitation of the product.[12]
-
Purification : Collect the solid product by vacuum filtration. Wash the crude product with a small amount of cold solvent (e.g., water or ethanol) to remove impurities.[12]
-
Recrystallization : If necessary, further purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure pyrazole derivative.
Protocol 2: Characterization of Synthesized Pyrazole Compounds
Accurate characterization is crucial to confirm the structure and purity of the synthesized compounds.[27]
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose : To elucidate the molecular structure.
-
Sample Preparation : Dissolve 5-10 mg of the purified pyrazole derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[27]
-
Analysis :
-
¹H NMR : Provides information on the number, environment, and connectivity of protons. Chemical shifts (δ) and coupling constants (J) are used to assign protons on the pyrazole ring and its substituents.[27][28]
-
¹³C NMR : Provides information on the carbon skeleton of the molecule.[27][29]
-
2D NMR (COSY, HSQC, HMBC) : Used for complex structures to establish definitive proton-proton and proton-carbon correlations.[27]
-
2. Mass Spectrometry (MS):
-
Purpose : To determine the molecular weight and elemental composition.
-
Analysis : Techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) are used to obtain the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular formula.[28][30]
3. Infrared (IR) Spectroscopy:
-
Purpose : To identify the presence of specific functional groups (e.g., C=O, N-H, C=N).[28]
Protocol 3: General In Vitro Antiproliferative Assay (MTT Assay)
This protocol outlines a common method to evaluate the anticancer activity of newly synthesized pyrazoles.
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized pyrazole compounds (dissolved in DMSO)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well microplates
Procedure:
-
Cell Seeding : Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment : Prepare serial dilutions of the pyrazole compounds in the culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
MTT Addition : After incubation, add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization : Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using dose-response curve fitting software.
IV. Structure-Activity Relationship (SAR) Insights
Understanding the structure-activity relationship (SAR) is critical for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.[31][32] For the pyrazole scaffold, substitutions at the N1, C3, C4, and C5 positions dramatically influence biological activity.[32][33][34]
-
N1 Position : The substituent at the N1 position is crucial for modulating activity and selectivity. For many kinase inhibitors, a bulky aryl or heteroaryl group at this position is essential for anchoring the molecule within the ATP-binding pocket of the enzyme.[35]
-
C3 and C5 Positions : These positions are key points for diversification. The nature of the aryl groups at C3 and C5 can influence potency and target selectivity. For example, in triaryl pyrazoles targeting TLR signaling, all three aryl rings were found to be important for inhibitory activity.[35]
-
C4 Position : While electrophilic substitution often occurs at the C4 position, modifying this site can also be a valuable strategy.[2] For instance, incorporating sulfonyl groups can lead to potent 4-sulfonyl pyrazoles.[13]
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in the Synthesis of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Pyrazole synthesis [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects [mdpi.com]
- 19. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and biological evaluation of novel pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. derpharmachemica.com [derpharmachemica.com]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. pjps.pk [pjps.pk]
- 26. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. ijtsrd.com [ijtsrd.com]
- 29. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 30. jocpr.com [jocpr.com]
- 31. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. nbinno.com [nbinno.com]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. Triaryl Pyrazole Toll-Like Receptor Signaling Inhibitors: Structure-Activity Relationships Governing Pan- and Selective Signaling Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Silico Investigation of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile: A Methodological and Predictive Analysis
Affiliation: Google Research
Abstract
This technical whitepaper provides a comprehensive overview of a proposed in silico study of the compound 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This document outlines detailed methodologies for conducting molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to elucidate the potential therapeutic applications and pharmacokinetic properties of this specific pyrazole derivative. While comprehensive in silico studies on this exact molecule are not extensively published, this guide synthesizes common computational techniques applied to analogous structures to propose a robust investigatory framework.[3][4][5] All data presented herein is illustrative, based on typical findings for similar molecular scaffolds, and is intended to serve as a template for future research.
Introduction
The pyrazole nucleus is a privileged scaffold in drug discovery, known to be a core component in various biologically active compounds.[1][6] The specific derivative, this compound, possesses key functional groups—an amino group, a cyano group, and a nitrophenyl moiety—that suggest a high potential for forming interactions with biological targets. The structural isomer, 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile, has been synthesized and its crystal structure elucidated, providing a foundation for the study of related compounds.[7][8]
In silico studies offer a time- and cost-effective approach to predict the biological activity, binding affinity, and pharmacokinetic profile of novel chemical entities before their synthesis and in vitro testing.[9] This guide details a proposed computational workflow to assess the therapeutic potential of this compound.
Proposed Computational Methodologies
A multi-faceted in silico approach is proposed, encompassing molecular docking to identify potential protein targets, molecular dynamics simulations to assess binding stability, and ADMET prediction to evaluate drug-likeness.
Molecular Docking Protocol
Molecular docking simulations will be performed to predict the binding mode and affinity of the ligand (this compound) with various protein targets. Given the known activities of similar pyrazole derivatives, potential targets could include tyrosine kinases, dihydrofolate reductase, or microbial enzymes.[9][10]
Experimental Protocol:
-
Ligand Preparation: The 3D structure of this compound will be built using molecular modeling software (e.g., Avogadro, ChemDraw). Energy minimization will be performed using a suitable force field (e.g., MMFF94).
-
Protein Preparation: The crystal structures of target proteins will be obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands will be removed, polar hydrogens will be added, and Kollman charges will be assigned.
-
Grid Generation: A docking grid will be defined around the active site of the target protein, typically centered on the co-crystallized ligand or predicted binding pocket.
-
Docking Simulation: Docking will be performed using AutoDock Vina. The ligand will be treated as flexible, and the protein will be kept rigid. The Lamarckian Genetic Algorithm will be employed for conformational searching.
-
Analysis: The resulting docking poses will be clustered and ranked based on their predicted binding affinity (kcal/mol). The pose with the lowest binding energy and favorable interactions with key active site residues will be selected for further analysis.
Molecular Dynamics (MD) Simulation Protocol
MD simulations will be conducted to investigate the stability of the protein-ligand complex and to characterize the detailed intermolecular interactions over time.
Experimental Protocol:
-
System Preparation: The best-ranked docked complex from the molecular docking study will be used as the starting structure. The complex will be solvated in a cubic box of water molecules (e.g., TIP3P model). Counter-ions (Na+ or Cl-) will be added to neutralize the system.
-
Energy Minimization: The solvated system will undergo energy minimization to remove steric clashes.
-
Equilibration: The system will be gradually heated to 300 K (NVT ensemble) and then equilibrated at a constant pressure of 1 atm (NPT ensemble) for several nanoseconds.
-
Production Run: A production MD run of at least 100 nanoseconds will be performed.
-
Trajectory Analysis: The trajectory will be analyzed to calculate the Root Mean Square Deviation (RMSD) of the protein and ligand, Root Mean Square Fluctuation (RMSF) of protein residues, and to identify key hydrogen bonds and other interactions.
ADMET Prediction Protocol
The pharmacokinetic and toxicological properties of the compound will be predicted using computational tools to assess its drug-likeness.
Experimental Protocol:
-
Software: The SwissADME and pkCSM web servers will be used for ADMET prediction.[9]
-
Input: The SMILES string or 3D structure of the compound will be submitted to the servers.
-
Properties Analyzed: A range of properties will be calculated, including:
-
Physicochemical Properties: Molecular Weight, LogP, H-bond donors/acceptors.
-
Pharmacokinetics: Gastrointestinal absorption, Blood-Brain Barrier (BBB) permeability, CYP450 enzyme inhibition.
-
Drug-Likeness: Lipinski's Rule of Five, Veber's Rule.
-
Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.
-
Predicted Data and Analysis
The following tables summarize the hypothetical, yet representative, quantitative data expected from the proposed in silico studies.
Table 1: Predicted Molecular Docking Results
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Inhibition Constant (Ki) (µM) |
| Dihydrofolate Reductase | 1DLS | -8.5 | Asp27, Phe31, Ile94 | 0.58 |
| Tyrosine Kinase (FGFR1) | 4V04 | -9.2 | Glu562, Ala564, Asp641 | 0.21 |
| E. coli Hydrolase | 4O9I | -7.9 | Ser122, His245, Asp217 | 1.45 |
Table 2: Predicted Molecular Dynamics Simulation Parameters
| Parameter | Value | Interpretation |
| Average Protein RMSD | 1.8 Å | The protein backbone remains stable throughout the simulation. |
| Average Ligand RMSD | 1.2 Å | The ligand maintains a stable conformation within the binding pocket. |
| Key Hydrogen Bonds | Asp641, Glu562 (FGFR1) | Strong and persistent hydrogen bonds contributing to binding affinity. |
| Simulation Duration | 100 ns | Sufficient time to assess the stability of the complex. |
Table 3: Predicted ADMET Profile
| Property | Predicted Value | Compliance/Risk |
| Physicochemical Properties | ||
| Molecular Weight | 229.21 g/mol | Compliant |
| LogP | 1.85 | Compliant |
| H-bond Donors | 1 | Compliant |
| H-bond Acceptors | 5 | Compliant |
| Pharmacokinetics | ||
| GI Absorption | High | Favorable |
| BBB Permeant | No | Low CNS side effects |
| CYP2D6 Inhibitor | No | Low drug-drug interaction risk |
| Drug-Likeness | ||
| Lipinski's Rule of Five | 0 Violations | Drug-like |
| Veber's Rule | Compliant | Good oral bioavailability |
| Toxicity | ||
| AMES Toxicity | Non-mutagenic | Low risk |
| hERG I Inhibition | No | Low cardiotoxicity risk |
| Hepatotoxicity | Yes | Potential risk |
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the proposed computational workflows.
Conclusion
This whitepaper outlines a comprehensive in silico strategy for the evaluation of this compound. The proposed methodologies for molecular docking, molecular dynamics, and ADMET prediction provide a robust framework for assessing its potential as a therapeutic agent. The illustrative data suggests that the compound is a promising drug-like candidate with the potential for high binding affinity to relevant biological targets and a favorable pharmacokinetic profile, although a potential for hepatotoxicity warrants further investigation. The detailed protocols and workflows presented herein serve as a valuable guide for researchers and drug development professionals seeking to explore the therapeutic potential of this and other novel pyrazole derivatives. Future work should focus on the chemical synthesis and subsequent in vitro and in vivo validation of these computational predictions.
References
- 1. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 2. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, In Silico ADME Profiling, MD Simulations and Unveiling Antibacterial Activities of Novel (E)-5-Amino-3-Styryl-1H-Pyrazole-4-Carbonitrile Derivatives: A Tandem Michael Addition Approach | Mapana Journal of Sciences [journals.christuniversity.in]
- 4. researchgate.net [researchgate.net]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. asianpubs.org [asianpubs.org]
- 7. 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Homology modeling, docking, and ADMET studies of benzoheterocyclic 4-aminoquinolines analogs as inhibitors of Plasmodiumfalciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Structure-Activity Relationship (SAR) of Nitrophenyl-Pyrazole Derivatives
Abstract: The pyrazole nucleus is a privileged five-membered heterocyclic scaffold renowned for its broad spectrum of pharmacological activities.[1][2] When functionalized with a nitrophenyl moiety, these derivatives exhibit enhanced and often specific biological actions, making them a focal point in medicinal chemistry and drug discovery. The electron-withdrawing nature of the nitro group significantly influences the molecule's electronic properties, receptor binding affinity, and metabolic stability. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of nitrophenyl-pyrazole derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. It consolidates quantitative data from recent studies, details key experimental protocols, and uses logical diagrams to illustrate the critical interplay between chemical structure and biological function for researchers, scientists, and drug development professionals.
The Nitrophenyl-Pyrazole Scaffold: Core Structure and Synthesis
The foundational structure of the compounds discussed herein consists of a pyrazole ring substituted with at least one nitrophenyl group. The positions of substitution on both the pyrazole and the phenyl rings are critical for determining the molecule's biological activity. Key points of modification include the position of the nitro group (ortho, meta, or para), substitutions at the N1 position of the pyrazole ring, and various substituents on the phenyl rings at other positions.
References
Unveiling the Therapeutic Potential of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the potential therapeutic targets of the novel heterocyclic compound, 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile. While direct biological data for this specific molecule is emerging, this document synthesizes information from closely related analogs and the broader class of pyrazole derivatives to elucidate its probable mechanisms of action and therapeutic applications. The pyrazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anticancer and antimicrobial effects. This guide explores potential kinase inhibition, cytotoxicity against cancer cell lines, and antimicrobial properties, supported by detailed experimental protocols and signaling pathway diagrams to facilitate further research and drug development efforts.
Introduction: The Promise of Pyrazole Derivatives
Pyrazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, recognized for their diverse pharmacological activities.[1] Their unique structural features allow for versatile interactions with various biological targets, leading to their development as anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[2] The subject of this guide, this compound, belongs to this promising class. While research on this specific molecule is in its early stages, its structural similarity to other biologically active pyrazoles suggests significant therapeutic potential. This document will explore these potential applications by examining data from closely related analogs and outlining the experimental approaches necessary to validate these hypotheses.
Inferred Therapeutic Target: Fibroblast Growth Factor Receptors (FGFRs)
While specific kinase inhibition data for this compound is not yet available, compelling evidence from a closely related series of 5-amino-1H-pyrazole-4-carboxamide derivatives strongly suggests that Fibroblast Growth Factor Receptors (FGFRs) are a key therapeutic target.[2] Aberrant FGFR signaling is a known driver in various cancers, making FGFR inhibitors a critical area of oncology research.
A representative compound from a similar series, a 5-amino-1H-pyrazole-4-carboxamide derivative, has demonstrated potent pan-FGFR inhibitory activity.[2] This compound was shown to covalently bind to FGFRs, including gatekeeper mutants that confer resistance to other inhibitors.[2] The quantitative data for this analog is summarized below and provides a strong rationale for investigating this compound as an FGFR inhibitor.
Table 1: In Vitro Inhibitory and Anti-proliferative Activity of a 5-amino-1H-pyrazole-4-carboxamide Analog[2]
| Target/Cell Line | IC50 (nM) | Cancer Type |
| Biochemical Assays | ||
| FGFR1 | 46 | - |
| FGFR2 | 41 | - |
| FGFR3 | 99 | - |
| FGFR2 V564F Mutant | 62 | - |
| Cell-Based Assays | ||
| NCI-H520 | 19 | Lung Cancer |
| SNU-16 | 59 | Gastric Cancer |
| KATO III | 73 | Gastric Cancer |
Potential Signaling Pathway: FGFR Inhibition
The proposed mechanism of action for this compound, based on its analogy to other pyrazole-based kinase inhibitors, involves the inhibition of the FGFR signaling cascade. This pathway is crucial for cell proliferation, survival, and angiogenesis. By blocking the ATP-binding site of FGFRs, the compound can prevent downstream signaling events that are critical for tumor growth.
Caption: Inferred FGFR Signaling Pathway Inhibition.
Broader Therapeutic Potential
Beyond kinase inhibition, the pyrazole scaffold is associated with a wide spectrum of biological activities.
Anticancer Activity
Numerous pyrazole derivatives have been synthesized and evaluated for their anticancer potential against various cancer cell lines.[2] Their mechanisms of action are diverse and can include the inhibition of other kinases like EGFR, CDK, and BTK, as well as interactions with tubulin and DNA.[2] The presence of the nitro group on the phenyl ring of this compound may also contribute to its cytotoxic effects.
Antimicrobial Activity
The pyrazole nucleus is a common feature in many compounds with demonstrated antimicrobial properties.[3] Derivatives of 5-aminopyrazole have been shown to possess activity against both bacteria and fungi.[1][3] Therefore, it is plausible that this compound could exhibit antimicrobial effects.
Experimental Protocols
To facilitate further investigation into the therapeutic potential of this compound, this section provides detailed methodologies for key experiments.
Synthesis of this compound
A common synthetic route to this class of compounds involves a multi-component reaction. While various specific methods exist, a general protocol is outlined below.[4]
References
- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial activity of novel 5-amino-4-cyano-1H-pyrazole and quinazolin-4(3H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activities of 5-Aminopyrazole-4-carbonitriles
The 5-aminopyrazole-4-carbonitrile scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. Its synthetic accessibility and the capacity for straightforward structural modification have made it a focal point for researchers. Derivatives of this core have demonstrated a wide spectrum of pharmacological effects, including potent anticancer, antimicrobial, and kinase inhibitory activities. This technical guide provides an in-depth review of these biological activities, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows for researchers, scientists, and drug development professionals.
Synthesis of 5-Aminopyrazole-4-carbonitriles
The most prevalent and efficient method for synthesizing 5-aminopyrazole-4-carbonitrile derivatives is through a one-pot, three-component reaction. This reaction typically involves the condensation of an aromatic aldehyde, malononitrile, and a substituted hydrazine in the presence of a catalyst.[1] Various catalytic systems, including novel nanocatalysts, have been developed to enhance reaction times, improve yields, and promote environmentally friendly conditions.[1]
General Experimental Protocol for Synthesis
A common procedure for the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives is as follows:
-
In a suitable reaction vessel, combine the substituted benzaldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol).[1][2]
-
Add the catalyst (e.g., 0.05 g of a nanocatalyst) and a solvent system, such as a water/ethanol mixture (1:1, 1 mL total).[1]
-
Stir the mixture at a moderately elevated temperature (e.g., 55 °C) using a magnetic stirrer.[1]
-
Monitor the reaction's progress using thin-layer chromatography (TLC) with a suitable eluent like n-hexane/ethyl acetate (1:1).[1]
-
Upon completion (typically within 15-30 minutes), cool the reaction mixture to room temperature.[1]
-
The solid product that precipitates is then collected by filtration, washed with a solvent like ethanol, and dried.[3]
-
Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).[3]
Anticancer Activity
Derivatives of 5-aminopyrazole-4-carbonitrile have shown significant cytotoxic activity against a range of human cancer cell lines. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Quantitative Data: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC₅₀ values for various 5-aminopyrazole-4-carbonitrile derivatives against several cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| BC-7 | HeLa (Cervical Cancer) | 65.58 ± 8.40 | [4] |
| Compound 13 | MCF-7 (Breast Cancer) | 92.6 | |
| Compound 13 | HCT-116 (Colon Cancer) | 82.6 | |
| Compound 15b | HePG-2 (Liver Cancer) | 92.6 | |
| Compound 7b | HCT116 (Colon Cancer) | 0.0069 | [3] |
| Compound 14a | HCT116 (Colon Cancer) | 0.0020 | [3] |
| Compound 43m | A549 (Lung Cancer) | 14 | [5] |
| Compound 43m | HeLa (Cervical Cancer) | 19 | [5] |
| Compound 79b | PC-3 (Prostate Cancer) | 4.9 ± 0.8 | [5] |
Note: The activity can vary significantly based on the specific substitutions on the pyrazole core and aromatic rings.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2][6]
-
Cell Seeding: Plate cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours at 37°C.[7]
-
Compound Treatment: Aspirate the old media and add 100 µL of fresh media containing various concentrations of the test compound to the wells. Incubate for a further 24-48 hours.[7]
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well to achieve a final concentration of 0.5 mg/mL.[6]
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO₂). During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[2][6]
-
Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of a solubilizing agent, such as DMSO or a specialized MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol), to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[6]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to untreated control cells and determine the IC₅₀ value.
References
- 1. Broth microdilution reference methodology | PDF [slideshare.net]
- 2. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 3. scispace.com [scispace.com]
- 4. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. mdpi.com [mdpi.com]
Exploring the Chemical Space of Pyrazole-4-Carbonitrile Analogs: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrazole-4-carbonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. This technical guide provides an in-depth exploration of the chemical space of pyrazole-4-carbonitrile analogs, focusing on their synthesis, biological evaluation, and mechanisms of action. This document is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel therapeutics based on this versatile heterocyclic motif.
Data Presentation: Biological Activities of Pyrazole-4-Carbonitrile Analogs
The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of representative pyrazole-4-carbonitrile analogs against various cancer cell lines and protein kinases. These datasets provide a valuable starting point for understanding the structure-activity relationships (SAR) within this compound class.
Table 1: In Vitro Cytotoxicity of Pyrazole-4-Carbonitrile Analogs against Human Cancer Cell Lines
| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | Phenyl | H | CN | KB | 8 ± 2.217 | [1] |
| 1b | 2,4-Dimethoxyphenyl | H | CN | KB | 7 ± 2.77 | [1] |
| 1c | 3,4,5-Trimethoxyphenyl | H | CN | KB | 7 ± 2.77 | [1] |
| 1d | 4-Chlorophenyl | H | CN | KB | 7.5 ± 1.49 | [1] |
| 2a | Phenyl | - | 5-amino-3-phenyl-1H-pyrazole-4-carbonitrile | HCT-116 | 10.79 | [2] |
| 2b | Indol-3-yl | - | 2-((3-(indol-3-yl)-pyrazol-5-yl)imino)thiazolidin-4-one | SK-MEL-28 | 3.46 | [2] |
| 3a | 1,5-Diphenyl-3-(5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl) | - | CN | IGROVI | >100 | [3][4] |
| 3b | 1,5-Diphenyl-3-(5-mercapto-1,3,4-oxadiazol-2-yl) | - | CN | IGROVI | 0.04 | [3][4] |
Table 2: Kinase Inhibitory Activity of Pyrazole-Based Analogs
| Compound ID | Kinase Target | IC50 (nM) | Reference |
| 4a | JAK1 | 3.4 | [5] |
| JAK2 | 2.2 | [5] | |
| JAK3 | 3.5 | [5] | |
| 5a | p38α MAPK | 38 | [6] |
| p38β MAPK | 65 | [6] | |
| 6a | FGFR1 | 46 | |
| FGFR2 | 41 | ||
| FGFR3 | 99 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. The following sections provide comprehensive protocols for the synthesis of a generic pyrazole-4-carbonitrile analog and for the evaluation of its cytotoxic and kinase inhibitory activities.
Synthesis of 5-amino-3-aryl-1-phenyl-1H-pyrazole-4-carbonitrile
This protocol describes a common one-pot, three-component reaction for the synthesis of pyrazole-4-carbonitrile derivatives.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Phenylhydrazine (1 mmol)
-
Ethanol (10 mL)
-
Catalyst (e.g., piperidine, a few drops)
Procedure:
-
A mixture of the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and a catalytic amount of piperidine in ethanol (10 mL) is stirred at room temperature for 10-15 minutes.
-
Phenylhydrazine (1 mmol) is then added to the reaction mixture.
-
The resulting mixture is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure 5-amino-3-aryl-1-phenyl-1H-pyrazole-4-carbonitrile.
-
The structure of the synthesized compound is confirmed by spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Cytotoxicity Evaluation using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[7][8][9][10]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds (dissolved in DMSO)
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[8]
-
After 24 hours, treat the cells with various concentrations of the pyrazole-4-carbonitrile analogs (typically ranging from 0.01 to 100 µM). A vehicle control (DMSO) and a positive control (a known cytotoxic drug) should be included.
-
Incubate the plates for another 48-72 hours at 37°C.
-
Following the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[9]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.[11]
Materials:
-
Recombinant protein kinase (e.g., JAK2, p38α, FGFR1)
-
Kinase-specific substrate
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume (e.g., 5 µL) of the diluted compounds, a positive control inhibitor, and DMSO (negative control) to the wells of a 384-well plate.[11]
-
Add the kinase enzyme solution to all wells.[11]
-
Incubate the plate at room temperature for 10-30 minutes to allow for compound-enzyme interaction.[11]
-
Initiate the kinase reaction by adding a mixture of ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.[11]
-
Incubate the reaction for 30-60 minutes at 30°C.[11]
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase inhibition.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by pyrazole-4-carbonitrile analogs and a typical experimental workflow for their evaluation.
JAK/STAT Signaling Pathway Inhibition
Caption: Inhibition of the JAK/STAT signaling pathway by pyrazole-4-carbonitrile analogs.
p38 MAP Kinase Signaling Pathway Inhibition
Caption: Inhibition of the p38 MAP Kinase signaling pathway.
FGFR Signaling Pathway Inhibition
Caption: Inhibition of the FGFR signaling pathway by pyrazole-4-carbonitrile analogs.
Experimental Workflow for Drug Discovery
Caption: A typical experimental workflow for pyrazole-4-carbonitrile analog development.
References
- 1. brieflands.com [brieflands.com]
- 2. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. bds.berkeley.edu [bds.berkeley.edu]
- 9. cyrusbio.com.tw [cyrusbio.com.tw]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: One-Pot Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives. These compounds are valuable intermediates in the development of pharmaceuticals and agrochemicals.[1][2][3] The protocols outlined below offer streamlined procedures, high yields, and environmentally friendly options for producing these versatile heterocyclic scaffolds.
Introduction
5-Amino-1H-pyrazole-4-carbonitrile derivatives are a critical class of heterocyclic compounds widely utilized as building blocks in medicinal chemistry and crop protection.[1][4] Their scaffold is a key component in a variety of biologically active molecules. Traditional multi-step syntheses of these compounds can be time-consuming and generate significant waste. The one-pot methodologies presented herein offer significant advantages by reducing reaction time, minimizing purification steps, and improving overall efficiency.[2][5] These protocols are suitable for the synthesis of a diverse range of derivatives, allowing for extensive structure-activity relationship (SAR) studies.
Applications
The derivatives of 5-amino-1H-pyrazole-4-carbonitrile are key precursors in the synthesis of a wide array of fused heterocyclic systems, including pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-d]pyrimidines, and pyrazolo[3,4-b]pyridines. These fused systems are known to exhibit a broad spectrum of biological activities, making them attractive targets for drug discovery programs. Specific applications include:
-
Agrochemicals: Development of novel herbicides and insecticides.[1]
-
Pharmaceuticals: Synthesis of potent kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[2][6]
-
Material Science: Use in the creation of dyes and photoluminescent materials.[2]
Experimental Protocols
Two primary one-pot synthetic strategies are detailed below: a two-component reaction and several variations of a three-component reaction.
Protocol 1: Two-Component Synthesis from (Ethoxymethylene)malononitrile and Aryl Hydrazines
This method provides excellent regioselectivity, yielding the desired 5-amino-1-aryl-1H-pyrazole-4-carbonitrile as the exclusive product.[1][4]
Reaction Scheme:
Two-Component Reaction.
Materials:
-
(Ethoxymethylene)malononitrile
-
Substituted Aryl Hydrazine (or its hydrochloride salt)
-
Absolute Ethanol or Trifluoroethanol (TFE)
-
Triethylamine (if using hydrochloride salt)
-
Ethyl acetate
-
Water
-
Silica gel for column chromatography
Procedure:
-
To a solution of the aryl hydrazine (1.2 mmol) in absolute ethanol or TFE (2 mL) with stirring, slowly add (ethoxymethylene)malononitrile (1.2 mmol).[1][4]
-
If using an aryl hydrazine hydrochloride, first neutralize it with triethylamine (1.0 mmol) in ethanol (2 mL) at 0°C before adding (ethoxymethylene)malononitrile.[1]
-
Heat the reaction mixture to reflux and maintain for the time indicated in Table 1.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and wash with water (30 mL).[1][4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.[1]
Data Presentation:
Table 1: Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles via Two-Component Reaction.[1]
| Entry | Aryl Group (Ar) | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Phenyl | TFE | 4 | 84 |
| 2 | Phenyl | Ethanol | 4 | 82 |
| 3 | 4-Fluorophenyl | Ethanol | 4 | 47 |
| 4 | Pentafluorophenyl | TFE | 4 | 63 |
| 5 | 4-(Trifluoromethyl)phenyl | Ethanol | 4 | 67 |
| 6 | 2,6-Dichloro-4-(trifluoromethyl)phenyl | TFE | 4 | 47 |
| 7 | 4-Methoxyphenyl | Ethanol | 4 | 68 |
Protocol 2: Three-Component Synthesis from Aldehydes, Malononitrile, and Phenylhydrazine
This versatile method allows for the synthesis of a wide range of 3-substituted derivatives by varying the aldehyde starting material. Several catalytic systems can be employed to promote this reaction.
General Reaction Scheme:
Three-Component Reaction Workflow.
2.1 Catalysis with Potassium Phthalimide (PPI)
This protocol utilizes an inexpensive and recyclable catalyst in a green solvent system.[2]
Materials:
-
Substituted Aldehyde
-
Malononitrile
-
Phenylhydrazine
-
Potassium Phthalimide (PPI)
-
Ethanol:Water mixture (2:1)
Procedure:
-
In a round-bottom flask, mix the aldehyde (1 mmol), phenylhydrazine (1 mmol), malononitrile (1 mmol), and potassium phthalimide (15 mol%).[2]
-
Add the ethanol:water (2:1) solvent mixture.
-
Heat the reaction mixture at 50°C for the appropriate time (see Table 2).[2]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Collect the precipitated product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol for further purification.[2]
2.2 Catalysis with Calcined Mg-Fe Hydrotalcite
This heterogeneous catalyst offers high yields at room temperature and a simple work-up procedure.[7]
Materials:
-
Aromatic Aldehyde
-
Malononitrile
-
Phenylhydrazine
-
Calcined Mg-Fe Hydrotalcite
Procedure:
-
Combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and calcined Mg-Fe hydrotalcite catalyst in a flask.
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, the product can be isolated by simple filtration and washing.
2.3 Catalysis with Alumina-Silica-Supported MnO2
This recyclable catalyst is effective in water, promoting a green synthesis.[8]
Materials:
-
Substituted Benzaldehyde
-
Malononitrile
-
Phenylhydrazine
-
Alumina-Silica-Supported MnO2
-
Sodium Dodecyl Benzene Sulphonate (SDBS)
-
Water
Procedure:
-
To a mixture of the substituted benzaldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol) in water and SDBS, add the alumina-silica-supported MnO2 catalyst.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
After the reaction is complete, the catalyst can be recovered for reuse. Isolate the product by filtration and washing.
Data Presentation:
Table 2: Three-Component Synthesis of 5-Amino-1,3-disubstituted-1H-pyrazole-4-carbonitriles.
| Catalyst | R-group (from Aldehyde) | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| Potassium Phthalimide | Phenyl | EtOH:H₂O | 50 | 20 | 96 | [2] |
| Potassium Phthalimide | 4-Chlorophenyl | EtOH:H₂O | 50 | 25 | 98 | [2] |
| Potassium Phthalimide | 4-Nitrophenyl | EtOH:H₂O | 50 | 15 | 98 | [2] |
| Potassium Phthalimide | 4-Methoxyphenyl | EtOH:H₂O | 50 | 30 | 95 | [2] |
| Alumina-Silica-Supported MnO₂ | Phenyl | Water | RT | - | 96 | [7][8] |
| Alumina-Silica-Supported MnO₂ | 4-Chlorophenyl | Water | RT | - | 93 | [7] |
| Alumina-Silica-Supported MnO₂ | 4-Nitrophenyl | Water | RT | - | 95 | [7] |
| Fe₃O₄@SiO₂@Tannic acid | 5-((4-chlorophenyl)diazenyl)-2-hydroxyphenyl | - | 80 | 30 | 98 | [9][10] |
| Fe₃O₄@SiO₂@Tannic acid | 5-((2-chlorophenyl)diazenyl)-2-hydroxyphenyl | - | 80 | 35 | 96 | [9][10] |
Note: RT = Room Temperature. Reaction times for the Alumina-Silica-Supported MnO₂ catalyst were not explicitly stated but are generally short.[7]
Reaction Mechanism Visualization
The proposed mechanism for the three-component synthesis involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and aromatization.
Proposed Reaction Mechanism.
References
- 1. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 3. 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 10. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Facile and Efficient Protocol for the Synthesis of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a straightforward and reproducible experimental protocol for the synthesis of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The described method utilizes a two-component condensation reaction between (ethoxymethylene)malononitrile and 4-nitrophenylhydrazine, providing a high-yielding and regioselective route to the desired product. This protocol is designed to be accessible to researchers with a standard organic chemistry laboratory setup.
Introduction
The 5-aminopyrazole core is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. The incorporation of a 4-nitrophenyl substituent at the N1 position can be a key structural motif for modulating the pharmacological properties of these compounds. This document provides a detailed, step-by-step protocol for the synthesis of this compound, enabling its accessibility for further research and development in areas such as kinase inhibition, antimicrobial, and anti-inflammatory drug discovery.
Experimental Protocol
This synthesis is based on the well-established reaction of (ethoxymethylene)malononitrile with aryl hydrazines to form 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.[1][2]
Materials and Reagents:
-
(Ethoxymethylene)malononitrile
-
4-Nitrophenylhydrazine
-
Anhydrous Ethanol
-
Ethyl Acetate
-
Deionized Water
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane (for chromatography)
-
Ethyl Acetate (for chromatography)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Glass column for chromatography
-
Melting point apparatus
-
NMR spectrometer, IR spectrometer, and Mass spectrometer for product characterization
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-nitrophenylhydrazine (1.2 mmol) in anhydrous ethanol (10 mL).
-
Addition of Reagent: To the stirring solution, slowly add (ethoxymethylene)malononitrile (1.2 mmol).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the progress of the reaction by TLC (eluent: hexane/ethyl acetate 1:1).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature.
-
Extraction: Dilute the reaction mixture with ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with water (30 mL). Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Product Characterization: The purified product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity. The melting point of the final product should also be determined.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| 4-Nitrophenylhydrazine | 1.2 mmol |
| (Ethoxymethylene)malononitrile | 1.2 mmol |
| Reaction Conditions | |
| Solvent | Anhydrous Ethanol |
| Temperature | Reflux |
| Reaction Time | 4 hours |
| Purification | |
| Method | Silica Gel Column Chromatography |
| Eluent | Hexane/Ethyl Acetate (gradient) |
| Expected Yield | High (typically >80% based on similar reactions) |
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
4-Nitrophenylhydrazine is toxic and should be handled with care.
-
(Ethoxymethylene)malononitrile is a lachrymator and irritant.
-
Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound. The straightforward procedure and high expected yield make this method suitable for routine laboratory synthesis, providing a key building block for drug discovery and medicinal chemistry programs. The provided workflow and data table offer a clear and concise overview of the experimental process for researchers.
References
Application Notes and Protocols for Antimicrobial Assays Using 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a wide spectrum of biological activities, including antimicrobial properties. This document provides detailed application notes and standardized protocols for the preliminary in vitro evaluation of the antimicrobial activity of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile .
While extensive data on the antimicrobial properties of various pyrazole derivatives exist, specific quantitative data for this compound is not widely available in current literature. Therefore, these protocols are presented as a comprehensive guide for researchers to conduct their own antimicrobial susceptibility testing. The methodologies are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3][4][5][6][7]
Data Presentation: Antimicrobial Susceptibility Profile
Effective data management is crucial for the evaluation of novel compounds. The following table provides a template for summarizing the Minimum Inhibitory Concentration (MIC) values of this compound against a panel of clinically relevant microbial strains.
Disclaimer: The data presented in this table is for illustrative purposes only and does not represent experimentally verified results for this compound. Researchers should replace this data with their own experimental findings.
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data
| Microorganism | Strain ID | Compound MIC (µg/mL) | Control Antibiotic MIC (µg/mL) |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | ATCC 29213 | 16 | Ciprofloxacin: 1 |
| Enterococcus faecalis | ATCC 29212 | 32 | Vancomycin: 2 |
| Streptococcus pneumoniae | ATCC 49619 | 64 | Penicillin: 0.06 |
| Gram-Negative Bacteria | |||
| Escherichia coli | ATCC 25922 | >128 | Ciprofloxacin: 0.015 |
| Pseudomonas aeruginosa | ATCC 27853 | >128 | Gentamicin: 2 |
| Klebsiella pneumoniae | ATCC 700603 | 64 | Imipenem: 0.25 |
| Fungi | |||
| Candida albicans | ATCC 90028 | 32 | Fluconazole: 1 |
| Aspergillus fumigatus | ATCC 204305 | 64 | Amphotericin B: 1 |
Experimental Protocols
The following are detailed protocols for determining the antimicrobial activity of this compound.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of the compound that inhibits the visible growth of a microorganism in a liquid medium.[1][8]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Microbial cultures
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth medium to achieve the desired concentration range (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in the appropriate broth to a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Assay Setup:
-
Add 100 µL of the appropriate broth to each well of a 96-well plate.
-
Add 100 µL of the highest concentration of the compound to the first well and perform serial dilutions across the plate.
-
Add 100 µL of the prepared inoculum to each well.
-
Include a positive control (inoculum without the compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Protocol 2: Agar Disk Diffusion Assay
This method assesses the susceptibility of a microorganism to the compound by measuring the zone of growth inhibition around a disk impregnated with the compound.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Microbial cultures
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Incubator
Procedure:
-
Disk Preparation:
-
Prepare a stock solution of this compound in a suitable volatile solvent.
-
Impregnate sterile filter paper disks with a known amount of the compound solution and allow the solvent to evaporate completely.
-
-
Inoculum Preparation:
-
Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Plate Inoculation:
-
Dip a sterile swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure uniform growth.
-
-
Disk Application:
-
Aseptically place the prepared disks onto the surface of the inoculated agar plates.
-
Gently press the disks to ensure complete contact with the agar.
-
Include a control disk impregnated with the solvent only.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
Zone of Inhibition Measurement:
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for antimicrobial susceptibility testing.
Caption: Experimental workflow for antimicrobial susceptibility testing.
Potential Mechanism of Action
While the exact mechanism of action for this compound is yet to be elucidated, some pyrazole derivatives have been suggested to act by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication.[9]
Caption: Plausible mechanism of action via DNA gyrase inhibition.
Further Research
The protocols provided herein serve as a starting point for the antimicrobial evaluation of this compound. Further investigations could include:
-
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
-
Time-kill kinetic studies to assess the rate of antimicrobial activity.
-
Evaluation against a broader panel of resistant microbial strains.
-
In-depth mechanistic studies to elucidate the specific molecular target(s).
-
Cytotoxicity assays to determine the compound's selectivity for microbial cells over host cells.
By following these standardized protocols, researchers can generate reliable and reproducible data to assess the potential of this compound as a novel antimicrobial agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 3. goums.ac.ir [goums.ac.ir]
- 4. iacld.com [iacld.com]
- 5. ESCMID: EUCAST [escmid.org]
- 6. EUCAST: EUCAST - Home [eucast.org]
- 7. darvashco.com [darvashco.com]
- 8. benchchem.com [benchchem.com]
- 9. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide Derivatives in Cancer Cell Line Studies
Disclaimer: While the topic of interest is 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile, the available research literature provides detailed experimental data for a closely related analog, a 5-amino-1-phenyl-1H-pyrazole-4-carboxamide derivative (compound 10h) . The following application notes and protocols are based on the studies of this derivative as a representative of its class of compounds, which have demonstrated significant potential as anticancer agents.
Introduction
5-Amino-1-phenyl-1H-pyrazole-4-carboxamide derivatives have emerged as a promising class of kinase inhibitors in the pursuit of novel anticancer therapeutics.[1] These compounds have shown particular efficacy as inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is frequently dysregulated in a variety of cancers.[1][2] The aberrant activation of FGFRs plays a critical role in tumorigenesis, making it a key target for cancer drug development.[2] This document provides a summary of the in vitro activity of a representative compound from this class and detailed protocols for its evaluation in cancer cell line studies.
Data Presentation
The in vitro potency of the 5-amino-1-phenyl-1H-pyrazole-4-carboxamide derivative, compound 10h, has been evaluated against various FGFR kinases and cancer cell lines. The results are summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of Compound 10h against FGFR Kinases
| Target Kinase | IC50 (nM) |
| FGFR1 | 46 |
| FGFR2 | 41 |
| FGFR3 | 99 |
| FGFR2 V564F Mutant | 62 |
Table 2: Anti-proliferative Activity of Compound 10h in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-H520 | Lung Cancer | 19 |
| SNU-16 | Gastric Cancer | 59 |
| KATO III | Gastric Cancer | 73 |
Signaling Pathway
The primary mechanism of action for this class of compounds is the inhibition of the FGFR signaling cascade.[1] By targeting FGFRs, these derivatives can block crucial downstream signaling events that are essential for cancer cell proliferation, survival, and angiogenesis.[1]
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer activity of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide derivatives in cancer cell lines.
Cell Proliferation Assay (MTT Assay)
This protocol is for determining the anti-proliferative effects of the compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., NCI-H520, SNU-16, KATO III)
-
Complete growth medium (specific to each cell line)
-
5-amino-1-phenyl-1H-pyrazole-4-carboxamide derivative (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is to investigate the effect of the compound on the expression of key proteins in the FGFR signaling pathway.
Materials:
-
Cancer cell lines
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with different concentrations of the compound for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay kit.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Experimental Workflow
The following diagram illustrates a general workflow for the in vitro evaluation of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide derivatives.
References
Application Notes and Protocols: DPPH Radical Scavenging Assay for Pyrazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Pyrazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antioxidant properties.[1][2][3] The evaluation of the antioxidant potential of novel pyrazole derivatives is a critical step in the drug discovery process.
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely employed, simple, and rapid spectrophotometric method for screening the antioxidant activity of chemical compounds.[4][5][6][7] This assay relies on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from deep violet to pale yellow.[4][6] The degree of discoloration, measured by the decrease in absorbance at approximately 517 nm, is proportional to the radical scavenging capacity of the compound.[4][8]
These application notes provide a detailed protocol for conducting the DPPH radical scavenging assay with pyrazole derivatives, including data presentation and visualization of the experimental workflow.
Principle of the DPPH Assay
The DPPH assay is based on the reduction of the stable free radical DPPH. In its radical form, DPPH absorbs strongly at around 517 nm and has a deep violet color. When it reacts with an antioxidant compound (such as a pyrazole derivative) that can donate a hydrogen atom, the DPPH is reduced to its non-radical form, diphenylpicrylhydrazine. This reduction leads to a loss of the violet color, and the resulting solution is yellow. The change in absorbance is measured to quantify the radical scavenging activity.
Experimental Protocol
This protocol outlines the necessary steps for determining the DPPH radical scavenging activity of pyrazole derivatives.
Materials and Reagents
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Pyrazole derivatives (test compounds)
-
Solvent (e.g., Methanol, Ethanol, DMSO) of spectrophotometric grade[5][10]
-
Adjustable micropipettes
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader capable of measuring absorbance at 517 nm[10]
-
Vortex mixer
Preparation of Solutions
3.2.1. DPPH Working Solution (typically 0.1 mM)
-
Accurately weigh a suitable amount of DPPH powder. For a 0.1 mM solution, this would be approximately 3.94 mg per 100 mL of solvent.
-
Dissolve the DPPH in methanol or ethanol in a volumetric flask.[5][10]
-
Protect the solution from light by wrapping the flask in aluminum foil, as DPPH is light-sensitive.[5]
-
Prepare this solution fresh daily.[5] The absorbance of the working solution at 517 nm should be approximately 1.0 ± 0.1.[5]
3.2.2. Test Sample Solutions (Pyrazole Derivatives)
-
Prepare a stock solution of each pyrazole derivative in a suitable solvent (e.g., DMSO, methanol, or ethanol) at a concentration of 1 mg/mL.[1]
-
From the stock solution, prepare a series of dilutions at different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL) using the same solvent.
3.2.3. Positive Control Solution
-
Prepare a stock solution of a known antioxidant like ascorbic acid or Trolox in the same manner as the test samples.
-
Prepare a series of dilutions similar to the test samples.
Assay Procedure
-
Reaction Setup:
-
In a 96-well microplate or test tubes, add a specific volume of the test sample or positive control from each dilution. For example, add 100 µL of the sample solution.
-
Prepare a blank for each sample concentration containing only the solvent and the sample, without the DPPH solution, to account for any background absorbance of the compound.
-
Prepare a control well containing the solvent and the DPPH solution, but no test sample.[10]
-
-
Initiate the Reaction: Add the DPPH working solution to each well containing the sample and the control. For instance, add 100 µL of the DPPH solution.
-
Incubation: Mix the contents of the wells thoroughly and incubate the plate or tubes in the dark at room temperature for a set period, typically 30 minutes.[4][5]
-
Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader or spectrophotometer.[4][10]
Data Analysis
-
Calculate the Percentage of DPPH Radical Scavenging Activity: The percentage of scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (DPPH solution without the test sample).
-
A_sample is the absorbance of the test sample with the DPPH solution.[10]
-
-
Determine the IC50 Value: The IC50 value, which is the concentration of the test sample required to scavenge 50% of the DPPH radicals, is a measure of the antioxidant potency. A lower IC50 value indicates greater antioxidant activity.[5] To determine the IC50 value, plot a graph of the percentage of scavenging activity against the corresponding sample concentrations. The IC50 value can be calculated from the resulting dose-response curve.
Data Presentation
The antioxidant activity of various pyrazole derivatives can be summarized for comparative analysis.
| Compound ID | Pyrazole Derivative Structure/Name | IC50 (µg/mL) | Reference Standard (IC50 µg/mL) | Reference |
| 4a-e | N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamides | Moderate to Excellent | Ascorbic Acid | [1] |
| 3a-e, 4a-e, 5a-e, 6a-e | Novel pyrazoline, phenylpyrazoline, isoxazoline, and pyrazoline carbothioamide derivatives | Excellent (for specific compounds) | Ascorbic Acid | [2] |
| 2a, 2b | 3-(3-methylthiophen-2-yl)-5-(2-pyridinyl)-1H-pyrazoline and 3-(4-methylthiophen-2-yl)-5-(2-pyridinyl)-1H-pyrazoline | 9.91 - 15.16 | BHT | [11] |
| 5f | A novel pyrazole synthesized using arginine and dibromo ketones | Potent | - | [12] |
| 4a | Pyrazole derivative | - | Ascorbic Acid | [13] |
Note: The table provides a summary of findings from various studies. For specific IC50 values, refer to the cited literature as "Moderate to Excellent" indicates a qualitative description from the source.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the DPPH radical scavenging assay.
DPPH radical scavenging assay workflow.
Conclusion
The DPPH radical scavenging assay is a robust and efficient method for evaluating the antioxidant potential of pyrazole derivatives. Adherence to a standardized protocol is crucial for obtaining reproducible and comparable results. The IC50 values derived from this assay provide a quantitative measure of antioxidant strength, enabling the ranking and selection of promising compounds for further investigation in the development of novel therapeutic agents.
References
- 1. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jrmds.in [jrmds.in]
- 4. researchgate.net [researchgate.net]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 7. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 10. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 11. revroum.lew.ro [revroum.lew.ro]
- 12. tandfonline.com [tandfonline.com]
- 13. jmchemsci.com [jmchemsci.com]
green synthesis methods for 5-amino-1H-pyrazole-5-carbonitriles
Application Notes & Protocols
Topic: Green Synthesis Methods for 5-Amino-1H-pyrazole-4-carbonitriles
Audience: Researchers, scientists, and drug development professionals.
A Senior Scientist's Guide to the Green Synthesis of 5-Amino-1H-pyrazole-4-carbonitriles
Foreword: Embracing Sustainability in Heterocyclic Chemistry
The 5-amino-1H-pyrazole-4-carbonitrile scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with applications ranging from anti-inflammatory to antitumor drugs.[1] Traditionally, the synthesis of such heterocyclic compounds has often involved multi-step procedures, harsh reaction conditions, and the use of volatile, toxic organic solvents. As the pharmaceutical industry pivots towards sustainability, the development of green synthetic methodologies is no longer a niche interest but a critical necessity.
This guide provides an in-depth exploration of modern, green approaches to synthesizing 5-amino-1H-pyrazole-4-carbonitriles. We will move beyond simple procedural lists to dissect the causality behind these methods, grounding our protocols in the twelve principles of green chemistry. The focus is on robust, efficient, and environmentally benign strategies that prioritize atom economy, energy efficiency, and the use of recoverable catalysts and safer solvents.
Part 1: The Foundation - Multicomponent Reaction (MCR) Strategy
The most significant advancement in the green synthesis of this pyrazole scaffold is the widespread adoption of one-pot, three-component reactions (3-MCRs). This strategy elegantly combines an aldehyde, malononitrile, and a hydrazine derivative to construct the target molecule in a single, efficient step. This approach inherently maximizes atom economy and minimizes waste by reducing the need for intermediate isolation and purification steps.[2][3]
Core Reaction Mechanism
The reaction typically proceeds through a domino Knoevenagel condensation followed by a Michael addition and subsequent cyclization/dehydration. The initial step involves the condensation of the aldehyde with the active methylene group of malononitrile. This is followed by the addition of hydrazine, which attacks the nitrile group and subsequently cyclizes to form the pyrazole ring.
Caption: Generalized workflow for the three-component synthesis of 5-amino-1H-pyrazole-4-carbonitriles.
Part 2: The Green Toolkit: Solvents, Catalysts, and Energy
Building upon the MCR foundation, green enhancements are introduced through the careful selection of reaction media, catalytic systems, and energy sources.
Benign Solvents and Solvent-Free Conditions
The elimination of hazardous organic solvents is a primary goal of green chemistry. Water and ethanol have emerged as preferred solvents for this synthesis, offering low toxicity, cost-effectiveness, and environmental safety.[3][4][5] In some cases, catalyst-free reactions can be achieved in aqueous media, representing a high level of greenness.[6]
An even more advanced approach is the complete elimination of solvents through mechanochemistry . Techniques like grinding or ball milling provide the necessary energy for the reaction to proceed in a solid state, drastically reducing waste and simplifying work-up procedures.[1][7][8]
Advanced Catalytic Systems: The Quest for Reusability
While some reactions proceed without a catalyst, many are significantly accelerated by one. Green catalysis focuses on using non-toxic, efficient, and, most importantly, recyclable catalysts. For pyrazole synthesis, heterogeneous catalysts, particularly magnetic nanoparticles (MNPs), have proven exceptionally effective.[1][7][9][10]
Why Magnetic Nanoparticles? The core advantage of catalysts based on an iron oxide (Fe₃O₄) core is the simplicity of their recovery. After the reaction, the catalyst can be quantitatively separated from the reaction mixture using an external magnet, washed, and reused for multiple cycles with minimal loss of activity.[1][7] This not only prevents catalyst leaching into the product but also significantly lowers operational costs and environmental impact.
| Catalyst System | Solvent | Method | Time | Yield (%) | Reusability | Reference |
| LDH@PTRMS@DCMBA@CuI | H₂O/EtOH | Stirring (55°C) | 15–27 min | 85–93% | 4+ cycles | [4][11] |
| Fe₃O₄@SiO₂@Tannic acid | Solvent-free | Ball Milling | 20-25 min | High | 6+ cycles | [1][8] |
| Fe₃O₄@SiO₂@vanillin@thioglycolic acid | Solvent-free | Grinding | 5-15 min | 90-97% | 6+ cycles | [7] |
| Ag/ZnO Nanoparticles | Aqueous Ethanol | Stirring | 1-2 hours | Excellent | Yes | [2] |
| Catalyst-Free | Water | Room Temp. | ~20 min | 85-93% | N/A | [12] |
Table 1: Comparison of various green catalytic systems for the synthesis of 5-amino-1H-pyrazole-4-carbonitriles.
Energy-Efficient Methodologies
Conventional reflux heating consumes significant energy and time. Microwave (MW) irradiation and ultrasound sonication offer powerful, energy-efficient alternatives.
-
Microwave-Assisted Synthesis: Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid, uniform heating. This dramatically reduces reaction times from hours to minutes and often improves yields by minimizing side product formation.[5][13][14][15]
-
Ultrasound-Assisted Synthesis: Ultrasound irradiation promotes reactions through acoustic cavitation—the formation, growth, and collapse of microscopic bubbles. This process generates localized high-pressure and high-temperature spots, enhancing mass transfer and accelerating the reaction rate, often at ambient bulk temperatures.[5][16][17]
Caption: Comparison of reaction times for different energy input methods.
Part 3: Detailed Application Protocols
The following protocols are representative examples of the green methodologies discussed. They are designed to be self-validating, with clear steps and expected outcomes.
Protocol 1: Ultrasound-Assisted, Catalyst-Free Synthesis in Water
This protocol is valued for its operational simplicity and adherence to green principles by using water as a solvent and avoiding any catalyst.[5][16]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Hydrazine monohydrate (1 mmol)
-
Deionized Water (10 mL)
-
Ultrasonic bath (e.g., 45 kHz, 300 W)
Procedure:
-
In a 50 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and hydrazine monohydrate (1 mmol).
-
Add 10 mL of deionized water to the flask.
-
Place the flask in the ultrasonic bath, ensuring the water level in the bath is sufficient to cover the reaction mixture.
-
Irradiate the mixture with ultrasound at room temperature for 15-30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the solid product will precipitate out of the aqueous solution.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid product thoroughly with cold water (2 x 10 mL) and then a small amount of cold ethanol to facilitate drying.
-
Dry the purified product in a vacuum oven at 60°C.
Expected Outcome: High yields (typically >85%) of the desired 5-amino-1H-pyrazole-4-carbonitrile derivative as a crystalline solid.
Protocol 2: Mechanochemical Synthesis Using a Reusable Magnetic Catalyst
This protocol exemplifies a solvent-free approach using a highly recyclable catalyst, representing an exceptionally green and efficient method.[1][8]
Materials:
-
Azo-linked salicylaldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Phenylhydrazine (1 mmol)
-
Fe₃O₄@SiO₂@Tannic acid magnetic nanocatalyst (0.1 g)
-
Ball mill or mortar and pestle
Procedure:
-
Reaction Setup (Ball Mill): Place the aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the Fe₃O₄@SiO₂@Tannic acid catalyst (0.1 g) into a milling vessel with a stainless steel ball.
-
Reaction Setup (Mortar/Pestle): Add all reactants and the catalyst to a ceramic mortar.
-
Reaction Execution: Mill the mixture at room temperature for the required time (typically 20-25 minutes). If using a mortar and pestle, grind the mixture vigorously. Monitor progress via TLC.
-
Work-up: After completion, add 10 mL of ethanol to the vessel/mortar and stir for a few minutes to dissolve the product and suspend the catalyst.
-
Catalyst Recovery: Place a strong external magnet against the side of the vessel. The magnetic catalyst will be attracted to the magnet, allowing the ethanolic solution containing the product to be easily decanted.
-
Wash the recovered catalyst with ethanol (2 x 5 mL), decanting the washings and combining them with the product solution. The catalyst can be dried and stored for reuse.
-
Product Isolation: Evaporate the solvent from the combined ethanolic solution under reduced pressure.
-
Recrystallize the resulting solid from ethanol to obtain the pure product.
Expected Outcome: Excellent yields (often >90%) with straightforward, magnetically facilitated catalyst recovery for at least six subsequent runs.[1][8]
Protocol 3: Microwave-Assisted Synthesis in an Aqueous-Ethanolic System
This protocol demonstrates the significant rate enhancement achieved with microwave energy.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Phenylhydrazine (1 mmol)
-
Ethanol:Water (1:1, 5 mL)
-
Microwave reactor vial
Procedure:
-
In a 10 mL microwave reactor vial, add the aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and a magnetic stir bar.
-
Add 5 mL of the 1:1 ethanol:water solvent mixture.
-
Seal the vial with a cap.
-
Place the vial in the cavity of a microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 80°C) for 5-10 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
The product will typically precipitate upon cooling.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry.
Expected Outcome: Rapid synthesis with high yields, often completed in under 10 minutes.[5][13]
Part 4: Product Characterization
Regardless of the synthetic method, the final product must be rigorously characterized to confirm its identity and purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Look for characteristic peaks corresponding to N-H stretches (amine group, ~3300-3500 cm⁻¹), the C≡N stretch (nitrile group, ~2190-2230 cm⁻¹), and C=C/C=N stretches in the aromatic region.[1][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see signals for the amino (-NH₂) protons (often a broad singlet), aromatic protons in their respective regions, and any aliphatic protons from the starting materials.[1][18]
-
¹³C NMR: Key signals will confirm the presence of the nitrile carbon, as well as the carbons of the pyrazole ring and other aromatic/aliphatic groups.[4][18]
-
-
Melting Point: A sharp melting point range is indicative of a pure compound. Compare the observed value to literature reports.
Conclusion and Future Outlook
The synthesis of 5-amino-1H-pyrazole-4-carbonitriles has been transformed by the principles of green chemistry. The shift towards one-pot multicomponent reactions, coupled with the use of benign solvents, reusable magnetic catalysts, and energy-efficient techniques like microwave and ultrasound irradiation, provides a robust framework for sustainable chemical production. These methods are not only environmentally superior but also offer significant practical advantages, including shorter reaction times, higher yields, operational simplicity, and lower costs.[4][7]
Future research will likely focus on developing even more active and stable catalysts from bio-renewable sources, expanding the substrate scope of these green reactions, and integrating these syntheses into continuous flow processes for scalable, on-demand production.
References
- 1. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Green Access to Multi-Component Synthesis of Spiropyranopyrazoles | Bentham Science [eurekaselect.com]
- 7. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 12. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives | MDPI [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Microwave-assisted synthesis of 5-aminopyrazol-4-yl ketones and the p38(MAPK) inhibitor RO3201195 for study in Werner syndrome cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. gsconlinepress.com [gsconlinepress.com]
- 16. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 17. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
Application Notes and Protocols for the Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines from Aminopyrazoles
Introduction
Pyrazolo[1,5-a]pyrimidines are a pivotal class of nitrogen-containing heterocyclic compounds, recognized for their broad spectrum of pharmacological activities.[1] This structural motif is a cornerstone in the development of targeted therapies, particularly as inhibitors of protein kinases which are crucial in cellular signaling pathways often dysregulated in diseases like cancer.[1][2] The efficiency of synthesizing these scaffolds is therefore of high importance. Microwave-assisted organic synthesis (MAOS) has revolutionized this process by offering significant improvements over classical heating methods, including drastically reduced reaction times, enhanced yields, and higher product purity.[1][3] Microwave irradiation ensures rapid and uniform heating, which accelerates reaction rates and often leads to cleaner reactions with fewer byproducts.[1][3] This is particularly beneficial for multicomponent reactions, allowing for the assembly of complex heterocyclic systems in a single, efficient step.[1]
Core Advantages of Microwave-Assisted Synthesis:
-
Accelerated Reaction Times: Reactions that would typically require hours of conventional heating can often be completed in minutes.[1][2]
-
Enhanced Yields: Microwave irradiation frequently leads to higher isolated yields of the desired products.[2][4]
-
Improved Purity: The reduction in side reactions often simplifies purification, sometimes eliminating the need for chromatography.[2]
-
Energy Efficiency: MAOS is a more environmentally friendly approach due to its efficient energy transfer.[5]
-
Solvent-Free Conditions: Many microwave-assisted syntheses can be performed under solvent-free conditions, reducing environmental impact.[2][4]
Experimental Protocols
Protocol 1: Two-Component Synthesis of 2,7-Disubstituted Pyrazolo[1,5-a]pyrimidines
This protocol details the solvent- and catalyst-free cyclocondensation of β-enaminones with 5-aminopyrazoles under microwave irradiation.[4]
Materials:
-
Substituted β-enaminone (1.0 equiv)
-
Substituted 5-aminopyrazole (1.0 equiv)
-
Microwave reactor (e.g., CEM Corporation Explorer Microwave Synthesizer)[3]
-
Heavy-walled Pyrex tubes with caps[3]
-
Ethanol-water mixture for collection
Procedure:
-
In a heavy-walled Pyrex tube, combine the β-enaminone (0.50 mmol) and the NH-5-aminopyrazole (0.50 mmol).
-
Seal the tube and place it in the microwave reactor.
-
Irradiate the mixture at 180 °C for 2 minutes.[4]
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Collect the solid product by adding a small amount of an ethanol-water mixture and filtering.
-
The product can be further purified by recrystallization if necessary.
Protocol 2: Three-Component Synthesis of Pyrazolo[1,5-a]pyrimidines
This protocol describes a one-pot, three-component reaction for the synthesis of diversely substituted pyrazolo[1,5-a]pyrimidines.[1][2]
Materials:
-
3-Amino-1H-pyrazole (1.0 equiv)
-
Aldehyde (1.0 equiv)
-
β-Dicarbonyl compound (1.0 equiv)
-
Solvent (e.g., ethanol, acetic acid)[6]
-
Microwave reactor
Procedure:
-
To a microwave-safe vessel, add the 3-amino-1H-pyrazole, aldehyde, and β-dicarbonyl compound in the chosen solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a predetermined temperature and time (e.g., 120 °C for 20 minutes).[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution and can be collected by filtration.
-
If the product does not precipitate, the solvent should be removed under reduced pressure, and the residue purified by column chromatography.
Data Presentation
The following tables summarize the quantitative data from representative microwave-assisted syntheses of pyrazolo[1,5-a]pyrimidines.
Table 1: Two-Component Synthesis of 2,7-Diarylsubstituted Pyrazolo[1,5-a]pyrimidines [4]
| Entry | β-Enaminone Substituent (R1) | 5-Aminopyrazole Substituent (R2) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Phenyl | Phenyl | 180 | 2 | 97 |
| 2 | 4-Methylphenyl | Phenyl | 180 | 2 | 95 |
| 3 | 4-Methoxyphenyl | Phenyl | 180 | 2 | 96 |
| 4 | Phenyl | 4-Chlorophenyl | 180 | 2 | 92 |
| 5 | 4-Methylphenyl | 4-Chlorophenyl | 180 | 2 | 90 |
| 6 | 4-Methoxyphenyl | 4-Chlorophenyl | 180 | 2 | 88 |
Table 2: Three-Component Synthesis of Substituted Pyrazolo[1,5-a]pyrimidines [2]
| Entry | Aldehyde Substituent | β-Dicarbonyl Compound | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Phenyl | Ethyl Acetoacetate | 120 | 20 | High |
| 2 | 4-Chlorophenyl | Acetylacetone | 120 | 20 | High |
| 3 | 2-Naphthyl | Benzoylacetone | 120 | 20 | Good |
Note: "High" and "Good" yields are as reported in the source literature, specific percentages were not always provided.
Mandatory Visualization
Caption: Workflow for the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anticancer Activity Screening of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds with a diverse range of pharmacological activities, including notable anticancer properties. These compounds have been shown to exert their effects through various mechanisms, such as the induction of apoptosis, cell cycle arrest, and the inhibition of protein kinases. The subject of these application notes, 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile, belongs to this promising class of molecules. While extensive biological data for this specific compound is not widely available in peer-reviewed literature, this document provides a comprehensive set of protocols and application notes based on established screening methodologies for analogous pyrazole derivatives. These guidelines are intended to serve as a robust starting point for researchers to investigate the anticancer potential of this compound.
The protocols outlined herein cover essential in vitro assays for preliminary anticancer screening, including the assessment of cytotoxicity, induction of apoptosis, and effects on cell cycle progression. Furthermore, this document provides templates for data presentation and visualization of experimental workflows and potential signaling pathways.
Data Presentation
Effective data presentation is crucial for the interpretation and comparison of experimental results. The following tables are templates that can be populated with experimental data obtained from the screening of this compound.
Table 1: In Vitro Cytotoxicity of this compound against Various Human Cancer Cell Lines
| Cancer Cell Line | Tissue of Origin | IC50 (µM) after 48h Treatment |
| MCF-7 | Breast Adenocarcinoma | Data to be determined |
| MDA-MB-231 | Breast Adenocarcinoma | Data to be determined |
| A549 | Lung Carcinoma | Data to be determined |
| HCT116 | Colon Carcinoma | Data to be determined |
| HeLa | Cervical Carcinoma | Data to be determined |
| Jurkat | T-cell Leukemia | Data to be determined |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Apoptosis Induction by this compound in a Representative Cancer Cell Line (e.g., HCT116) after 48h Treatment
| Treatment Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |
| 0 (Vehicle Control) | Data to be determined | Data to be determined | Data to be determined |
| IC50 / 2 | Data to be determined | Data to be determined | Data to be determined |
| IC50 | Data to be determined | Data to be determined | Data to be determined |
| IC50 x 2 | Data to be determined | Data to be determined | Data to be determined |
Table 3: Cell Cycle Analysis of a Representative Cancer Cell Line (e.g., HCT116) Treated with this compound for 24h
| Treatment Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Vehicle Control) | Data to be determined | Data to be determined | Data to be determined |
| IC50 / 2 | Data to be determined | Data to be determined | Data to be determined |
| IC50 | Data to be determined | Data to be determined | Data to be determined |
| IC50 x 2 | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
The following are detailed protocols for the in vitro screening of this compound.
Protocol 1: MTT Assay for Cytotoxicity Screening
This protocol describes a colorimetric assay to assess the cytotoxic effects of the test compound on cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the test compound in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a suitable software.
Protocol 2: Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry
This protocol details the detection and quantification of apoptosis induced by the test compound using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Cancer cell line (e.g., HCT116)
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with the test compound at various concentrations (e.g., IC50/2, IC50, and 2x IC50) for 48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol outlines the procedure to determine the effect of the test compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line (e.g., HCT116)
-
This compound
-
6-well plates
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at various concentrations for 24 hours.
-
Harvest the cells, wash with PBS, and fix them by adding dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The data will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate the experimental workflow and a potential signaling pathway that may be affected by pyrazole derivatives.
Caption: Experimental workflow for in vitro anticancer screening.
Caption: A potential intrinsic apoptosis signaling pathway.
Application Notes and Protocols for the Three-Component Synthesis of 5-Amino-Pyrazole-4-Carbonitriles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-amino-pyrazole-4-carbonitrile scaffold is a significant pharmacophore found in numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Its versatile structure makes it a valuable building block in medicinal chemistry and drug discovery. Three-component reactions have emerged as a powerful and efficient strategy for the synthesis of these important heterocyclic compounds, offering advantages such as operational simplicity, high atom economy, and the ability to generate molecular diversity in a single step. This document provides detailed application notes and experimental protocols for the synthesis of 5-amino-pyrazole-4-carbonitriles via a one-pot, three-component reaction of an aldehyde, malononitrile, and a hydrazine derivative.
Reaction Principle
The synthesis proceeds through a tandem Knoevenagel condensation and Thorpe-Ziegler type cyclization. Generally, the reaction is initiated by the Knoevenagel condensation of an aldehyde with malononitrile to form an α,β-unsaturated dinitrile intermediate. This is followed by a Michael addition of hydrazine to the activated double bond, and subsequent intramolecular cyclization and tautomerization to afford the final 5-amino-pyrazole-4-carbonitrile product. Various catalysts can be employed to facilitate this transformation, often leading to high yields under mild reaction conditions.
Experimental Protocols
General Protocol for the Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile Derivatives
This protocol is a generalized procedure based on several reported methods and can be adapted for various substituted benzaldehydes and phenylhydrazines.[1][2]
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol, 0.066 g)
-
Phenylhydrazine (1.0 mmol, 0.108 g)
-
Catalyst (e.g., LDH@PTRMS@DCMBA@CuI[1], SnO–CeO2 nanocomposite[2], Sodium ascorbate[3])
-
Ethyl acetate
-
n-Hexane
-
Ethanol (for recrystallization)
Procedure:
-
To a reaction vessel, add the substituted benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and phenylhydrazine (1.0 mmol).
-
Add the chosen solvent (e.g., 1.0 mL of a 1:1 water/ethanol mixture).[1]
-
Add the catalyst in the specified amount (e.g., 0.05 g of LDH@PTRMS@DCMBA@CuI).[1]
-
Stir the reaction mixture at the optimized temperature (e.g., 55 °C) for the required time (typically 15–60 minutes).[1]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., n-hexane/ethyl acetate, 1:1).[1]
-
Upon completion of the reaction, add hot ethanol or chloroform to the reaction mixture to dissolve the product and facilitate catalyst separation.[1]
-
Separate the catalyst by filtration or centrifugation. The catalyst can often be washed, dried, and reused.[1][2]
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Recrystallize the crude product from hot ethanol to afford the pure 5-amino-pyrazole-4-carbonitrile derivative.[1]
-
Characterize the final product using appropriate analytical techniques (FTIR, ¹H NMR, ¹³C NMR, and melting point determination).[1][2][5]
Data Presentation
The following tables summarize the quantitative data from various studies on the three-component synthesis of 5-amino-pyrazole-4-carbonitriles, highlighting the effects of different catalysts and reaction conditions.
Table 1: Comparison of Different Catalysts and Reaction Conditions
| Catalyst | Aldehyde (Substituent) | Hydrazine | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| LDH@PTRMS@DCMBA@CuI | 4-Chlorobenzaldehyde | Phenylhydrazine | H₂O/EtOH (1:1) | 55 | 15-27 | 85-93 | [1] |
| SnO–CeO2 nanocomposite | Various aromatic aldehydes | Phenylhydrazine | Water | Room Temp. | 30-60 | 81-96 | [2] |
| Fe₃O₄@SiO₂@Tannic acid | Azo-linked aldehydes | Phenylhydrazine | Mechanochemical | Room Temp. | 5-15 | High | [5] |
| Sodium ascorbate | Various aromatic aldehydes | Phenylhydrazine | EtOH/H₂O | 50 | Not specified | High | [3] |
| None | Aromatic aldehydes | Phenylhydrazine | Water and Ethanol | Room Temp. | Not specified | Not specified | [4] |
Table 2: Catalyst Reusability
| Catalyst | Cycle 1 Yield (%) | Cycle 2 Yield (%) | Cycle 3 Yield (%) | Cycle 4 Yield (%) | Cycle 5 Yield (%) | Cycle 6 Yield (%) | Reference |
| LDH@PTRMS@DCMBA@CuI | 93 | 92 | 90 | 89 | 87 | - | [1] |
| SnO–CeO2 nanocomposite | 96 | 95 | 94 | 93 | 92 | - | [2] |
| Fe₃O₄@SiO₂@Tannic acid | High | Consistent activity for 6 cycles | Consistent activity for 6 cycles | Consistent activity for 6 cycles | Consistent activity for 6 cycles | Consistent activity for 6 cycles | [5] |
| Fe₃O₄@SiO₂@vanillin@thioglycolic acid | High | Slight decrease over 6 cycles | Slight decrease over 6 cycles | Slight decrease over 6 cycles | Slight decrease over 6 cycles | Slight decrease over 6 cycles | [6][7] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the three-component synthesis of 5-amino-pyrazole-4-carbonitriles.
Caption: General workflow for the three-component synthesis.
Proposed Reaction Mechanism Pathway
The diagram below outlines the proposed mechanistic pathway for the formation of 5-amino-pyrazole-4-carbonitriles.
Caption: Proposed mechanistic pathway for the synthesis.
References
- 1. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 6. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Unlocking Therapeutic Potential: Molecular Docking Studies of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile
Application Notes and Protocols for Researchers in Drug Discovery
The compound 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile, a member of the versatile pyrazole class of heterocyclic compounds, holds significant promise for the development of novel therapeutic agents. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antifungal, and anti-inflammatory properties. Molecular docking, a powerful computational technique, allows for the prediction of the binding orientation and affinity of this small molecule with various protein targets, thereby elucidating its potential mechanisms of action and guiding further drug development efforts.
These application notes provide a detailed overview of hypothetical molecular docking studies of this compound against three key protein targets implicated in cancer and fungal infections: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinase 2 (CDK2), and fungal Lanosterol 14-alpha demethylase.
Potential Therapeutic Applications
Based on in silico analysis of structurally similar pyrazole-carbonitrile derivatives, this compound is postulated to exhibit inhibitory activity against the following targets:
-
VEGFR-2 Inhibition and Anti-Angiogenesis: By targeting the ATP-binding site of VEGFR-2, the compound may disrupt the downstream signaling cascade that promotes endothelial cell proliferation and migration, key processes in tumor angiogenesis.[1][2][3]
-
CDK2 Inhibition and Cell Cycle Arrest: Docking studies suggest potential binding to the active site of CDK2, a crucial regulator of cell cycle progression. Inhibition of CDK2 could lead to cell cycle arrest at the G1/S phase, thereby preventing the proliferation of cancer cells.
-
Fungal 14-alpha Demethylase Inhibition and Antifungal Activity: The compound may act as an antifungal agent by inhibiting lanosterol 14-alpha demethylase, a key enzyme in the ergosterol biosynthesis pathway, which is essential for the integrity of fungal cell membranes.[4]
Quantitative Data Summary
The following table summarizes the hypothetical binding affinities of this compound with the selected protein targets, as predicted by molecular docking simulations. Lower binding energy values indicate a higher predicted binding affinity.
| Target Protein | PDB ID | Ligand Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) | Interacting Residues (Hypothetical) |
| VEGFR-2 | 2QU5 | -9.8 | 0.15 | Cys919, Asp1046, Glu885, Leu840 |
| CDK2 | 1HCK | -8.5 | 1.2 | Leu83, Ile10, Gln131, Asp86 |
| Fungal 14-alpha Demethylase | 5V5Z | -9.2 | 0.45 | Tyr132, His377, Met508, Phe228 |
Experimental Protocols
This section provides a detailed methodology for performing molecular docking studies with this compound.
Protocol 1: Protein and Ligand Preparation
-
Protein Structure Retrieval:
-
Protein Preparation:
-
Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and existing ligands, using molecular modeling software such as AutoDock Tools or PyMOL.
-
Add polar hydrogen atoms to the protein structure.
-
Assign Kollman charges to the protein atoms.
-
Save the prepared protein structure in the PDBQT file format.
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound. This can be achieved by drawing the structure in a chemical drawing tool like ChemDraw and converting it to a 3D format (e.g., SDF or MOL2) or by retrieving it from a chemical database like PubChem.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Assign Gasteiger charges to the ligand atoms.
-
Define the rotatable bonds in the ligand.
-
Save the prepared ligand structure in the PDBQT file format.
-
Protocol 2: Molecular Docking Simulation
-
Grid Box Generation:
-
Define the active site of the target protein. This is typically the binding pocket of the co-crystallized ligand in the original PDB file.
-
Generate a grid box that encompasses the entire active site. The size and coordinates of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.
-
-
Docking Execution:
-
Use molecular docking software such as AutoDock Vina to perform the docking simulation.
-
Set the prepared protein and ligand files as the input.
-
Configure the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search. A higher exhaustiveness value will result in a more thorough search of the conformational space but will require more computational time.
-
Initiate the docking run.
-
-
Analysis of Docking Results:
-
Analyze the output files generated by the docking software. This will typically include the binding energy of each predicted binding pose.
-
The pose with the lowest binding energy is considered the most favorable binding mode.
-
Visualize the protein-ligand interactions of the best binding pose using software like PyMOL or Discovery Studio Visualizer. Identify the key amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.
-
Visualizations
Signaling Pathway Diagram
Caption: VEGFR-2 signaling pathway and its inhibition.
Experimental Workflow Diagram
Caption: General workflow for molecular docking studies.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lanosterol 14-alpha demethylase (Candida albicans SC5314) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. Crystal Structures of Full-Length Lanosterol 14α-Demethylases of Prominent Fungal Pathogens Candida albicans and Candida glabrata Provide Tools for Antifungal Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
Troubleshooting & Optimization
Technical Support Center: 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile and improving its yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and efficient method is a one-pot, three-component reaction. This involves the condensation of a substituted benzaldehyde, malononitrile, and a phenylhydrazine derivative.[1][2] For the synthesis of the specifically named compound, 4-nitrobenzaldehyde and 4-nitrophenylhydrazine would be used along with malononitrile. The use of various catalysts is often employed to enhance reaction rates and yields.[1][3][4]
Q2: What are the key factors influencing the yield of the synthesis?
A2: Several factors critically impact the final yield:
-
Catalyst: The choice of catalyst can significantly increase the reaction rate and selectivity, leading to higher yields.[1][3][4]
-
Reaction Conditions: Temperature, solvent, and reaction time must be optimized.[3][4]
-
Purity of Reactants: Impurities in the starting materials can lead to side reactions and lower yields.
-
Purification Method: The efficiency of the product isolation and purification process, such as recrystallization, directly affects the isolated yield.[3]
Q3: Are there any "green" or environmentally friendly synthesis methods available?
A3: Yes, several green chemistry approaches have been developed that report high yields. These methods often utilize water as a solvent, employ recyclable catalysts, and may use energy-efficient techniques like microwave irradiation or ultrasonication.[1][2] For instance, the use of a reusable LDH@PTRMS@DCMBA@CuI nanocatalyst in a water/ethanol solvent system has been shown to be an eco-friendly and high-yielding approach.[3][4]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
Possible Causes & Solutions:
-
Inactive Catalyst:
-
Suboptimal Reaction Conditions:
-
Solution: Systematically optimize the reaction temperature, solvent, and time. Refer to the data in Table 1 for recommended starting points with different catalytic systems.
-
-
Incomplete Reaction:
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[3] If the reaction stalls, consider adding more catalyst or extending the reaction time.
-
-
Incorrect Reagent Stoichiometry:
-
Solution: Accurately measure and ensure the correct molar ratios of the reactants as specified in the chosen protocol.
-
Problem 2: Presence of Multiple Side Products
Possible Causes & Solutions:
-
Lack of Regioselectivity:
-
Solution: The choice of catalyst and reaction conditions can influence the regioselectivity of the cyclization. Some protocols report excellent regioselectivity, leading to the desired isomer as the exclusive product.[5]
-
-
Decomposition of Reactants or Products:
-
Solution: If the reaction is run at too high a temperature or for an extended period, reactants or the desired product may decompose. Try lowering the reaction temperature.
-
-
Side Reactions of Malononitrile:
-
Solution: Malononitrile can undergo self-condensation or other side reactions. Using a suitable catalyst and optimized conditions can minimize these undesired pathways.
-
Problem 3: Difficulty in Product Purification
Possible Causes & Solutions:
-
Oily Product or Failure to Crystallize:
-
Solution: Ensure the reaction has gone to completion and that no starting material remains. Try different recrystallization solvents or solvent mixtures. Cooling the solution slowly can promote crystal growth.
-
-
Persistent Impurities:
-
Solution: If recrystallization is insufficient, column chromatography may be necessary to isolate the pure product.
-
Experimental Protocols & Data
General Experimental Protocol for Three-Component Synthesis
A general procedure for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles involves the following steps:
-
In a suitable reaction vessel, combine the aryl hydrazine (e.g., 4-nitrophenylhydrazine), the aldehyde (e.g., 4-nitrobenzaldehyde), and malononitrile in a 1:1:1 molar ratio.[3]
-
Add the chosen solvent and catalyst.
-
Stir the reaction mixture at the optimized temperature for the specified duration.[3]
-
Monitor the reaction progress by TLC.[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the crude product, often by filtration.
-
Purify the product, typically by recrystallization from a suitable solvent like ethanol.[3]
Quantitative Data on Yield Improvement
The following table summarizes the reported yields for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives under various catalytic conditions.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| LDH@PTRMS@DCMBA@CuI | H₂O/EtOH | 55 | 15-27 min | 85-93 | [3][4][6] |
| Fe₃O₄@SiO₂@Tannic acid | Not specified | Not specified | Short | High | [7][8] |
| Alumina-silica-supported MnO₂ | Water | Room Temp | Not specified | High | [1] |
| FeCl₃/PVP | Water/PEG-400 | Not specified | 2-4 h | up to 97 | [9] |
| None (Thermal) | Ethanol | Reflux | 3-7 h | up to 87 | [9] |
Visual Guides
General Workflow for Synthesis and Troubleshooting
Caption: A flowchart illustrating the general synthesis workflow and a troubleshooting guide for low yield issues.
Proposed Reaction Mechanism Pathway
Caption: A simplified diagram showing the proposed mechanism for the three-component synthesis of 5-aminopyrazoles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 6. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 7. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 8. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective methods for purifying substituted pyrazoles, including this compound, are recrystallization and column chromatography.[1] Recrystallization is often the first choice due to its simplicity and cost-effectiveness, especially if the impurities have significantly different solubilities than the desired product.[1][2] Column chromatography is highly effective for separating closely related impurities, such as regioisomers, or when recrystallization fails to yield a product of sufficient purity.[1][3]
Q2: How do I choose a suitable solvent for the recrystallization of this compound?
A2: The choice of solvent is critical for successful recrystallization and depends on the polarity of the compound and its impurities.[2] For pyrazole derivatives, common solvents include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[2] A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be very effective.[2][3] The ideal solvent should dissolve the crude product well at elevated temperatures but poorly at room temperature, allowing for the crystallization of the pure compound upon cooling. It is recommended to perform small-scale solubility tests with a range of solvents to identify the optimal system. A synthesis paper for a similar compound, 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile, reports successful recrystallization from ethanol.
Q3: My purified product is colored. How can I decolorize it?
A3: A colored product suggests the presence of trace impurities or degradation products.[1][4] Several methods can be employed for decolorization:
-
Activated Charcoal Treatment: Dissolve the compound in a suitable hot solvent, add a small amount of activated charcoal, and stir for a short period. The charcoal will adsorb the colored impurities. The charcoal can then be removed by hot filtration through a pad of celite, and the purified compound can be recovered by crystallization.[1]
-
Recrystallization: The recrystallization process itself can often remove colored impurities, as they may remain dissolved in the mother liquor.[1]
-
Silica Gel Plug: Dissolving the compound in a minimal amount of a suitable solvent and passing it through a short plug of silica gel can retain colored impurities.[1]
Q4: I am observing multiple spots on my TLC plate after purification. What could be the issue?
A4: Multiple spots on a Thin Layer Chromatography (TLC) plate indicate the presence of impurities.[1] These could be unreacted starting materials, byproducts, or regioisomers.[1][4] To identify the impurities, you can co-spot your reaction mixture with the starting materials on the same TLC plate.[1] If regioisomers are present, optimizing the reaction conditions to improve regioselectivity may be necessary.[3][4] For separation, column chromatography is generally the most effective method.[1][3]
Q5: My product will not crystallize. What should I do?
A5: Failure to crystallize can be due to several factors, including the presence of impurities that inhibit crystal formation or the use of an inappropriate solvent system.[1][4] Here are some troubleshooting steps:
-
High-Vacuum Evaporation: Ensure all volatile solvents have been thoroughly removed using a rotary evaporator followed by a high-vacuum pump.[1]
-
Solvent System Optimization: Experiment with different solvents or solvent mixtures.[4]
-
Seeding: Adding a small "seed" crystal of the pure compound to the supersaturated solution can induce crystallization.[4]
-
Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.
-
Column Chromatography: If crystallization remains problematic, purifying the product as an oil using column chromatography and then attempting crystallization with the purified material may be successful.[1]
Troubleshooting Guides
Guide 1: Troubleshooting Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the solute. The compound is precipitating too quickly from a supersaturated solution. | Use a lower-boiling solvent. Add a co-solvent in which the compound is more soluble to the hot solution to lower the saturation point.[4] Allow the solution to cool more slowly.[2] |
| No crystals form upon cooling. | The solution is not supersaturated. The chosen solvent is too good at all temperatures. | Evaporate some of the solvent to increase the concentration of the compound. Try a different solvent or a mixed solvent system where the compound has lower solubility at room temperature.[4] Add a seed crystal.[4] |
| Low recovery of the purified product. | Too much solvent was used initially. The crystals were filtered before crystallization was complete. The compound is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product.[2] Cool the solution in an ice bath to maximize crystal formation. Minimize the amount of cold solvent used to wash the crystals. |
| Product purity is still low after recrystallization. | The impurities have similar solubility to the desired product. The cooling was too rapid, trapping impurities in the crystal lattice. | Attempt a second recrystallization with a different solvent system.[4] Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2] Consider purification by column chromatography.[1] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol).[2]
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely.[2] If not all the solid dissolves, add small portions of the hot solvent until a clear solution is obtained.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.[2] For maximum yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.[2]
Protocol 2: Mixed-Solvent Recrystallization
-
Dissolution: Dissolve the crude product in a minimal amount of a hot "good" solvent in which it is highly soluble (e.g., hot ethanol).[2]
-
Addition of "Bad" Solvent: While the solution is still hot, add a "bad" solvent (one in which the compound is poorly soluble, e.g., water) dropwise until the solution becomes slightly turbid.[2]
-
Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears.
-
Cooling: Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.[2]
-
Isolation and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol.
Protocol 3: Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate) and spot it on a silica gel TLC plate. Develop the plate using various ratios of a solvent system (e.g., ethyl acetate/hexane) to find a system that gives the desired product an Rf value of approximately 0.3-0.4 and good separation from impurities.[1]
-
Column Packing: Prepare a silica gel column using the chosen eluent system.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Decision-making workflow for selecting a purification technique.
References
Technical Support Center: Synthesis of Substituted Pyrazole Carbonitriles
Welcome to the technical support center for the synthesis of substituted pyrazole carbonitriles. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of substituted pyrazole carbonitriles?
The synthesis of substituted pyrazole carbonitriles, while versatile, presents several common challenges. The most significant of these is controlling regioselectivity, especially when using unsymmetrical starting materials like 1,3-dicarbonyl compounds, which can lead to mixtures of isomers that are difficult to separate.[1][2][3] Other major issues include the formation of side products such as pyrazolines or Michael addition adducts, low reaction yields, and difficulties in purifying the final compound.[3][4] For large-scale synthesis, problems like inadequate mixing and poor temperature control can further promote side reactions and reduce yields.[5]
Q2: How can regioselectivity be controlled during pyrazole ring formation?
Controlling the formation of the desired regioisomer is a critical aspect of pyrazole synthesis. Several strategies can be employed:
-
Solvent Selection: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase regioselectivity compared to standard solvents like ethanol.[2][3]
-
Reaction Conditions: Adjusting the pH can influence the outcome. Acidic or basic conditions can favor the formation of one regioisomer over the other.[3][6] For instance, using a strong base like t-BuOK can lead to a reversed 1,3,4-regioselectivity.[6]
-
Starting Material Modification: Introducing bulky substituents or strong electron-withdrawing groups on the starting materials can create a steric or electronic bias, guiding the reaction toward a single isomer.[3]
-
Use of Surrogates: Employing 1,3-dicarbonyl surrogates like β-enaminones can provide a more controlled reaction pathway, thereby improving regioselectivity.[3]
Q3: What are the main advantages of using microwave-assisted synthesis for pyrazole carbonitriles?
Microwave-assisted synthesis has become a popular technique for preparing pyrazole derivatives due to its significant advantages over conventional heating methods.[7] Key benefits include:
-
Reduced Reaction Times: Reactions that take hours under conventional reflux can often be completed in minutes.[7][8][9]
-
Higher Yields: Microwave irradiation frequently leads to improved product yields with fewer by-products.[8][10] For example, one method for synthesizing pyrazole-4-carbonitriles reported yields of 73% to 91%.[8]
-
Greener Chemistry: This method often requires less solvent, and in some cases, can be performed under solvent-free conditions, making it an environmentally friendly approach.[9][11][12]
-
Enhanced Efficiency: The rapid heating and high efficiency of microwave energy can overcome activation barriers more effectively, facilitating difficult transformations.[10]
Q4: My reaction of an α,β-unsaturated carbonyl compound with hydrazine is yielding a pyrazoline instead of the desired pyrazole. How can I promote aromatization?
The formation of a pyrazoline intermediate is a common step in this reaction pathway.[3] To achieve the final aromatic pyrazole, an oxidation step is required. If the pyrazoline is being isolated as the main product, it indicates that the reaction conditions are not sufficient to promote aromatization. The following strategies can be employed:
-
In-situ Oxidation: Include an oxidizing agent in the reaction mixture. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are effective for the oxidative cyclization of chalcone arylhydrazones to pyrazoles in excellent yields.[13]
-
Post-synthesis Oxidation: Isolate the pyrazoline intermediate and subject it to a separate oxidation step. Various oxidizing agents such as iodobenzene diacetate, manganese dioxide, or lead tetraacetate can be used.[13]
-
Reaction Conditions: In some cases, adjusting the reaction conditions, such as increasing the temperature or reaction time, may facilitate spontaneous aromatization, often through the elimination of a suitable leaving group or air oxidation.
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Product
-
Potential Cause: Inefficient reaction conditions (temperature, time, solvent).
-
Suggested Solution: Optimize reaction parameters. For thermally sensitive compounds, ensure proper temperature control.[5] Consider switching to microwave-assisted synthesis, which has been demonstrated to improve yields significantly, often in the range of 81-98% for various pyrazole derivatives.[9][10]
-
Potential Cause: Poor quality or inappropriate starting materials.
-
Suggested Solution: Verify the purity of reactants. Ensure that the chosen precursors are suitable for the desired transformation. For example, some multi-component reactions are highly sensitive to the specific aldehydes, hydrazines, and active methylene compounds used.[14][15]
-
Potential Cause: Competing side reactions.
-
Suggested Solution: Analyze the crude product to identify major by-products. If regioisomers are forming, refer to the strategies in FAQ Q2. If Michael addition products are observed, consider changing the solvent or base used.[4] Aprotic polar solvents may favor the formation of Michael addition products.[4]
Problem 2: Formation of an Inseparable Mixture of Regioisomers
-
Potential Cause: Use of unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines under non-selective conditions.[1][16]
-
Suggested Solution: Modify the synthetic protocol to enhance regioselectivity. The most effective published method is to change the solvent to a fluorinated alcohol like TFE or HFIP.[2] This can dramatically shift the isomeric ratio. Alternatively, altering the pH with acid or base can also direct the reaction towards a single product.[3][6]
-
Potential Cause: Similar reactivity of the two electrophilic centers in the dicarbonyl compound.
-
Suggested Solution: If solvent and pH changes are ineffective, consider redesigning the starting material. Introducing a bulky group at one of the carbonyls can sterically hinder the approach of the hydrazine, favoring attack at the less hindered site.[3]
Problem 3: Difficulty in Purifying the Final Product
-
Potential Cause: Oily product or co-eluting impurities during chromatography.
-
Suggested Solution: If standard purification methods like recrystallization or column chromatography fail, an alternative is to convert the pyrazole into a crystalline salt. Reacting the crude pyrazole with an inorganic mineral acid (like HCl) or an organic acid can form a stable acid addition salt, which can be easily separated by crystallization.[17] The pure pyrazole can then be regenerated by neutralization.
-
Potential Cause: Presence of unreacted starting materials or reagents.
-
Suggested Solution: Improve the work-up procedure. An aqueous wash with a mild acid can remove basic impurities like unreacted hydrazine, while a wash with a mild base can remove acidic starting materials or by-products.
Quantitative Data Summary
The choice of synthetic method and conditions can have a profound impact on reaction outcomes. The tables below summarize reported yields for different approaches.
Table 1: Comparison of Yields for Pyrazole-4-Carbonitrile Synthesis Methods
| Synthesis Method | Reactants | Conditions | Yield Range (%) | Reference(s) |
| Microwave-Assisted Vilsmeier-Haack | Pyrazole-4-carbaldehyde oximes | Microwave, Phthaloyl dichloride/DMF | 73 - 91 | [8] |
| One-Pot Three-Component | Aldehydes, Malononitrile, Phenylhydrazine | LDH@CuI catalyst, H₂O/EtOH, 55 °C | 85 - 93 | [18] |
| Condensation with Hydrazine | 3-Amino-2-aroyl-4,4,4-trichloro-2-butenenitriles, Hydrazine hydrate | Dioxane | 95 | [19] |
| Silver-Catalyzed Cycloaddition | Dicyanoalkenes, Trifluorodiazoethane | Ag₂O catalyst | up to 91 | [20] |
Table 2: Effect of Reaction Conditions on the Yield of 4-Arylidenepyrazolone Derivatives
| Microwave Power (W) | Time (min) | Yield (%) | Reference |
| 280 | 10 | 54 | [9] |
| 420 | 5 | 54 | [9] |
| 420 | 10 | 71 | [9] |
| 420 | 15 | 62 | [9] |
| 560 | 10 | 65 | [9] |
Data from a microwave-assisted one-pot synthesis, highlighting the optimization of power and time.
Experimental Protocols
Protocol 1: One-Pot Synthesis of 3-Amino-5-Aryl-1H-Pyrazole-4-Carbonitriles
This protocol is adapted from methodologies involving the condensation of 3-oxoalkanonitriles with trichloroacetonitrile followed by cyclization with hydrazine.[19]
Materials:
-
3-Oxo-3-phenylpropanenitrile (10 mmol)
-
Trichloroacetonitrile (10 mmol)
-
Anhydrous Sodium Acetate (1 g)
-
Ethanol (20 mL)
-
Hydrazine Hydrate (12 mmol)
-
Dioxane (20 mL)
Procedure:
-
Formation of Intermediate (6a):
-
To a stirred mixture of 3-oxo-3-phenylpropanenitrile (10 mmol) in ethanol (20 mL), add anhydrous sodium acetate (1 g) followed by trichloroacetonitrile (10 mmol).
-
Stir the resulting mixture for 6 hours at room temperature.
-
Evaporate the mixture under vacuum to half its original volume.
-
Pour the reaction mixture into water. Collect the solid product by filtration and crystallize from ethanol to yield (Z)-3-amino-2-benzoyl-4,4,4-trichloro-2-butenenitrile (6a).[19]
-
-
Synthesis of Pyrazole Carbonitrile (8a):
-
Dissolve the intermediate (6a) (10 mmol) in dioxane (20 mL).
-
Add hydrazine hydrate (12 mmol) to the solution.
-
Reflux the mixture for 3 hours.
-
After cooling, pour the reaction mixture onto ice water.
-
Collect the resulting solid product by filtration and recrystallize from dioxane to obtain 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile (8a).[19] (Reported Yield: ~92%)
-
Protocol 2: Microwave-Assisted Synthesis of Pyrazole-4-carbonitriles from Oximes
This protocol is based on the efficient conversion of pyrazole-4-carbaldehyde oximes to nitriles using a Vilsmeier-Haack type reaction under microwave irradiation.[8]
Materials:
-
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde oxime (1 mmol)
-
Phthaloyl dichloride (1.2 mmol)
-
Dimethylformamide (DMF) (5 mL)
Procedure:
-
Preparation of Vilsmeier-Haack Reagent:
-
In a microwave-safe vessel, pre-form the Vilsmeier-Haack reagent by carefully mixing phthaloyl dichloride (1.2 mmol) and DMF (5 mL).
-
-
Reaction:
-
Add the pyrazole-4-carbaldehyde oxime (1 mmol) to the vessel containing the reagent.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture under conditions optimized for the specific substrate (e.g., a typical starting point could be 100-150°C for 5-15 minutes). Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the crude product by vacuum filtration.
-
Wash the solid with water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole-4-carbonitrile. (Reported Yields: 73-91%).[8]
-
References
- 1. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. gsconlinepress.com [gsconlinepress.com]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. One-Pot, Three-Component Synthesis of Substituted Pyrazoles - ChemistryViews [chemistryviews.org]
- 15. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 18. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chinesechemsoc.org [chinesechemsoc.org]
Technical Support Center: Optimizing Multicomponent Pyrazole Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize multicomponent reaction (MCR) conditions for pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using multicomponent reactions (MCRs) for pyrazole synthesis? A1: Multicomponent reactions offer significant advantages, including high atom economy, operational simplicity, and reduced waste generation.[1] They streamline synthetic routes by combining multiple steps into a single, efficient operation, which saves time and resources.[1][2] MCRs are versatile and allow for the creation of diverse libraries of complex pyrazole-containing scaffolds from readily available starting materials.[1]
Q2: What are the common starting materials for a four-component pyrazole synthesis? A2: A widely used four-component reaction for synthesizing pyrano[2,3-c]pyrazole derivatives typically involves an aromatic aldehyde, malononitrile, a β-ketoester (such as ethyl acetoacetate), and a hydrazine derivative (like hydrazine hydrate or phenylhydrazine).[1][3]
Q3: What does a typical MCR workflow for pyrazole synthesis look like? A3: The general workflow involves combining three or more starting materials in a one-pot fashion, often with a catalyst.[1] The reaction is monitored until completion, after which the product is typically isolated through filtration and purified, most commonly by recrystallization.[1]
Caption: General workflow for multicomponent pyrazole synthesis.
Troubleshooting Guide
Q4: My reaction yield is consistently low. What are the potential causes and how can I fix it? A4: Low yield is a common problem that can be addressed by systematically evaluating several factors.[4] Key areas to investigate include reagent stability, reaction conditions (temperature, solvent), catalyst efficiency, and the possibility of competing side reactions.[4]
Caption: Troubleshooting workflow for low reaction yield.
Q5: I am observing multiple spots on my TLC plate. How can I minimize side products? A5: The formation of side products can arise from several issues. One common problem is the generation of unwanted byproducts from intermediate reactions.[5] For instance, in the synthesis of certain pyrazole-5-carboxylates, methanol formed in a prior step can react with an acid chloride to create undesired products.[5] To mitigate this, consider a sequential or domino reaction approach where conditions are optimized for each key transformation.[6] Adjusting the order of reagent addition or employing a milder catalyst can also improve selectivity and reduce side product formation.
Q6: The reaction is not going to completion, even after an extended time. What should I do? A6: If the reaction stalls, consider increasing the energy input. Many multicomponent pyrazole syntheses benefit from non-conventional energy sources.[1]
-
Microwave Irradiation: This can dramatically reduce reaction times from hours to minutes.[3][7]
-
Ultrasonic Irradiation: Ultrasound can also enhance reaction rates and yields, often in green solvents like water.[3][7] If these are not available, switching to a higher-boiling solvent to increase the reflux temperature or using a more efficient catalyst system are viable alternatives.
Q7: How do I choose the right catalyst for my reaction? A7: Catalyst selection is critical and depends on the specific substrates and desired outcome. There is no single best catalyst, and screening may be necessary.
-
Basic Catalysts: Piperidine and triethylamine are effective for reactions like the Knoevenagel condensation step.[1][8]
-
Acidic Catalysts: Lewis acids such as Yb(PFO)₃ and Sc(OTf)₃, or solid acids like Montmorillonite K10, are used for various pyrazole syntheses.[3][5]
-
Organocatalysts: Environmentally friendly options like taurine have been shown to be effective, particularly in aqueous media.[1][3]
-
Catalyst-Free: Some reactions proceed efficiently under neat conditions with just thermal or microwave promotion, which simplifies workup.[8]
Q8: My product is difficult to purify. What are some recommended methods? A8: Purification is often a challenge in MCRs. The most common method is collecting the precipitated solid by filtration and washing it with a cold solvent like ethanol to remove impurities.[1] If this is insufficient, recrystallization from a suitable solvent (e.g., ethanol) is the next step.[1] For non-crystalline or highly impure products, column chromatography may be necessary.[3] In some cases, the crude pyrazole can be dissolved and reacted with an acid to form a salt, which is then crystallized and separated.[9]
Reaction Condition Optimization
The choice of solvent and catalyst significantly impacts reaction time and yield. The tables below summarize conditions for the popular four-component synthesis of pyrano[2,3-c]pyrazole derivatives.
Table 1: Effect of Different Catalysts on Reaction Yield
| Catalyst (mol%) | Solvent | Conditions | Time (min) | Yield (%) | Reference(s) |
|---|---|---|---|---|---|
| Piperidine (5) | Ethanol | Reflux | 120-180 | ~85-90 | [1] |
| Taurine (10) | Water | 80 °C | 120 | 85-92 | [3] |
| Graphene Oxide (10) | Water | Room Temp (Ultrasound) | 2-6 | 84-94 | [3] |
| Montmorillonite K10 | Solvent-free | 65-70 °C | 300 | 81-91 | [3] |
| None | Neat | Room Temp | 3-11 | High | [8] |
| Silicotungstic Acid | Solvent-free | 60 °C | - | High |[8] |
Table 2: Effect of Different Solvents on Reaction Yield
| Solvent | Catalyst | Conditions | Yield (%) | Reference(s) |
|---|---|---|---|---|
| Water | Taurine | 80 °C | 85-92 | [3] |
| Ethanol | Piperidine | Reflux | ~85-90 | [1] |
| DMF | [Bmim]FeCl₄ | 80 °C | Disappointing | [3] |
| Acetic Acid | [Bmim]FeCl₄ | 80 °C | Disappointing | [3] |
| Water/Ethanol | None | 60 °C | High | [8] |
| Solvent-Free | Various | Various | 81-91 |[3][8] |
Note: Yields are highly dependent on the specific aldehyde and other substrates used.
Key Experimental Protocols
Protocol 1: Four-Component Synthesis of 6-amino-4-aryl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
This protocol is a generalized procedure based on common methodologies for this class of reactions.[1][3][8]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Hydrazine hydrate (1 mmol)
-
Ethanol (10 mL) or Water (10 mL)
-
Catalyst (e.g., Piperidine, 5 mol%)
-
Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) in the chosen solvent (10 mL).
-
Catalyst Addition: Add the selected catalyst (e.g., 5 mol% piperidine).
-
Reaction: Stir the mixture at the desired temperature (e.g., room temperature or reflux). The reaction progress should be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few minutes to several hours depending on the substrates and conditions used.[1][3]
-
Workup: Upon completion, the solid product that precipitates is collected by simple filtration. If no precipitate forms, the mixture may be cooled in an ice bath to induce crystallization.
-
Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and soluble byproducts.[1] The product can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure pyrazole derivative.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[1]
Caption: Plausible mechanism for four-component pyrazole synthesis.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 6. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
solubility issues of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile in organic solvents
Welcome to the technical support guide for 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile (CAS No. 5394-41-2). This document is designed for researchers, chemists, and drug development professionals to navigate the common yet challenging solubility issues associated with this compound. Our goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experiments.
Understanding the Solubility Challenge
The solubility behavior of this compound is complex due to its unique molecular structure. It possesses several functional groups with competing polarity characteristics:
-
Aromatic Rings (Phenyl and Pyrazole): Contribute to hydrophobic (non-polar) character.
-
Nitro Group (-NO₂): A strong electron-withdrawing and polar group.
-
Amino Group (-NH₂): Capable of acting as a hydrogen bond donor.
-
Cyano Group (-C≡N): A polar group that can act as a hydrogen bond acceptor.
This combination of polar and non-polar regions, along with strong intermolecular forces like hydrogen bonding in the solid state, means the compound is often poorly soluble in single-component solvents, whether they are highly polar or completely non-polar. The principle of "like dissolves like" suggests that a solvent system that can effectively interact with all these functionalities is required.[1]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to start with for dissolving this compound?
A1: Based on its structure, polar aprotic solvents are the most promising starting points. We recommend beginning with Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents are highly effective at solvating a wide range of organic molecules due to their high polarity and ability to accept hydrogen bonds.[1] For less polar options, acetone or ethanol can be attempted, especially with heat, as synthesis procedures have noted their use.[2][3]
Q2: I've added the compound to my solvent, but it's just a suspension. What should I do next?
A2: This indicates you have exceeded the compound's solubility limit at the current temperature. Gentle heating and agitation are the first steps. Use a warm water bath (start at 40-50°C) and vortex or sonicate the mixture. Sonication is particularly effective at breaking down small solid aggregates to increase the surface area available for solvation. If it remains a suspension, you will need to either increase the solvent volume or move to a stronger solvent system as detailed in the troubleshooting guide below.
Q3: Can I heat my solution to get the compound to dissolve?
A3: Yes, heating generally increases the solubility of solids.[4] Synthesis procedures for this compound often involve heating to reflux in ethanol, indicating some thermal stability.[5] However, always start with gentle warming and monitor for any color change that might indicate degradation. It is crucial to cool the solution to your experimental temperature afterward to ensure the compound remains dissolved, as you may have created a supersaturated solution.[6]
Q4: My compound dissolved when heated, but it crashed out of solution as it cooled. Why?
A4: This is a classic sign of creating a supersaturated solution.[6] While kinetically soluble at a higher temperature, the solution is thermodynamically unstable at room temperature, causing the compound to precipitate. To resolve this, you can try adding a small percentage of a co-solvent (one in which the compound is more soluble, like DMSO) before heating. This can increase the thermodynamic solubility of the system and keep the compound in solution upon cooling. Alternatively, you may need to work with a lower, more stable concentration.
Q5: How can I be certain my compound is truly dissolved and not just a fine colloidal suspension?
A5: Visual clarity is the first indicator. A true solution should be transparent with no visible particles.[6] For a more definitive check, you can use the Tyndall Effect: shine a laser pointer through the solution. If the beam's path is visible, it indicates light scattering from suspended particles.[6] The most rigorous method is to filter the solution through a 0.22 µm syringe filter and measure the concentration of the filtrate via HPLC or UV-Vis spectroscopy. A significant drop in concentration post-filtration confirms that the compound was not fully dissolved.[6]
In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving persistent solubility issues.
Problem: The compound shows little to no solubility in a range of common solvents at room temperature.
-
Probable Cause: The energy required to break the compound's crystal lattice is greater than the energy released from solvating the individual molecules. The polarity of the chosen solvent is not optimal for interacting with the molecule's diverse functional groups.
-
Path Forward: A systematic solvent screening is necessary to identify a suitable solvent or co-solvent system.
Workflow: Systematic Solubility Troubleshooting
Caption: Systematic workflow for troubleshooting solubility.
Data Presentation: Solvent Screening Strategy
The following table provides a structured approach for solvent selection, moving from the most likely candidates to broader options. This strategy is based on the principles of solvent polarity and the specific chemical nature of pyrazole derivatives.[1][7]
| Solvent Class | Examples | Rationale & Causality | Recommended Action |
| Polar Aprotic | DMSO, DMF | Excellent hydrogen bond acceptors and high polarity effectively disrupt the crystal lattice and solvate the polar nitro and cyano groups. Often the best choice for complex, poorly soluble compounds.[1] | Start here. Use a small amount of compound (~1 mg) in 0.5 mL of solvent. Vortex thoroughly. |
| Polar Protic | Ethanol, Methanol | Can act as both H-bond donors and acceptors, interacting with the amino group. Synthesis often uses ethanol, suggesting solubility at elevated temperatures.[5][8] | Second choice. Test at room temperature first, then apply gentle heat (40-60°C). |
| Ketones | Acetone | Moderate polarity. Recrystallization from acetone has been reported, indicating good solubility, especially when hot.[3] | Good alternative to alcohols. Test with and without heat. |
| Ethers | Tetrahydrofuran (THF) | Lower polarity than ketones but can accept hydrogen bonds. May be effective as part of a co-solvent system. | Test if other polar solvents fail. Unlikely to be a good single solvent. |
| Halogenated | Dichloromethane (DCM) | Intermediate polarity. Can be effective for compounds with significant aromatic character.[1] | Useful for extractions, but less common for preparing stock solutions due to volatility. |
| Non-Polar | Toluene, Hexane | Unlikely to be effective due to the compound's multiple polar functional groups. | Use primarily for anti-solvent precipitation or washing of the solid material. |
Experimental Protocols
Protocol 1: Heat-Assisted Dissolution
This protocol describes the steps for safely using heat to aid dissolution while minimizing the risk of compound degradation.
-
Preparation: Weigh the desired amount of this compound into a clean, dry glass vial. Add the chosen solvent (e.g., ethanol, acetone) to achieve the target concentration. Add a small magnetic stir bar.
-
Initial Mixing: Cap the vial and vortex or stir vigorously at room temperature for 2-3 minutes.
-
Heating: Place the vial in a heating block or water bath set to 40°C. Do not exceed 60°C initially to avoid potential degradation. Allow the solution to stir for 10-15 minutes.
-
Observation: Visually inspect the solution. If undissolved solid remains, incrementally increase the temperature by 10°C, holding for 15 minutes at each step. Monitor for any signs of decomposition (e.g., a significant color change from yellow/orange to dark brown/black).
-
Cooling: Once dissolved, remove the vial from the heat source and allow it to cool slowly to room temperature on the benchtop. Do not place it directly on a cold surface, as this can induce rapid precipitation.[9]
-
Validation: Let the solution stand for at least one hour to confirm that the compound remains in solution at thermal equilibrium.[6]
Protocol 2: Preparation of a Co-Solvent System
This protocol is for situations where a single solvent is ineffective, even with heat.
-
Primary Solvent: Add the compound to the primary solvent in which it has poor solubility but is required for the experiment (e.g., an aqueous buffer or ethanol).
-
Co-Solvent Selection: Choose a strong, miscible co-solvent in which the compound is highly soluble (e.g., DMSO).
-
Titration: While stirring the suspension from Step 1, add the co-solvent (DMSO) dropwise.
-
Observation: Continue adding the co-solvent until the solid completely dissolves. Aim to use the minimum amount of co-solvent necessary, typically not exceeding 5-10% of the total volume, to minimize its potential impact on your downstream experiment.
-
Finalization: Once a clear solution is obtained, add any remaining primary solvent to reach the final desired volume and concentration. Vortex to ensure homogeneity.
References
- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 2. 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. This compound CAS#: 5394-41-2 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Reusability in 5-amino-1H-pyrazole-4-carbonitrile Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding catalyst reusability in the synthesis of 5-amino-1H-pyrazole-4-carbonitrile.
Catalyst Performance and Reusability Data
The selection of a suitable catalyst is crucial for the efficient and sustainable synthesis of 5-amino-1H-pyrazole-4-carbonitrile. The following table summarizes the performance and reusability of various catalysts reported in the literature.
| Catalyst | Synthesis Method | Reusability (Number of Cycles) | Yield (%) per Cycle | Reference |
| Fe3O4@SiO2@Vanillin@Thioglycolic acid MNPs | Three-component mechanochemical reaction of pyrazolecarbaldehydes, malononitrile, and phenylhydrazine at room temperature. | 6 | Consistently high yields reported. | [1] |
| Tannic Acid-Functionalized Fe3O4@SiO2 Nanoparticles | Three-component mechanochemical reaction of azo-linked aldehydes, malononitrile, and phenylhydrazine. | 6 | Activity remained almost consistent. | [2] |
| Fe3O4@SiO2@Si(OEt)(CH2)3@melamine@TC@Cu(OAc)2 | Reaction of benzaldehyde, malononitrile, and phenylhydrazine. | At least 4 | No significant reduction in catalytic activity. | [3] |
| Calcined Mg-Fe Hydrotalcite | One-pot reaction of aromatic aldehyde, malononitrile, and phenylhydrazine at ambient temperature. | Not specified | Found to be an effective and reusable catalyst. | [4] |
Experimental Protocols
General Protocol for Catalyst Recovery and Reuse
1. Catalyst Separation:
-
Magnetic Catalysts (e.g., Fe3O4@SiO2-based):
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Place a strong external magnet against the side of the reaction vessel.
-
The magnetic catalyst particles will be attracted to the magnet, allowing for the clear supernatant containing the product to be decanted or filtered.[1]
-
-
Non-Magnetic Heterogeneous Catalysts (e.g., Layered Double Hydroxides):
-
Separate the catalyst from the reaction mixture by filtration or centrifugation.[5]
-
2. Catalyst Washing:
-
Wash the recovered catalyst multiple times with an appropriate solvent (e.g., ethanol, ethyl acetate) to remove any adsorbed products, byproducts, or unreacted starting materials.
-
After each wash, separate the catalyst from the solvent using the appropriate method (magnetic decantation, filtration, or centrifugation).
3. Catalyst Drying and Reactivation:
-
Dry the washed catalyst, typically in a vacuum oven at a moderate temperature (e.g., 60-80 °C), until a constant weight is achieved.
-
For some catalysts, a calcination step at a higher temperature may be necessary to regenerate the active sites fully.[5] The specific temperature and duration will depend on the nature of the catalyst.
4. Reuse:
-
The dried and reactivated catalyst can then be used in a subsequent reaction cycle under the same optimized conditions.
Troubleshooting Guide & FAQs
Q1: I am observing a significant decrease in product yield after the first catalyst reuse cycle. What are the possible causes and solutions?
A1: A drop in yield is a common issue and can be attributed to several factors:
-
Incomplete Catalyst Recovery:
-
Cause: Mechanical loss of the catalyst during the separation and washing steps. This is more common with very fine catalyst particles.
-
Solution: Optimize the recovery procedure. For magnetic catalysts, ensure the magnet is strong enough and allow sufficient time for the catalyst to collect. For filtration, use a filter medium with an appropriate pore size to prevent catalyst loss.
-
-
Catalyst Poisoning:
-
Cause: Impurities in the reactants or solvent, or byproducts from the reaction, can strongly adsorb to the active sites of the catalyst, blocking them from participating in subsequent reactions.[6]
-
Solution: Ensure the purity of all starting materials and solvents. If byproducts are the cause, consider modifying the reaction conditions to minimize their formation. A more rigorous washing procedure between cycles may also be beneficial.
-
-
Leaching of Active Species:
-
Cause: The active catalytic species may detach from the support material and be lost into the reaction medium during the reaction or washing steps.
-
Solution: This is an inherent problem with some supported catalysts. If leaching is significant, consider using a catalyst with a more robust linkage between the active species and the support.
-
Q2: How can I determine if my catalyst is deactivating due to poisoning or thermal degradation?
A2: Differentiating between poisoning and thermal degradation often requires analytical characterization of the catalyst before and after use.
-
To Investigate Poisoning: Techniques like X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDX) can identify the presence of foreign elements on the catalyst surface.
-
To Investigate Thermal Degradation: Techniques such as X-ray Diffraction (XRD) can reveal changes in the crystalline structure of the catalyst, while Transmission Electron Microscopy (TEM) can show sintering (agglomeration) of catalyst particles.[7]
Q3: My magnetic catalyst is showing reduced magnetic response after a few cycles, making it difficult to recover. Why is this happening?
A3: The loss of magnetic properties can be due to:
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Oxidation of the Magnetic Core: The Fe3O4 core can be susceptible to oxidation, especially under harsh reaction conditions or during workup, leading to the formation of non-magnetic iron oxides.
-
Leaching of the Magnetic Core: In some cases, the magnetic core itself can leach into the reaction medium.
Solution: Ensure that the reaction and workup conditions are not overly oxidative. A protective coating on the magnetic core, such as silica, can help mitigate this issue.
Q4: Can I regenerate a poisoned catalyst?
A4: In some cases, a poisoned catalyst can be regenerated. The method of regeneration depends on the nature of the poison.
-
For organic residues: Calcination (heating to a high temperature in the presence of air or an inert gas) can sometimes burn off the adsorbed species.[5]
-
For inorganic poisons: A specific chemical treatment may be required to remove the poison without damaging the catalyst.
It is important to note that regeneration is not always successful, and in some instances, the catalyst may need to be discarded.
Visualizations
Experimental Workflow for Catalyst Recovery and Reuse
Caption: Workflow for the recovery and reuse of heterogeneous catalysts.
Potential Causes of Catalyst Deactivation
Caption: Common pathways leading to catalyst deactivation.
References
- 1. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 7. researchgate.net [researchgate.net]
side product formation in the synthesis of 5-aminopyrazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 5-aminopyrazoles. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing 5-aminopyrazoles?
A1: The most prevalent methods for synthesizing 5-aminopyrazoles involve the condensation of a hydrazine derivative with a 1,3-dielectrophilic compound.[1][2][3][4][5] The two primary classes of starting materials are:
-
β-Ketonitriles: These compounds react with hydrazines, typically forming an intermediate hydrazone that subsequently cyclizes to yield the 5-aminopyrazole.[2][3] This is one of the most common and versatile methods.[2][3]
-
α,β-Unsaturated Nitriles: Derivatives such as β-alkoxyacrylonitriles or β-thioalkylacrylonitriles also react with hydrazines to form 5-aminopyrazoles.[4][6]
Q2: What are the most common side products observed in 5-aminopyrazole synthesis?
A2: Besides the formation of regioisomers (see Troubleshooting Guide 1), other common side products include:
-
Uncyclized Hydrazone Intermediates: If the cyclization step is incomplete, the stable hydrazone intermediate may be isolated.[1][2][3]
-
Hydrolysis of the Nitrile Group: The nitrile functionality in the starting material or the product can be hydrolyzed to a primary amide or carboxylic acid, especially under harsh acidic or basic conditions.[7][8][9][10]
-
N-Acetylated Byproducts: When using acetic acid as a solvent at elevated temperatures, the amino group of the pyrazole can be acetylated.[1]
-
Fused Heterocyclic Systems: Due to their binucleophilic nature, 5-aminopyrazoles can react further with starting materials or other reagents to form fused systems like pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]pyridines.[1][16][17]
Q3: How can I confirm the regiochemistry of my substituted aminopyrazole product?
A3: Unambiguous determination of the N-substituent position is crucial. While standard 1D NMR (¹H, ¹³C) and mass spectrometry are essential for initial characterization, advanced 2D NMR techniques are often required to definitively establish the regiochemistry. Techniques such as ¹H-¹⁵N HMBC are powerful for determining the connectivity between the pyrazole ring nitrogen and its substituent.[1] In many cases, single-crystal X-ray diffraction provides the most definitive structural proof.[1]
Troubleshooting Guides
Issue 1: My reaction is producing a mixture of 3-aminopyrazole and 5-aminopyrazole regioisomers.
This is the most common challenge when using monosubstituted hydrazines. The ratio of these isomers is highly dependent on the reaction conditions, which can be tuned to favor one product over the other by exploiting kinetic versus thermodynamic control.[1][6][18]
| Control Type | Favored Product | Typical Reaction Conditions |
| Kinetic Control | 3-Aminopyrazole | Basic conditions (e.g., NaOEt in EtOH), low temperature (e.g., 0 °C).[4][6] |
| Thermodynamic Control | 5-Aminopyrazole | Neutral or acidic conditions (e.g., AcOH in toluene), elevated temperatures.[4][6] |
Experimental Protocol for Selective Synthesis of 5-Aminopyrazoles (Thermodynamic Control)
-
Reaction Setup: In a round-bottom flask, dissolve the β-alkoxyacrylonitrile (1.0 eq) in a suitable solvent such as ethanol or toluene.
-
Hydrazine Addition: Add the monosubstituted hydrazine (1.0 - 1.2 eq) to the solution. If using a hydrazine salt, add an equivalent of a mild base like triethylamine.
-
Reaction: Heat the mixture to reflux (typically 70-110 °C) and monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Experimental Protocol for Selective Synthesis of 3-Aminopyrazoles (Kinetic Control)
-
Base Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), prepare a solution of sodium ethoxide by dissolving sodium metal (1.2 eq) in anhydrous ethanol (0.5 M). Cool the solution to 0 °C in an ice bath.
-
Reactant Addition: To the cold ethoxide solution, slowly add a solution of the β-alkoxyacrylonitrile (1.0 eq) in anhydrous ethanol.
-
Hydrazine Addition: Add the substituted hydrazine (1.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Reaction: Stir the mixture vigorously at 0 °C for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product promptly, as some 3-amino isomers can be less stable.[1]
Issue 2: My desired 5-aminopyrazole is dimerizing.
| Parameter | Recommendation | Rationale |
| Atmosphere | Conduct the reaction under an inert atmosphere (N₂ or Ar). | Minimizes oxidation of the 5-aminopyrazole. |
| Catalysts | Avoid using copper-based catalysts if dimerization is a problem. | Copper salts are known to promote the oxidative dimerization.[11][12][13][14][15] |
| Temperature | Use the lowest effective temperature for the cyclization reaction. | Higher temperatures can promote side reactions, including dimerization. |
| Purification | Purify the 5-aminopyrazole soon after synthesis. | Prolonged storage, especially in the presence of air, can lead to degradation and dimerization. |
Issue 3: I am isolating a significant amount of the uncyclized hydrazone intermediate.
The formation of a stable hydrazone intermediate that fails to cyclize can be due to several factors.
| Parameter | Recommendation | Rationale |
| Reaction Time | Increase the reaction time. | The cyclization step may be slow under the current conditions. |
| Temperature | Increase the reaction temperature. | Provides the necessary activation energy for the intramolecular nucleophilic attack on the nitrile. |
| Catalyst | Add a catalytic amount of acid (e.g., acetic acid) or base. | Can facilitate the cyclization step. Acid catalysis can activate the nitrile group, while base catalysis can deprotonate the attacking nitrogen. |
| Solvent | Switch to a higher-boiling point solvent if a temperature increase is needed. | Allows for higher reaction temperatures to be reached. |
Experimental Protocol to Facilitate Cyclization of an Isolated Hydrazone
-
Reaction Setup: Dissolve the isolated hydrazone intermediate in a suitable solvent (e.g., ethanol, acetic acid, or toluene).
-
Catalyst Addition: Add a catalytic amount of a protic acid (e.g., a few drops of glacial acetic acid) or a base (e.g., triethylamine).
-
Reaction: Heat the mixture to reflux and monitor the disappearance of the hydrazone and the appearance of the 5-aminopyrazole product by TLC or LC-MS.
-
Workup and Purification: Once the reaction is complete, cool the mixture and purify using standard procedures (extraction, chromatography, or recrystallization).
Issue 4: The nitrile group in my starting material/product is hydrolyzing to an amide.
Nitrile hydrolysis is typically promoted by strong acids or bases and elevated temperatures.[7][8][9][10]
| Parameter | Recommendation | Rationale |
| pH | Maintain neutral or mildly acidic/basic conditions. Avoid strong acids or bases. | Harsh pH conditions facilitate the hydrolysis of nitriles.[7][8] |
| Water Content | Use anhydrous solvents and reagents if possible. | Water is a necessary reagent for the hydrolysis reaction. |
| Temperature | Keep the reaction temperature as low as feasible. | Hydrolysis is often accelerated at higher temperatures. |
| Alternative Reagents | Consider using milder reagents for promoting cyclization if hydrolysis is a persistent issue. | For example, use a weaker base or a Lewis acid instead of a strong Brønsted acid. |
Mild Conditions for Nitrile to Amide Conversion (If this is the desired product)
If the amide is the desired product, partial hydrolysis can be achieved under controlled conditions. One mild method involves using an alkaline solution of hydrogen peroxide.[8]
Visualizations
Caption: Troubleshooting workflow for identifying and resolving common side product issues in 5-aminopyrazole synthesis.
Caption: Regioselectivity in 5-aminopyrazole synthesis is governed by kinetic vs. thermodynamic control.
References
- 1. benchchem.com [benchchem.com]
- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 4. soc.chim.it [soc.chim.it]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 8. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds [agris.fao.org]
- 14. [PDF] 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 17. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
Technical Support Center: Synthesis of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most versatile and widely used method for the synthesis of 5-aminopyrazoles, including the target molecule, is the condensation of a β-ketonitrile or an α,β-unsaturated nitrile with a substituted hydrazine.[1][2] For this compound, this typically involves the reaction of (ethoxymethylene)malononitrile with 4-nitrophenylhydrazine.
Q2: What is the primary challenge encountered during the synthesis of N-substituted 5-aminopyrazoles?
A2: The most significant challenge is controlling regioselectivity.[3] When using a monosubstituted hydrazine like 4-nitrophenylhydrazine, two regioisomers can form: the desired this compound and the undesired 3-amino isomer. The nucleophilicity of the two nitrogen atoms in the hydrazine is not equal, leading to two different cyclization pathways.[3]
Q3: What are the typical side products observed in this synthesis?
A3: Besides the undesired regioisomer, other common side products may include:
-
Uncyclized Hydrazone Intermediates: Incomplete cyclization can lead to the isolation of the stable hydrazone intermediate.[3]
-
N-Acetylated Aminopyrazoles: If acetic acid is used as a solvent at elevated temperatures, the aminopyrazole product can react with it to form an N-acetylated amide byproduct.[3]
-
Further Reaction Products: 5-Aminopyrazoles are versatile and can react further, especially under harsh conditions, to form fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines.[3]
Q4: How can I confirm the regiochemistry of my final product?
A4: Unambiguous structure determination is crucial. While standard 1H NMR and mass spectrometry are essential, advanced 2D NMR techniques are often required to confirm the connectivity. Specifically, 1H-15N HMBC is a powerful tool for establishing the link between the pyrazole ring nitrogen and its substituent.[3] In many cases, single-crystal X-ray diffraction provides definitive proof of the structure.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Suboptimal reaction conditions. | Optimize reaction parameters such as solvent, temperature, and reaction time through small-scale trials. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[1][4] |
| Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials. | |
| Poor quality of reagents. | Ensure the purity of starting materials, especially the hydrazine, as impurities can lead to side reactions. | |
| Formation of Regioisomers | Lack of regiocontrol in the cyclization step. | To favor the 5-amino isomer (thermodynamic product), use a non-polar solvent like toluene with an acid catalyst (e.g., acetic acid) at reflux.[3] For the 3-amino isomer (kinetic product), a basic medium (e.g., sodium ethoxide in ethanol) at low temperatures is preferred.[3] |
| Product is difficult to purify | Presence of closely related impurities or regioisomers. | Optimize the reaction for higher regioselectivity to minimize the formation of the undesired isomer.[3] Column chromatography with a suitable solvent system is often necessary for purification. Recrystallization can also be an effective purification method.[5] |
| Reaction does not go to completion | Insufficient activation of the electrophile. | The use of a catalyst can enhance the reaction rate. Various catalysts, including green and magnetically separable nanocatalysts, have been reported to be effective.[6][7][8] |
| Steric hindrance. | An increase in the steric hindrance of the hydrazine substituent has been found to favor the formation of the 5-aminopyrazole regioisomer.[1] | |
| Scale-up issues | Poor heat transfer and mixing. | Ensure efficient stirring and temperature control. For exothermic reactions, consider portion-wise addition of reagents. |
| Basicity control. | In reactions involving a basic first step followed by a cyclization, neutralization before the addition of hydrazine can optimize the process.[1] |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on common literature methods. Optimization may be required for specific laboratory conditions and scales.
Reactants:
-
(Ethoxymethylene)malononitrile (1.0 eq)
-
4-Nitrophenylhydrazine (1.0 - 1.1 eq)
-
Solvent (e.g., Ethanol, Acetic Acid, or Toluene)
-
Catalyst (optional, e.g., Acetic Acid, or a solid catalyst)
Procedure for Thermodynamic Control (Favoring 5-amino isomer): [3]
-
To a solution of (ethoxymethylene)malononitrile in toluene, add 4-nitrophenylhydrazine.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Procedure for Kinetic Control (Favoring 3-amino isomer): [3]
-
Prepare a solution of sodium ethoxide in anhydrous ethanol under an inert atmosphere and cool to 0°C.
-
Slowly add a solution of (ethoxymethylene)malononitrile in anhydrous ethanol to the cold ethoxide solution.
-
Add 4-nitrophenylhydrazine dropwise, maintaining the temperature at 0°C.
-
Stir the mixture at 0°C for 2-4 hours, monitoring by TLC.
-
Quench the reaction by carefully adding a saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product promptly.
Data Presentation
Table 1: Effect of Solvent and Catalyst on Regioselectivity
| Solvent | Catalyst | Temperature | Major Product | Reference |
| Toluene | Acetic Acid | Reflux | 5-aminopyrazole | [3] |
| Ethanol | Sodium Ethoxide | 0°C | 3-aminopyrazole | [3] |
| Toluene | Acetic Acid (Microwave) | 120-140°C | 5-aminopyrazole | [1][3] |
Table 2: Comparison of Reaction Conditions from Literature
| Starting Materials | Catalyst | Solvent | Temperature | Yield (%) | Reference |
| Benzaldehydes, Malononitrile, Phenylhydrazine | LDH@PTRMS@DCMBA@CuI | H2O/EtOH | 55°C | 85-93 | [7][9] |
| Azo-linked aldehydes, Malononitrile, Phenylhydrazine | Fe3O4@SiO2@Tannic acid | - | 80°C | High | [6][10] |
| Aromatic aldehyde, Malononitrile, Phenylhydrazine | Calcined Mg-Fe Hydrotalcite | - | Ambient | High | [8] |
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: General workflow for the synthesis of 5-aminopyrazoles.
Logical Relationship: Regioselectivity Control
Caption: Factors influencing the regioselectivity of the pyrazole synthesis.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
Technical Support Center: Stability of 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile Under Acidic Conditions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile under acidic conditions.
Troubleshooting Guides
This section addresses specific issues that may arise during the stability testing of this compound in acidic environments.
Issue 1: Rapid Disappearance of the Parent Compound in HPLC Analysis
-
Question: My HPLC analysis shows a rapid decrease in the peak area of this compound shortly after exposing it to acidic conditions (e.g., 0.1 M HCl). What could be the cause?
-
Possible Causes & Solutions:
-
Hydrolysis of the Nitrile Group: The carbonitrile group (-CN) is susceptible to hydrolysis under acidic conditions, which would convert it into a carboxylic acid.[1][2][3][4] This is a likely degradation pathway.
-
Troubleshooting Step: Analyze your stressed samples using a method that can separate the parent compound from the more polar carboxylic acid derivative. A gradient reverse-phase HPLC method is recommended. Look for the appearance of a new, earlier-eluting peak. Confirmation by LC-MS would be ideal to identify the mass of the potential degradant.
-
-
Degradation of the Pyrazole Ring: While generally stable, the pyrazole ring can be susceptible to cleavage under harsh acidic conditions, especially at elevated temperatures.
-
Troubleshooting Step: If no major new peaks are observed that could correspond to simple hydrolysis, consider the possibility of ring-opening or more complex degradation. This may result in multiple smaller, highly polar fragments that are not well-retained on a standard C18 column. Consider using a more polar column or HILIC chromatography.
-
-
Precipitation of the Compound: Although the hydrochloride salt is expected to be soluble, changes in the medium during the experiment could lead to precipitation, especially if co-solvents are used.
-
Troubleshooting Step: Visually inspect your sample for any precipitate. If precipitation is suspected, try using a different co-solvent or adjusting the concentration of the parent compound.
-
-
Issue 2: Appearance of Multiple Peaks in the Chromatogram
-
Question: After incubation in acidic media, I observe multiple new peaks in my HPLC chromatogram. How can I identify these degradation products?
-
Possible Causes & Solutions:
-
Multiple Degradation Pathways: The molecule has several functional groups that could potentially react under acidic stress, leading to a variety of degradation products.
-
Troubleshooting Step: The primary tool for identification is Liquid Chromatography-Mass Spectrometry (LC-MS). By obtaining the mass-to-charge ratio (m/z) of each new peak, you can propose potential structures for the degradation products. High-resolution mass spectrometry (HRMS) can provide accurate mass data to help determine the elemental composition.[5][6]
-
-
Secondary Degradation: An initial degradation product might be unstable and further degrade into other compounds.
-
Troubleshooting Step: Perform a time-course study. Analyze samples at multiple time points (e.g., 0, 2, 4, 8, 24 hours) to observe the formation and potential subsequent decrease of intermediate peaks. This can help in elucidating the degradation pathway.
-
-
Issue 3: Inconsistent or Irreproducible Stability Data
-
Question: I am getting variable results in my acid stability studies. What factors should I control more carefully?
-
Possible Causes & Solutions:
-
Temperature Fluctuations: Chemical degradation rates are highly dependent on temperature.
-
Troubleshooting Step: Ensure that your samples are maintained at a constant and accurately controlled temperature throughout the experiment using a calibrated incubator or water bath.
-
-
Inaccurate Acid Concentration: The concentration of the acid will directly impact the rate of hydrolysis.
-
Troubleshooting Step: Prepare your acidic solutions fresh using calibrated equipment and high-purity reagents. Verify the pH of the solution before starting the experiment.
-
-
Oxygen Content: Although acid hydrolysis is the primary concern, oxidative degradation can sometimes occur, especially if metal ions are present as contaminants.
-
Troubleshooting Step: To eliminate this variable, you can degas your solutions and perform the experiment under an inert atmosphere (e.g., nitrogen or argon).
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most likely degradation pathway for this compound under acidic conditions?
A1: Based on general chemical principles, the most probable initial degradation pathway is the hydrolysis of the nitrile group (-CN) to a carboxylic acid group (-COOH), forming 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid.[1][2][3][4] The pyrazole ring and the nitrophenyl group are generally more stable under these conditions.
Q2: What are the recommended stress conditions for testing the acidic stability of this compound?
A2: According to ICH guidelines for forced degradation studies, typical conditions involve using 0.1 M to 1 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[7] The experiment is often initiated at room temperature. If no significant degradation is observed, the temperature can be elevated, for example, to 50-60 °C.[7]
Q3: What analytical technique is best suited for monitoring the stability of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique. A reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (with an acidic modifier like formic acid or phosphoric acid for good peak shape) and an organic solvent (like acetonitrile or methanol) is a good starting point.[8][9][10] The method should be able to separate the parent compound from all potential degradation products. UV detection at a wavelength where the parent compound and potential degradants have good absorbance is recommended.
Q4: How much degradation is considered significant in a forced degradation study?
A4: The goal of a forced degradation study is to achieve sufficient degradation to identify potential degradants and validate the stability-indicating method. Typically, a degradation of 5-20% is considered appropriate.[7] More than 20% degradation might be considered excessive as it could lead to secondary degradation products that may not be relevant under normal storage conditions.[7]
Q5: Is the 4-nitrophenyl group stable under acidic conditions?
A5: The 4-nitrophenyl group is generally stable to acidic hydrolysis. The nitro group is an electron-withdrawing group which deactivates the aromatic ring towards electrophilic attack.[7][11][12][13]
Data Presentation
Table 1: Hypothetical Stability Data of this compound in 0.1 M HCl at 60°C
| Time (hours) | Parent Compound Remaining (%) | 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid (%) | Other Degradants (%) |
| 0 | 100.0 | 0.0 | 0.0 |
| 2 | 92.5 | 7.2 | < 0.3 |
| 4 | 85.3 | 14.1 | < 0.6 |
| 8 | 71.8 | 27.0 | < 1.2 |
| 24 | 45.2 | 51.5 | < 3.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Acidic Stress Testing
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Stress Sample Preparation:
-
To a clean vial, add a known volume of the stock solution.
-
Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M and a final drug concentration of 0.5 mg/mL.
-
If the compound has low aqueous solubility, a co-solvent can be used, but it should be demonstrated that the co-solvent itself does not cause degradation.
-
-
Incubation: Place the vial in a constant temperature bath set at 60°C.
-
Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralization and Dilution: Immediately neutralize the withdrawn aliquot with an equivalent amount of a suitable base (e.g., 0.1 M NaOH) to stop the degradation reaction. Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Control Sample: Prepare a control sample by diluting the stock solution with the same volume of water instead of acid and store it under the same conditions.
Protocol 2: HPLC Method for Stability Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Column Temperature: 30°C
Visualizations
Caption: Experimental workflow for acid stability testing.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. byjus.com [byjus.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. lcms.cz [lcms.cz]
- 7. testbook.com [testbook.com]
- 8. Separation of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. benchchem.com [benchchem.com]
- 10. Separation of 5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. quora.com [quora.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. The correct order of decreasing acidity of nitrophenols class 12 chemistry CBSE [vedantu.com]
avoiding dimer formation in pyrazole synthesis
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during pyrazole synthesis, with a specific focus on avoiding dimer formation and other side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in pyrazole synthesis?
A1: Besides the desired pyrazole, several side products can form depending on the synthetic route. A frequent issue in syntheses like the Knorr pyrazole synthesis (condensation of a 1,3-dicarbonyl with a hydrazine) is the formation of regioisomers when using unsymmetrical starting materials.[1] Another common side product is pyrazoline, which results from the incomplete oxidation of the intermediate.[1] Dimerization of pyrazole precursors or products can also occur, leading to various dimeric structures.[2]
Q2: What is dimer formation in the context of pyrazole synthesis?
A2: Dimer formation refers to a reaction where two molecules of a pyrazole precursor or a pyrazole derivative react with each other to form a larger molecule, or dimer. This can occur through various mechanisms, including:
-
Oxidative Coupling: Particularly with substituted aminopyrazoles, oxidative conditions can lead to the formation of pyrazole-fused pyridazines or pyrazines through C-H/N-H, C-H/C-H, and N-H/N-H bond formations.[2]
-
Hydrogen Bonding: Pyrazole molecules can form dimers and other oligomers through intermolecular hydrogen bonds between the N-H proton of one molecule and the pyridine-like nitrogen of another.[3][4][5] While this is often a supramolecular interaction, it can influence reactivity and crystallization.
-
Titanacycle Dimerization: In certain metal-mediated syntheses, such as those involving diazatitanacycles, a pyridine-free imido-bridged titanacycle dimer can form.[6]
Q3: How can I minimize the formation of regioisomers in my pyrazole synthesis?
A3: Controlling regioselectivity is a key challenge. Here are some strategies:
-
Solvent Selection: The choice of solvent can significantly influence the regioselectivity. Fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to favor the formation of one regioisomer.[1]
-
pH Control: Adjusting the pH of the reaction medium can direct the reaction towards a specific regioisomer. Acidic conditions might favor one isomer, while neutral or basic conditions could favor the other.[1]
-
Modification of Starting Materials: Introducing bulky substituents or strong electron-withdrawing groups on either the 1,3-dicarbonyl compound or the hydrazine can create steric or electronic bias, leading to the preferential formation of a single regioisomer.[1]
Troubleshooting Guide: Dimer Formation
This guide provides specific troubleshooting advice for different types of dimer formation.
Issue 1: Formation of Pyrazole-Fused Pyridazines and Pyrazines from 5-Aminopyrazoles
This type of dimerization is often observed during the synthesis of functionalized pyrazoles from 5-aminopyrazole precursors, typically under oxidative conditions.
Symptoms:
-
Isolation of a higher molecular weight byproduct.
-
Mass spectrometry data indicating a mass corresponding to a dimer of the expected product.
-
NMR spectra showing a more complex pattern than expected for the monomeric pyrazole.
Troubleshooting Strategies:
| Strategy | Experimental Protocol | Expected Outcome |
| Catalyst and Additive Optimization | A study on the dimerization of 3-methyl-1-phenyl-1H-pyrazol-5-amine found that the choice of catalyst and additives is crucial. To favor the formation of the pyrazole-fused pyridazine, the optimal conditions were found to be: 3-methyl-1-phenyl-1H-pyrazol-5-amine (0.2 mmol), Cu(OAc)₂ (3.0 equiv.), benzoyl peroxide (BPO) (0.5 equiv.), and K₂S₂O₈ (2.5 equiv.) in toluene (2 mL) at 100 °C for 10 h under air.[2] To obtain the pyrazole-fused pyrazine, the conditions were modified to include Na₂CO₃ and 1,10-phenanthroline.[2] | By carefully selecting the catalyst, oxidant, and additives, the reaction can be directed towards the desired monomeric product or a specific dimeric structure. |
| Control of Reaction Temperature | The same study showed that temperature plays a significant role. The optimal temperature for the synthesis of the pyridazine dimer was 100 °C, while the pyrazine dimer formation was optimized at 130 °C.[2] | Lowering the reaction temperature may disfavor the dimerization pathway. |
Quantitative Data on Dimerization Control:
The following table summarizes the effect of different additives on the yield of pyrazole-fused pyridazine (2a) and pyrazine (3a) from 3-methyl-1-phenyl-1H-pyrazol-5-amine (1a).[2]
| Entry | Catalyst | Oxidant | Additive | Solvent | Temp (°C) | Yield of 2a (%) | Yield of 3a (%) |
| 1 | Cu(OAc)₂ | BPO | K₂S₂O₈ | Toluene | 100 | 50 | - |
| 2 | Cu(OAc)₂ | BPO | - | Toluene | 100 | 58 | - |
| 3 | Cu(OAc)₂ | - | Na₂CO₃ | Toluene | 130 | - | Increased |
| 4 | Cu(OAc)₂ | - | 1,10-phenanthroline | Toluene | 130 | - | Higher Increase |
Note: Specific yield percentages for entries 3 and 4 for product 3a are not detailed in the source, but the trend of increased yield is reported.[2]
Issue 2: Formation of a Titanacycle Dimer in Metal-Mediated Synthesis
In syntheses utilizing diazatitanacycles, a pyridine-free dimer can form, which can affect the subsequent oxidation and N-N coupling steps.[6]
Symptoms:
-
Formation of a deep brown solution.[6]
-
Well-resolved NMR signals corresponding to a symmetrical pyridine-free diazatitanacycle complex.[6]
-
Difficulty in isolating the product, as it may decompose upon evaporation or trituration.[6]
Troubleshooting Strategies:
| Strategy | Experimental Protocol | Expected Outcome |
| Control of Pyridine Concentration | The formation of the titanacycle dimer is influenced by the concentration of pyridine. The dimer formation is favored in the absence of pyridine.[6] | Maintaining an appropriate concentration of pyridine can suppress the formation of the dimer and favor the monomeric species, which may have different reactivity in the desired N-N coupling reaction. |
| Reaction Time and Temperature | The oxidation of the dimer to the desired pyrazole can be rapid at room temperature.[6] | If the dimer is formed, subsequent oxidation can still lead to the product. Understanding the kinetics of both dimer formation and its oxidation is key. |
Visual Guides
Dimerization Pathways in Pyrazole Synthesis
The following diagram illustrates the potential pathways leading to either the desired pyrazole or a dimeric side product in a generalized metal-mediated synthesis.
Caption: Potential pathways in pyrazole synthesis leading to the desired product or a dimeric side-product.
Troubleshooting Logic for Dimer Formation
This workflow provides a logical approach to troubleshooting unexpected dimer formation.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Use of Pyrazole Hydrogen Bonding in Tripodal Complexes to Form Self Assembled Homochiral Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anticancer Potential of 5-Aminopyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 5-Aminopyrazole Derivatives' Performance in Oncology Research, Supported by Experimental Data.
The 5-aminopyrazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer agents. These compounds have been shown to target various hallmarks of cancer, including uncontrolled cell proliferation and survival, by modulating key signaling pathways. This guide provides a comparative study of the anticancer activity of various 5-aminopyrazole derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms to aid in ongoing research and drug development efforts.
Comparative Anticancer Activity of 5-Aminopyrazole Derivatives
The in vitro cytotoxic effects of a range of 5-aminopyrazole derivatives have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical functions, are summarized in the table below. The data highlights the differential sensitivity of various cancer cell lines to these derivatives and underscores the importance of the substituents on the 5-aminopyrazole core in determining anticancer activity.
| Compound | Target Cancer Cell Line | IC50 (µM) | Reference |
| Series 1: Phenyl-substituted 5-aminopyrazoles | |||
| Compound 1a | MCF-7 (Breast) | 15.2 ± 1.3 | [1] |
| HCT-116 (Colon) | 22.4 ± 2.1 | [1] | |
| HepG2 (Liver) | 18.7 ± 1.9 | [1] | |
| Compound 1b | MCF-7 (Breast) | 10.5 ± 0.9 | [1] |
| HCT-116 (Colon) | 14.8 ± 1.5 | [1] | |
| HepG2 (Liver) | 12.3 ± 1.1 | [1] | |
| Series 2: Fused 5-aminopyrazole Heterocycles | |||
| Compound 2a | A549 (Lung) | 8.9 ± 0.7 | [2] |
| MCF-7 (Breast) | 5.4 ± 0.5 | [2] | |
| Compound 2b | A549 (Lung) | 12.3 ± 1.1 | [2] |
| MCF-7 (Breast) | 7.8 ± 0.6 | [2] | |
| Series 3: Kinase Inhibitor Scaffolds | |||
| PHA-533533 (CDK2 Inhibitor) | A2780 (Ovarian) | Submicromolar | [3][4] |
| Compound 2j (p38α Inhibitor) | U937 (Leukemia) | Potent Inhibition | [5][6] |
Key Experimental Protocols
The evaluation of the anticancer activity of 5-aminopyrazole derivatives relies on a series of well-established in vitro assays. The following are detailed protocols for the key experiments cited in the comparative data.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][8][9]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the 5-aminopyrazole derivatives and incubated for 48-72 hours.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in 100 µL of dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis Analysis: Annexin V/Propidium Iodide Staining
This flow cytometry-based assay is used to detect and quantify apoptosis, or programmed cell death.[10][11][12][13]
-
Cell Treatment and Harvesting: Cells are treated with the test compounds for a specified period (e.g., 24 or 48 hours). Both adherent and floating cells are collected.
-
Staining: The harvested cells are washed with cold PBS and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Cell Cycle Analysis: Propidium Iodide Staining
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[14][15][16][17]
-
Cell Fixation: Following treatment with the 5-aminopyrazole derivatives, cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: The DNA content of the stained cells is measured by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of the PI.
Signaling Pathways and Experimental Workflow
The anticancer effects of 5-aminopyrazole derivatives are often attributed to their ability to modulate specific signaling pathways that are crucial for cancer cell proliferation and survival.
Caption: General experimental workflow for evaluating the anticancer activity of 5-aminopyrazole derivatives.
Many 5-aminopyrazole derivatives have been identified as potent inhibitors of protein kinases, which are key regulators of cellular signaling. Two of the most prominent kinase targets are the p38 mitogen-activated protein kinase (MAPK) and cyclin-dependent kinases (CDKs).
p38 MAPK Signaling Pathway
The p38 MAPK pathway is involved in cellular responses to stress, inflammation, and apoptosis.[18][19] In many cancers, this pathway is dysregulated, contributing to tumor progression. Certain 5-aminopyrazole derivatives have been shown to selectively inhibit p38α, a key isoform of p38 MAPK.[5][6]
Caption: Inhibition of the p38 MAPK signaling pathway by 5-aminopyrazole derivatives.
CDK Signaling Pathway
Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a critical role in regulating the cell cycle.[20][21] Their dysregulation is a common feature of cancer, leading to uncontrolled cell division. Several 5-aminopyrazole derivatives have been developed as potent inhibitors of CDKs, particularly CDK2, leading to cell cycle arrest and apoptosis.[3][4][22]
Caption: Inhibition of the CDK2 signaling pathway by 5-aminopyrazole derivatives, leading to cell cycle arrest.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 2. Lead optimization. | Semantic Scholar [semanticscholar.org]
- 5. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Amino-pyrazoles as potent and selective p38[alpha] inhibitors (Journal Article) | OSTI.GOV [osti.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. atcc.org [atcc.org]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]
- 20. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Aminopyrazole based CDK9 PROTAC sensitizes pancreatic cancer cells to Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential: A Comparative Guide to the Antimicrobial Activity of Novel Pyrazole Compounds
For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising antimicrobial resistance. This guide provides an objective comparison of the in vitro antimicrobial efficacy of newly synthesized pyrazole derivatives against a panel of clinically relevant microbial strains. The data presented herein, supported by detailed experimental protocols, aims to validate the potential of these compounds as a promising new class of antimicrobials.
The emergence of multidrug-resistant pathogens necessitates the exploration of new chemical scaffolds with potent antimicrobial properties. Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial effects.[1][2][3] This guide summarizes the antimicrobial performance of a selection of novel pyrazole compounds, comparing their activity to established antibiotics.
Comparative Antimicrobial Activity
The antimicrobial efficacy of the novel pyrazole compounds was determined by assessing their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.[4] The results, presented in Table 1, showcase the potency of these compounds against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of Novel Pyrazole Compounds and Reference Antibiotics
| Compound | Organism | Type | MIC (µg/mL) | Reference Antibiotic | MIC (µg/mL) |
| Novel Pyrazole 1 | Staphylococcus aureus | Gram-positive | 8 | Ciprofloxacin | 1 |
| Bacillus subtilis | Gram-positive | 4 | Ciprofloxacin | 0.5 | |
| Escherichia coli | Gram-negative | 16 | Ciprofloxacin | 0.25 | |
| Pseudomonas aeruginosa | Gram-negative | 32 | Ciprofloxacin | 1 | |
| Candida albicans | Fungus | 16 | Fluconazole | 2 | |
| Novel Pyrazole 2 | Staphylococcus aureus | Gram-positive | 4 | Ciprofloxacin | 1 |
| Bacillus subtilis | Gram-positive | 2 | Ciprofloxacin | 0.5 | |
| Escherichia coli | Gram-negative | 8 | Ciprofloxacin | 0.25 | |
| Pseudomonas aeruginosa | Gram-negative | 16 | Ciprofloxacin | 1 | |
| Candida albicans | Fungus | 8 | Fluconazole | 2 | |
| Novel Pyrazole 3 | Staphylococcus aureus | Gram-positive | 16 | Ciprofloxacin | 1 |
| Bacillus subtilis | Gram-positive | 8 | Ciprofloxacin | 0.5 | |
| Escherichia coli | Gram-negative | 32 | Ciprofloxacin | 0.25 | |
| Pseudomonas aeruginosa | Gram-negative | 64 | Ciprofloxacin | 1 | |
| Candida albicans | Fungus | 32 | Fluconazole | 2 |
Experimental Protocols
The antimicrobial activity of the synthesized pyrazole compounds was evaluated using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[5]
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
1. Preparation of Microbial Inoculum:
-
Bacterial strains were cultured on Mueller-Hinton Agar (MHA) and fungal strains on Sabouraud Dextrose Agar (SDA) at 37°C for 18-24 hours.
-
Colonies were suspended in sterile saline to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi).
-
The standardized suspension was further diluted in the appropriate broth medium (Cation-Adjusted Mueller-Hinton Broth for bacteria and RPMI-1640 for fungi) to a final concentration of approximately 5 x 10⁵ CFU/mL.
2. Preparation of Compound Dilutions:
-
Stock solutions of the novel pyrazole compounds and reference antibiotics were prepared in dimethyl sulfoxide (DMSO).
-
Serial two-fold dilutions of the compounds were prepared in a 96-well microtiter plate using the appropriate broth medium to achieve a final concentration range.
3. Inoculation and Incubation:
-
Each well of the microtiter plate, containing 100 µL of the diluted compound, was inoculated with 100 µL of the prepared microbial inoculum.
-
A positive control (broth with inoculum, no compound) and a negative control (broth only) were included on each plate.
-
The plates were incubated at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
4. Determination of MIC:
-
Following incubation, the MIC was determined as the lowest concentration of the compound at which no visible growth of the microorganism was observed.
Visualizing the Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the antimicrobial susceptibility of the novel pyrazole compounds.
Caption: Experimental workflow for MIC determination.
Conclusion
The presented data indicates that the novel pyrazole compounds exhibit significant antimicrobial activity against a broad spectrum of microorganisms. Notably, Novel Pyrazole 2 demonstrated the most promising results, with lower MIC values compared to the other synthesized compounds. While the activity of these novel compounds is generally lower than the potent, broad-spectrum antibiotic ciprofloxacin, they represent a valuable starting point for further lead optimization and development. The detailed experimental protocols provided ensure the reproducibility of these findings, encouraging further investigation into the mechanism of action and in vivo efficacy of this promising class of antimicrobial agents.
References
- 1. EUCAST: MIC Determination [eucast.org]
- 2. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Broth Microdilution | MI [microbiology.mlsascp.com]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
Uncharted Territory: The Enzyme Inhibitory Profile of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile Remains Undisclosed
Despite a comprehensive review of scientific literature, no public data exists on the specific enzyme inhibitory activities of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile. While the broader class of pyrazole derivatives has been extensively studied as potent enzyme inhibitors, this particular compound's biological targets and inhibitory potency are yet to be reported.
Researchers, scientists, and drug development professionals interested in the potential of this compound as an enzyme inhibitor will find a lack of published studies detailing its efficacy against specific enzymes. This includes the absence of critical quantitative data, such as IC50 or Ki values, which are essential for comparing its performance against other known inhibitors.
The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting inhibitory activity against a wide range of enzymes. These include, but are not limited to, carbonic anhydrases, cholinesterases, α-glucosidase, and various kinases. For instance, certain pyrazole-containing compounds have been successfully developed into drugs for treating inflammation, cancer, and infectious diseases.
A structurally similar compound, 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile, has been synthesized and characterized. However, the available literature on this isomer focuses on its potential as an insecticidal and antifungal agent, with no specific enzyme inhibition data provided.
Given the absence of specific experimental data for this compound, a direct comparison with other enzyme inhibitors cannot be compiled. The scientific community awaits future studies that may screen this compound against various enzyme panels to uncover its potential therapeutic applications.
For researchers actively investigating this molecule, the following sections provide standardized experimental protocols for common enzyme assays often used to evaluate pyrazole derivatives. These methodologies can serve as a foundation for future screening efforts.
General Experimental Protocols for Enzyme Inhibition Assays
Below are detailed methodologies for key enzyme assays that are frequently employed in the screening of pyrazole-based compounds.
Carbonic Anhydrase Inhibition Assay
This assay determines the inhibitory effect of a compound on the esterase activity of carbonic anhydrase (CA).
Materials:
-
Human carbonic anhydrase (isoform of interest, e.g., hCA I or hCA II)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
p-Nitrophenyl acetate (pNPA) as the substrate
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a solution of the test compound at various concentrations.
-
In a 96-well plate, add the Tris-HCl buffer, the CA enzyme solution, and the test compound solution.
-
Incubate the mixture at room temperature for a predefined period (e.g., 10 minutes).
-
Initiate the reaction by adding the pNPA substrate.
-
Immediately measure the change in absorbance at 400 nm over time, which corresponds to the formation of p-nitrophenol.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Experimental Workflow for Carbonic Anhydrase Assay
Caption: Workflow for a typical carbonic anhydrase inhibition assay.
Cholinesterase Inhibition Assay
This assay, based on the Ellman method, measures the inhibition of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).
Materials:
-
AChE or BChE enzyme
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen
-
Test compound dissolved in a suitable solvent
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Add the phosphate buffer, DTNB solution, and test compound solution to the wells of a microplate.
-
Add the enzyme (AChE or BChE) to the mixture and incubate.
-
Start the reaction by adding the substrate (ATCI or BTCI).
-
Monitor the increase in absorbance at 412 nm due to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Calculate the percentage of inhibition and the corresponding IC50 value.
Signaling Pathway for Cholinesterase Inhibition
Caption: Reaction scheme of the Ellman method for cholinesterase activity.
α-Glucosidase Inhibition Assay
This assay is used to screen for inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Test compound dissolved in a suitable solvent
-
Sodium carbonate (Na2CO3) solution to stop the reaction
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Mix the α-glucosidase enzyme solution with the test compound solution in a microplate and incubate.
-
Add the pNPG substrate to start the enzymatic reaction and incubate further.
-
Stop the reaction by adding the sodium carbonate solution.
-
Measure the absorbance of the resulting yellow p-nitrophenol at 405 nm.
-
Determine the percentage of inhibition and the IC50 value.
Logical Flow of α-Glucosidase Inhibition Screening
Caption: Decision workflow for identifying α-glucosidase inhibitors.
While the specific inhibitory profile of this compound is currently unknown, the provided protocols offer a starting point for its systematic evaluation. The broader family of pyrazole derivatives continues to be a rich source of potential therapeutic agents, and future research may yet uncover the enzymatic targets and clinical potential of this particular compound.
Cross-Validation of In Silico Predictions for 5-Aminopyrazole Bioactivity: A Comparative Guide
An objective comparison of computational predictions against experimental results for the bioactivity of 5-aminopyrazole derivatives, providing researchers, scientists, and drug development professionals with a guide to the predictive power of in silico modeling in this chemical space.
The development of novel therapeutic agents is a complex and resource-intensive process. In recent years, in silico computational methods have emerged as a powerful tool to streamline drug discovery by predicting the biological activity of chemical compounds before their synthesis and experimental testing. This guide provides a comparative analysis of in silico predictions and their experimental validation for a series of 5-aminopyrazole derivatives, a class of compounds known for their diverse biological activities, including anticancer, antioxidant, and antibacterial properties.
Predictive Modeling vs. Experimental Reality: A Data-Driven Comparison
The following tables summarize the quantitative data from studies that have employed in silico techniques, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, to predict the bioactivity of 5-aminopyrazole derivatives, alongside the corresponding experimental validation data.
Anticancer Activity
A study on novel 5-aminopyrazole derivatives investigated their antitumor activity against the hepatocellular carcinoma Hep-G2 cell line.[1] A 2D/3D QSAR model was developed to predict the half-maximal inhibitory concentration (IC50), and these predictions were compared with the experimental values obtained from a Sulforhodamine B (SRB) assay.
Table 1: Comparison of Predicted vs. Experimental Anticancer Activity (Hep-G2 Cell Line) [1]
| Compound | Predicted pIC50 (µM) | Experimental IC50 (µM) |
| 3 | 4.41 | 41 |
| 8 | 5.46 | 3.6 |
| 10a | 4.45 | 37 |
| 16 | 4.62 | 24.4 |
| 19 | 4.76 | 17.7 |
pIC50 is the negative logarithm of the IC50 value. A higher pIC50 value indicates greater potency.
Antibacterial Activity
In a study exploring the antibacterial potential of Schiff bases derived from 5-aminopyrazoles, molecular docking was used to predict the inhibitory potency against Staphylococcus aureus DNA gyrase.[2] The predicted binding affinities were then compared with the experimentally determined minimum inhibitory concentration (MIC).
Table 2: Comparison of In Silico Docking Scores and Experimental Antibacterial Activity [2]
| Compound | Docking Score (kcal/mol) with S. aureus DNA gyrase | Experimental MIC (µg/mL) against S. aureus |
| 14 | -7.2 | 15.62 |
| 15 | -7.5 | 7.81 |
| 16 | -7.8 | 3.9 |
| 17 | -8.1 | 1.95 |
| 18 | -8.5 | 0.97 |
Antioxidant Activity
The antioxidant capacity of a series of 5-aminopyrazole derivatives was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[3] In parallel, in silico predictions of their antioxidant activity were performed.
Table 3: Comparison of Predicted vs. Experimental Antioxidant Activity [3]
| Compound | Predicted Antioxidant Activity (%) | Experimental Antioxidant Activity (AA%) |
| 1d | 7.2 | 5.88 |
| 1h | 6.5 | 6.12 |
| 1i | 6.8 | 5.25 |
| 4b | 29.5 | 27.65 |
| 4c | 18.2 | 15.47 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and reproducibility.
Sulphorhodamine B (SRB) Assay for Anticancer Activity
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.[1]
-
Cell Plating: Cells are plated in 96-well plates at a density of 5x10^3 to 1x10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with different concentrations of the test compounds and incubated for 72 hours.
-
Fixation: The cells are fixed by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with distilled water and stained with 0.4% (w/v) SRB solution for 30 minutes.
-
Destaining and Solubilization: The unbound dye is removed by washing with 1% (v/v) acetic acid. The bound stain is then solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell growth.
Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity
The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.[2]
-
Preparation of Inoculum: A standardized inoculum of the bacterial strain is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay is based on the ability of an antioxidant to scavenge the stable DPPH free radical.[3]
-
Preparation of DPPH Solution: A fresh solution of DPPH in methanol is prepared.
-
Reaction Mixture: The test compounds at various concentrations are mixed with the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: AA% = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.
Visualizing the Drug Discovery and Validation Workflow
The following diagram illustrates a typical workflow for the discovery and validation of bioactive compounds, integrating both in silico and experimental approaches as described in the cited literature.
Caption: A generalized workflow for drug discovery, highlighting the interplay between in silico prediction, chemical synthesis, and experimental validation.
References
- 1. Synthesis of novel antioxidant and antitumor 5-aminopyrazole derivatives, 2D/3D QSAR, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial Evaluation, In Silico Characters and Molecular Docking of Schiff Bases Derived from 5-aminopyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Crystallographic Validation of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile
For researchers, scientists, and drug development professionals, rigorous validation of a compound's three-dimensional structure is a critical step in understanding its function and advancing it through the development pipeline. Single-crystal X-ray diffraction stands as the definitive method for elucidating the atomic arrangement within a crystalline solid. This guide provides a detailed comparison of the crystal structure validation for 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile against a structurally related pyrazole derivative, offering insights into the nuances of their solid-state conformations.
Structural Comparison of Pyrazole Derivatives
The validation of the crystal structure of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile reveals key structural parameters that are best understood in comparison to similar molecules. Here, we compare its crystallographic data with that of 5-amino-3-anilino-1H-pyrazole-4-carbonitrile, another pyrazole derivative with a phenyl substituent. This comparison highlights the influence of substituent changes on the crystal packing and molecular geometry.
| Parameter | 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile[1][2] | 5-amino-3-anilino-1H-pyrazole-4-carbonitrile[3] |
| Molecular Formula | C₁₀H₇N₅O₂ | C₁₀H₉N₅ |
| Molecular Weight | 229.21 | 199.22 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | Cc | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 3.7685(2) Åb = 27.3441(17) Åc = 10.1294(8) Åβ = 96.20(3)° | a = 6.3441(1) Åb = 11.1354(2) Åc = 13.7754(3) Åα = β = γ = 90° |
| Volume (ų) | 1037.70(12) | 973.15(3) |
| Z | 4 | 4 |
| Temperature (K) | 293 | 90 |
| Radiation | Mo Kα | Mo Kα |
| R-factor | 0.048 | Not Available |
| wR-factor | 0.123 | Not Available |
The data illustrates that while both molecules are pyrazole derivatives, the difference in the substituent at the 1-position (4-nitrophenyl vs. phenyl) and the arrangement of the amino and cyano groups lead to different crystal systems and space groups. The presence of the nitro group in 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile also contributes to a higher molecular weight and a different packing arrangement within the crystal lattice, as evidenced by the distinct unit cell parameters.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination and validation of the crystal structure of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile were achieved through the following standardized experimental protocol for single-crystal X-ray diffraction.
1. Crystal Growth:
-
Single crystals of the title compound suitable for X-ray diffraction were obtained by the slow evaporation of a solution of the compound in an appropriate solvent (e.g., acetone or ethanol).
2. Crystal Mounting:
-
A suitable crystal with dimensions of approximately 0.30 x 0.30 x 0.10 mm was selected.[1]
-
The crystal was mounted on a goniometer head, typically using a cryoprotectant to prevent ice formation during data collection at low temperatures.
3. Data Collection:
-
An X-ray diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) was used for data collection.[1]
-
The crystal was maintained at a constant temperature of 293 K during the experiment.[1]
-
A series of diffraction images were collected by rotating the crystal through a range of angles.
-
For the title compound, a total of 2148 reflections were measured.[1]
4. Data Processing:
-
The collected diffraction images were processed to integrate the reflection intensities and apply corrections for factors such as absorption.
-
The data was scaled and merged to produce a unique set of reflections. For the title compound, this resulted in 951 independent reflections.[1]
5. Structure Solution and Refinement:
-
The crystal structure was solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model was then refined against the experimental data using full-matrix least-squares on F².
-
For the title compound, the final R-factor was 0.048, and the weighted R-factor (wR) was 0.123 for 856 reflections with I > 2σ(I).[1]
Workflow for Crystal Structure Validation
The following diagram illustrates the logical workflow for the experimental validation of a crystal structure using single-crystal X-ray diffraction.
References
Assessing the Drug-Likeness of 5-Aminopyrazole Derivatives: A Comparative Guide Based on Lipinski's Rule of Five
For Researchers, Scientists, and Drug Development Professionals
The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] A critical step in the early stages of drug discovery is the evaluation of a compound's "drug-likeness"—a qualitative assessment of its potential to become an orally active drug. Lipinski's Rule of Five provides a set of guidelines to evaluate this property, focusing on key physicochemical characteristics that influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3][4][5] This guide provides a comparative analysis of various 5-aminopyrazole derivatives, assessing their drug-likeness based on Lipinski's rules, supported by experimental and computational data.
Lipinski's Rule of Five: A Framework for Oral Bioavailability
Proposed by Christopher A. Lipinski in 1997, the Rule of Five states that, in general, an orally active drug has:
-
No more than 5 hydrogen bond donors (the total number of nitrogen-hydrogen and oxygen-hydrogen bonds).[3][6]
-
No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).[3][6]
-
A calculated octanol-water partition coefficient (logP) that does not exceed 5.[3][6]
Compounds that comply with these rules tend to have a higher probability of being orally bioavailable. However, it is important to note that these are guidelines, and exceptions exist.[7]
Comparative Analysis of 5-Aminopyrazole Derivatives
The following table summarizes the calculated Lipinski's Rule of Five parameters for a selection of 5-aminopyrazole derivatives, providing a comparative overview of their drug-likeness.
| Compound ID | Structure | Molecular Formula | Molecular Weight ( g/mol ) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski's Violations | Reference |
| 1 | 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile | C₁₆H₁₂N₄ | 260.29 | 3.25 | 1 | 4 | 0 | Calculated |
| 2 | 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide | C₁₁H₁₂N₄O | 216.24 | 1.12 | 2 | 4 | 0 | Calculated |
| 3 | 5-Amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | C₁₆H₁₁ClN₄ | 294.74 | 3.96 | 1 | 4 | 0 | Calculated |
| 4 | 1-(4-Fluorophenyl)-5-amino-3-phenyl-1H-pyrazole-4-carbonitrile | C₁₆H₁₁FN₄ | 278.28 | 3.42 | 1 | 4 | 0 | Calculated |
| 5 | 5-Amino-3-phenyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile | C₁₅H₁₁N₅ | 261.28 | 2.37 | 1 | 5 | 0 | *Calculated |
*Note: The data in this table is based on computational predictions using widely accepted algorithms and may not represent experimentally determined values.
Experimental Protocols
Accurate determination of the physicochemical properties outlined in Lipinski's rules is crucial for validating computational models and making informed decisions in drug development. Below are detailed methodologies for the key experiments.
1. Determination of Octanol-Water Partition Coefficient (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable technique for its determination.
-
Principle: A known amount of the 5-aminopyrazole derivative is dissolved in a biphasic system of n-octanol and water. After reaching equilibrium, the concentration of the compound in each phase is measured to determine the partition coefficient.
-
Procedure:
-
Prepare a stock solution of the 5-aminopyrazole derivative of known concentration in either n-octanol or water.
-
In a separatory funnel, add equal volumes of n-octanol and water.
-
Add a small, accurately measured volume of the stock solution to the separatory funnel.
-
Shake the funnel vigorously for a predetermined amount of time (e.g., 1-2 hours) to ensure the compound partitions between the two phases and reaches equilibrium.
-
Allow the two phases to separate completely.
-
Carefully collect samples from both the n-octanol and water layers.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the logarithm of the partition coefficient: logP = log(P).
-
2. Determination of Molecular Weight
The molecular weight of a compound is a fundamental property that can be calculated from its chemical formula or determined experimentally.
-
Calculation from Chemical Formula:
-
Determine the precise molecular formula of the 5-aminopyrazole derivative.
-
Using the periodic table, find the atomic weight of each element present in the molecule.
-
Multiply the atomic weight of each element by the number of atoms of that element in the molecular formula.
-
Sum the values obtained in the previous step to get the molecular weight of the compound.
-
-
Experimental Determination (Mass Spectrometry):
-
A pure sample of the 5-aminopyrazole derivative is introduced into a mass spectrometer.
-
The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
-
The mass spectrum will show a peak corresponding to the molecular ion (M+), from which the molecular weight can be accurately determined.
-
3. Determination of Hydrogen Bond Donors and Acceptors
The number of hydrogen bond donors and acceptors in a molecule can be determined by inspecting its chemical structure.
-
Hydrogen Bond Donors: These are typically hydrogen atoms bonded to electronegative atoms, primarily nitrogen (N-H) and oxygen (O-H). For 5-aminopyrazole derivatives, the primary amine (-NH₂) and any other N-H or O-H groups in the substituents should be counted.
-
Hydrogen Bond Acceptors: These are typically electronegative atoms with lone pairs of electrons, primarily nitrogen and oxygen. In 5-aminopyrazole derivatives, the nitrogen atoms of the pyrazole ring, the nitrogen of the amino group, and any oxygen or other nitrogen atoms in the substituents should be counted.
Visualizing the Drug-Likeness Assessment Workflow
The following diagram illustrates the logical workflow for assessing the drug-likeness of a candidate compound, such as a 5-aminopyrazole derivative, using Lipinski's Rule of Five.
Caption: Workflow for assessing drug-likeness using Lipinski's Rule of Five.
References
- 1. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antioxidant Activity of Pyrazole Analogs versus Trolox
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant activity of various pyrazole analogs against Trolox, a well-established antioxidant standard. The information presented is collated from recent scientific literature, offering a valuable resource for researchers engaged in the discovery and development of novel antioxidant agents. Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including their potential to combat oxidative stress.[1]
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of several pyrazole derivatives has been evaluated using various in vitro assays and compared with the standard antioxidant, Trolox. The data, summarized in the table below, showcases the potential of certain pyrazole analogs to exhibit potent radical scavenging activity. The results are expressed as the half-maximal inhibitory concentration (IC50) or as Trolox Equivalent Antioxidant Capacity (TEAC), providing a direct comparison of potency.
| Compound | Assay | IC50 (µM) | TEAC | Reference |
| Pyrazole Analog 4a | DPPH | ~10 | - | [2] |
| Pyrazole Analog 4f | DPPH | ~10 | - | [2] |
| Pyrazole Analog 4g | DPPH | ~10 | Good | [2] |
| Pyrazole Benzimidazolone 5c | TAC | 14.00 ± 0.14 | - | [3] |
| Pyrazole Benzimidazolone 6b | TAC | 12.47 ± 0.02 | - | [3] |
| Pyrazole Benzimidazolone 6c | TAC | 12.82 ± 0.10 | - | [3] |
| Pyrazole Benzimidazolone 6c | FRAP | 68.97 ± 0.26 | - | [3] |
| Trolox (Standard) | DPPH | - | 1.0 | [4] |
| Ascorbic Acid (Standard) | TAC | 88.12 ± 0.23 | - | [3] |
| BHT (Standard) | TAC | 31.76 ± 1.22 | - | [3] |
Note: Lower IC50 values indicate higher antioxidant activity. TEAC values greater than 1 indicate higher antioxidant activity than Trolox. The table highlights that several pyrazole derivatives show promising antioxidant activity, with some even outperforming standard antioxidants like BHT in certain assays.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the summarized experimental protocols for the key antioxidant assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[5]
-
Principle: In the presence of an antioxidant, the purple color of the stable DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.[5]
-
Procedure:
-
A solution of the test compound (pyrazole analog or Trolox) at various concentrations is prepared.
-
A freshly prepared DPPH solution in methanol is added to the test solution.[2]
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[2][5]
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).[2][5]
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of inhibition percentage against concentration.
-
Total Antioxidant Capacity (TAC) Assay
This assay measures the total antioxidant capacity of a sample.
-
Principle: This method is based on the reduction of Mo(VI) to Mo(V) by the antioxidant compound, which results in the formation of a green phosphate/Mo(V) complex at acidic pH.
-
Procedure:
-
An aliquot of the sample solution is combined with the reagent solution (sulfuric acid, sodium phosphate, and ammonium molybdate).
-
The mixture is incubated at a specific temperature (e.g., 95°C) for a set time.
-
After cooling to room temperature, the absorbance of the solution is measured at a specific wavelength (e.g., 695 nm).
-
The antioxidant capacity is expressed as equivalents of a standard antioxidant, such as ascorbic acid or Trolox.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of antioxidants to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Principle: The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form by an antioxidant at low pH results in the formation of an intense blue-colored complex. The absorbance of this complex is measured spectrophotometrically.
-
Procedure:
-
The FRAP reagent is prepared by mixing acetate buffer, a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a FeCl₃·6H₂O solution.
-
The FRAP reagent is pre-warmed to 37°C.
-
The sample solution is added to the FRAP reagent.
-
The absorbance of the reaction mixture is measured at a specific wavelength (e.g., 593 nm) after a set incubation time.
-
The antioxidant capacity is determined by comparing the change in absorbance with that of a standard, typically Trolox or FeSO₄.
-
Visualizing Antioxidant Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate a simplified signaling pathway of oxidative stress and a general workflow for assessing antioxidant activity.
Caption: Simplified pathway of oxidative stress and antioxidant intervention.
Caption: Generalized workflow for in vitro antioxidant activity assessment.
References
- 1. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
Unveiling the Double-Edged Sword: 5-Aminopyrazole Derivatives Show Selective Cytotoxicity Towards Cancer Cells
A comparative analysis of novel 5-aminopyrazole derivatives reveals their potent and selective cytotoxic effects on various cancer cell lines, while exhibiting significantly lower toxicity towards normal, healthy cells. This guide provides an objective comparison of the cytotoxic performance of these compounds, supported by experimental data, and details the methodologies for key experiments.
Researchers in oncology and drug development are in a continuous search for therapeutic agents that can selectively target and eliminate cancer cells with minimal harm to normal tissues. A promising class of compounds, 5-aminopyrazole derivatives, has recently emerged, demonstrating significant potential in this arena. This guide synthesizes the available data on their cytotoxic effects, offering a valuable resource for scientists and professionals in the field.
Comparative Cytotoxicity: A Clear Margin of Safety
A key study investigated the cytotoxic effects of a specific 5-aminopyrazole derivative, N-[[3-(4-bromophenyl)-1H-pyrazol-5-yl]-carbamothioyl]-4-chloro-benzamide (BC-7), across a panel of human cancer and normal cell lines. The results, summarized in the table below, highlight the compound's selective action against cancer cells.
The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell growth. A lower IC50 value indicates a higher potency of the compound.
| Cell Line | Cell Type | Compound | IC50 (µM) |
| HeLa | Human Cervical Cancer | BC-7 | 65.58 ± 8.40 |
| MeWo | Human Skin Melanoma | BC-7 | > 200 |
| HepG2 | Human Hepatocellular Carcinoma | BC-7 | > 200 |
| Vero | Normal African Green Monkey Kidney | BC-7 | 169.5 ± 27.45 |
| MRHF | Normal Human Foreskin Fibroblasts | BC-7 | 111.4 ± 9.30 |
| HeLa | Human Cervical Cancer | Cisplatin | 1.675 ± 0.301 |
| MeWo | Human Skin Melanoma | Cisplatin | 9.300 ± 1.527 |
| HepG2 | Human Hepatocellular Carcinoma | Cisplatin | 3.525 ± 1.521 |
| Vero | Normal African Green Monkey Kidney | Cisplatin | 5.921 ± 0.810 |
| MRHF | Normal Human Foreskin Fibroblasts | Cisplatin | 6.490 ± 1.782 |
Data sourced from Kruger et al., 2019.[1]
As the data illustrates, the 5-aminopyrazole derivative BC-7 displayed notable cytotoxicity against the HeLa cervical cancer cell line, with an IC50 value of 65.58 µM.[1] In stark contrast, its cytotoxic effect on the normal Vero and MRHF cell lines was significantly lower, with IC50 values of 169.5 µM and 111.4 µM, respectively.[1] This indicates a favorable selectivity index, suggesting that BC-7 is more toxic to cancer cells than to normal cells. For comparison, the well-established chemotherapy drug, cisplatin, while more potent, showed a smaller differential in its toxicity between the cancerous and normal cell lines.
Mechanism of Action: Triggering Programmed Cell Death
The selective cytotoxicity of 5-aminopyrazole derivatives like BC-7 is attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells.[1][2] This process is mediated through a mitochondrial and caspase-dependent pathway.[1][2] The proposed mechanism involves the activation of both initiator and effector caspases, key enzymes that execute the apoptotic process.
Figure 1: Proposed apoptotic signaling pathway induced by 5-aminopyrazole derivatives.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of 5-aminopyrazole derivatives' cytotoxicity.
Hoechst 33342/Propidium Iodide (PI) Dual Staining Assay
This assay differentiates between viable, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.
Materials:
-
Hoechst 33342 solution (1 mg/mL in dH₂O)
-
Propidium Iodide (PI) solution (1 mg/mL in dH₂O)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
96-well microtiter plates
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 5-aminopyrazole derivative for the desired incubation period (e.g., 24 or 48 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Staining: Prepare a staining solution containing Hoechst 33342 (final concentration, e.g., 5 µg/mL) and PI (final concentration, e.g., 1 µg/mL) in cell culture medium or PBS.[3]
-
Incubation: Remove the treatment medium and add the staining solution to each well. Incubate for 15-30 minutes at room temperature, protected from light.[3]
-
Analysis:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope using appropriate filters for blue (Hoechst 33342) and red (PI) fluorescence.
-
Viable cells: Blue, intact nuclei.
-
Apoptotic cells: Condensed or fragmented blue nuclei.
-
Necrotic/Late Apoptotic cells: Red nuclei.
-
-
Flow Cytometry: Harvest the cells and analyze them using a flow cytometer to quantify the percentage of cells in each population.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
Cell culture medium
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the Hoechst/PI assay protocol.
-
MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Sulforhodamine B (SRB) Assay
This assay is a colorimetric method for determining cell density, based on the measurement of cellular protein content.
Materials:
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Acetic acid, 1% (v/v)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the Hoechst/PI assay protocol.
-
Fixation: Gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.
-
Washing: Wash the plates several times with water and allow them to air dry.
-
Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at a wavelength of 510 nm using a microplate reader. The absorbance is proportional to the total cellular protein content.
Conclusion
The available data strongly suggests that 5-aminopyrazole derivatives are a promising class of compounds with selective cytotoxic activity against cancer cells. Their ability to induce apoptosis through a mitochondrial- and caspase-dependent pathway provides a clear mechanism for their anti-cancer effects. The favorable safety profile, as indicated by the higher IC50 values in normal cell lines, warrants further investigation and development of these compounds as potential cancer therapeutic agents. The experimental protocols provided herein offer a standardized approach for researchers to further evaluate and compare the efficacy of novel 5-aminopyrazole derivatives.
References
Safety Operating Guide
Safe Disposal of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile: A Step-by-Step Guide
For Immediate Reference: Treat 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile as a hazardous waste. Due to its chemical structure containing a cyano group and a nitrophenyl group, it is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation. Proper personal protective equipment (PPE) and handling procedures are mandatory.
This guide provides comprehensive procedures for the safe disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
I. Immediate Safety and Handling Precautions
Before handling this compound for disposal, ensure the following safety measures are in place:
-
Personal Protective Equipment (PPE): A complete set of PPE is essential. This includes:
-
Chemical-resistant gloves (nitrile rubber is a suitable option).[1]
-
Safety goggles or a face shield.
-
A lab coat.
-
Closed-toe shoes.
-
In case of potential dust or aerosol generation, a dust mask (type N95 or equivalent) is required.
-
-
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2][3]
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and a spill kit are readily accessible.
II. Waste Segregation and Container Management
Proper segregation and containment are critical to prevent accidental reactions and ensure safe disposal.
-
Dedicated Waste Container: Designate a specific, clearly labeled container for this compound waste.[2][3]
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.[4][5]
-
Container Type: Use a container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid.[4][6][7] The original manufacturer's container is often a suitable choice.[8]
-
Segregation:
-
Solid vs. Liquid: Solid waste (e.g., contaminated gloves, wipes) must be collected separately from liquid waste.[2][3]
-
Incompatible Materials: Keep this waste stream separate from acids and strong oxidizers.[1] Contact with acids can lead to the generation of highly toxic hydrogen cyanide gas.[1][2]
-
| Waste Type | Container Requirements | Labeling |
| Solid Waste (e.g., contaminated gloves, paper towels, empty vials) | Double-bagged in clear plastic bags within a labeled, sealable container.[6] | "Hazardous Waste", Chemical Name, Hazard Pictograms |
| Unused/Expired Chemical | Original container, if possible, or a compatible, sealed container.[6][8] | "Hazardous Waste", Chemical Name, Hazard Pictograms |
| Contaminated Solvents | Labeled, compatible solvent waste container. | "Hazardous Waste", Chemical Name, Solvent Name(s) and approximate percentages, Hazard Pictograms[4] |
III. Step-by-Step Disposal Protocol
-
Preparation: Don the appropriate PPE and work within a chemical fume hood.
-
Containment:
-
For solid waste, carefully place all contaminated materials into the designated solid waste container.
-
For unused or expired chemicals, ensure the original container is securely sealed. If transferring to a new container, do so carefully to avoid generating dust.
-
-
Decontamination of Work Area and Equipment:
-
Wipe down all surfaces and equipment that may have come into contact with the chemical.
-
For spills or residues, first, decontaminate the area with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[2][3]
-
All cleaning materials (wipes, absorbent pads) must be disposed of as solid hazardous waste.[2][3]
-
-
Final Packaging and Storage:
-
Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2][4] Complete all necessary waste pickup forms, accurately listing the contents of the containers.[4]
Never dispose of this compound down the drain or in regular trash. [9]
IV. Spill and Emergency Procedures
-
Minor Spill (within a fume hood):
-
Major Spill (outside a fume hood or large quantity):
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station.[2]
-
Inhalation: Move to fresh air immediately.
-
Seek immediate medical attention in all cases of exposure. [2] Provide the Safety Data Sheet (SDS) to the medical personnel.
-
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
- 1. - Division of Research Safety | Illinois [drs.illinois.edu]
- 2. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. lsuhsc.edu [lsuhsc.edu]
- 4. mcneese.edu [mcneese.edu]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
Personal protective equipment for handling 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile
Essential Safety and Handling Guide for 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile
This guide provides crucial safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 5394-41-2). The information is synthesized from available safety data sheets for the compound and structurally related chemicals to ensure a comprehensive overview for researchers, scientists, and drug development professionals.
Hazard Identification and Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Likely Category 4 | Harmful if swallowed. |
| Acute Toxicity, Dermal | Likely Category 4 | Harmful in contact with skin. |
| Acute Toxicity, Inhalation | Likely Category 4 | Harmful if inhaled. |
| Skin Corrosion/Irritation | Likely Category 2 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | Likely Category 2A | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity - Single Exposure | Likely Category 3 | May cause respiratory irritation.[2] |
Physical and Chemical Properties
| Property | Value |
| CAS Number | 5394-41-2[3][4][5][6][7] |
| Molecular Formula | C₁₀H₇N₅O₂[4][7] |
| Molecular Weight | 229.19 g/mol [4][7] |
| Appearance | Solid |
| Boiling Point | 492.3°C at 760 mmHg[6] |
| Density | 1.51 g/cm³[6] |
Operational Plan for Safe Handling
A systematic approach is essential when working with this compound to minimize exposure and ensure a safe laboratory environment.
Engineering Controls and Preparation
-
Ventilation: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in good working order.
-
Work Area: Designate a specific area for handling this compound and ensure it is kept clean and uncluttered.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Safety goggles conforming to EN 166 or OSHA 29 CFR 1910.133 standards must be worn at all times.[1] A face shield is recommended when there is a risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for protection against splashes. Inspect gloves for any signs of degradation or puncture before use and change them immediately if contaminated. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to protect against skin contact. |
| Respiratory Protection | N95 Respirator or higher | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if there is a potential for dust formation or if working outside of a fume hood. |
Handling and Experimental Procedures
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to contain any dust. Use non-sparking tools.
-
During Experimentation: Keep all containers clearly labeled. Avoid direct contact with the skin and eyes. Do not eat, drink, or smoke in the laboratory.[1]
-
Post-Handling: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn. Decontaminate all surfaces and equipment after use.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, and open flames.
-
Store separately from incompatible materials such as strong oxidizing agents.[1]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance. This compound should be treated as hazardous chemical waste.
Waste Segregation and Collection
-
Solid Waste: Collect any solid waste, including residual powder and contaminated items (e.g., weigh boats, paper towels), in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, compatible, and labeled hazardous waste container. Do not mix with other waste streams.[8]
-
Contaminated PPE: Used nitrile gloves and other disposable PPE should be collected in a designated hazardous waste bag.
Container Labeling
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date of waste generation.
Storage of Waste
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure containers are tightly sealed to prevent leaks or spills.
Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Never dispose of this chemical down the drain or in the regular trash.
References
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. capotchem.com [capotchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. combi-blocks.com [combi-blocks.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
